molecular formula C12H7N3O3S B1296796 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole CAS No. 218144-79-7

3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B1296796
CAS No.: 218144-79-7
M. Wt: 273.27 g/mol
InChI Key: SQURSOAJNRVVBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C12H7N3O3S and its molecular weight is 273.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as br>BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3-nitrophenyl)-5-thiophen-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O3S/c16-15(17)9-4-1-3-8(7-9)11-13-12(18-14-11)10-5-2-6-19-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQURSOAJNRVVBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341478
Record name 3-(3-nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662928
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

218144-79-7
Record name 3-(3-nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole: Synthesis, Characterization, and Biological Evaluation Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry. Given the limited specific data on this particular molecule, this document outlines a generalized, robust framework for its synthesis, purification, and characterization based on established methodologies for 3,5-disubstituted-1,2,4-oxadiazoles. Furthermore, it presents a structured approach to the preliminary biological evaluation of this compound, reflecting the broad-spectrum activities often associated with the 1,2,4-oxadiazole scaffold. This guide is intended to equip researchers with the necessary protocols and conceptual frameworks to investigate this and similar molecules.

Chemical Structure and Properties

This compound is a distinct organic molecule featuring a central 1,2,4-oxadiazole ring. This five-membered heterocycle is substituted at the 3-position with a 3-nitrophenyl group and at the 5-position with a thiophen-2-yl group. The presence of the nitro group, a strong electron-withdrawing group, and the heteroaromatic thiophene ring are expected to significantly influence the molecule's physicochemical properties and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 218144-79-7[1][2]
Molecular Formula C₁₂H₇N₃O₃S[1][2]
Molecular Weight 273.3 g/mol [1][2]
Purity Typically ≥98%[1]
Storage Room temperature[1]

Synthesis and Characterization

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-documented in chemical literature. A prevalent and reliable method involves the acylation of an amidoxime followed by cyclodehydration.[3][4][5] For the specific synthesis of this compound, the logical precursors would be 3-nitrobenzamidoxime and an activated form of thiophene-2-carboxylic acid, such as thiophene-2-carbonyl chloride.

Experimental Protocol: Synthesis

This protocol is a generalized procedure based on common synthetic routes for 1,2,4-oxadiazoles.[3][6]

Materials:

  • 3-Nitrobenzamidoxime (1.0 eq)

  • Thiophene-2-carbonyl chloride (1.1 eq)

  • Pyridine (as solvent and base)

  • Dichloromethane (DCM, for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

  • In a round-bottom flask, dissolve 3-nitrobenzamidoxime in pyridine at 0 °C under an inert atmosphere.

  • Slowly add thiophene-2-carbonyl chloride to the solution.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 6-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[3]

  • Upon completion, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing dichloromethane and a saturated aqueous solution of sodium bicarbonate.[3]

  • Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.[3]

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.[3]

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions containing the pure product and evaporate the solvent to yield this compound.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.

Table 2: Analytical Characterization Data Template

TechniqueExpected Observations
¹H NMR Aromatic protons from the nitrophenyl and thiophene rings with characteristic chemical shifts and coupling constants.
¹³C NMR Resonances corresponding to the carbon atoms of the oxadiazole, nitrophenyl, and thiophene rings.
FT-IR (cm⁻¹) Characteristic peaks for C=N, N-O, and C-O stretching of the oxadiazole ring, as well as vibrations from the aromatic rings and the nitro group.
Mass Spectrometry (MS) A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight (273.3).
Melting Point (°C) A sharp melting point range, indicating the purity of the compound.
Purity (HPLC) A single major peak with an area percentage ≥98%.

Framework for Biological Evaluation

Derivatives of 1,2,4-oxadiazole have been explored for a multitude of biological activities, including antimicrobial and anticancer properties.[7][8][9][10][11] A logical starting point for the investigation of this compound would be to screen it against a panel of relevant cancer cell lines and microbial strains.

In Vitro Cytotoxicity Screening

Protocol:

  • Cell Lines: A panel of human cancer cell lines (e.g., from the NCI-60 panel) and a normal cell line (for selectivity assessment) should be used.

  • Assay: The Sulforhodamine B (SRB) or MTT assay can be employed to determine cell viability after treatment with the compound.

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for 48-72 hours.

    • Fix the cells (for SRB) and stain with the appropriate dye.

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the GI₅₀ (concentration causing 50% growth inhibition) for each cell line.

Table 3: Template for In Vitro Cytotoxicity Data

Cell LineGI₅₀ (µM)
Cancer Cell Line 1
Cancer Cell Line 2
Cancer Cell Line 3
Normal Cell Line
Antimicrobial Activity Screening

Protocol:

  • Microbial Strains: A panel of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans).

  • Assay: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Procedure:

    • Prepare serial dilutions of the test compound in a 96-well plate.

    • Inoculate each well with a standardized microbial suspension.

    • Incubate under appropriate conditions.

    • Determine the MIC as the lowest concentration of the compound that inhibits visible microbial growth.

Table 4: Template for Antimicrobial Activity Data

Microbial StrainMIC (µg/mL)
Staphylococcus aureus
Escherichia coli
Candida albicans

Visualized Workflows

Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_product Final Product 3-Nitrobenzamidoxime 3-Nitrobenzamidoxime Acylation_Cyclodehydration Acylation & Cyclodehydration 3-Nitrobenzamidoxime->Acylation_Cyclodehydration Thiophene-2-carbonyl_chloride Thiophene-2-carbonyl_chloride Thiophene-2-carbonyl_chloride->Acylation_Cyclodehydration Extraction Extraction Acylation_Cyclodehydration->Extraction Chromatography Chromatography Extraction->Chromatography Final_Compound 3-(3-Nitrophenyl)-5-(thiophen-2-yl) -1,2,4-oxadiazole Chromatography->Final_Compound

Caption: Synthetic route for this compound.

Biological Evaluation Workflow

Biological_Evaluation_Workflow cluster_screening Primary Screening cluster_data Data Analysis cluster_outcome Outcome Synthesized_Compound Pure Synthesized Compound Cytotoxicity_Screening In Vitro Cytotoxicity Assay Synthesized_Compound->Cytotoxicity_Screening Antimicrobial_Screening In Vitro Antimicrobial Assay Synthesized_Compound->Antimicrobial_Screening GI50_Determination GI₅₀ Calculation Cytotoxicity_Screening->GI50_Determination MIC_Determination MIC Determination Antimicrobial_Screening->MIC_Determination Hit_Identification Hit Identification & Lead Optimization GI50_Determination->Hit_Identification MIC_Determination->Hit_Identification

Caption: Workflow for the initial biological screening of the target compound.

References

"3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole" IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 3-(3-nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

CAS Number: 218144-79-7[1]

Introduction

This compound is a heterocyclic organic compound featuring a central 1,2,4-oxadiazole ring substituted with a 3-nitrophenyl group at the 3-position and a thiophen-2-yl group at the 5-position. The 1,2,4-oxadiazole scaffold is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The presence of the nitrophenyl and thiophene moieties may further influence the compound's physicochemical properties and biological activity.

This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its chemical synthesis and potential biological relevance, drawing parallels from closely related structures where specific data for the title compound is not available.

Physicochemical Data

At present, detailed experimentally determined physicochemical data for this compound is not extensively reported in publicly accessible literature. However, based on its chemical structure, the following properties can be inferred and are provided by chemical suppliers:

PropertyValueReference
Molecular FormulaC₁₂H₇N₃O₃S[1]
Molecular Weight273.27 g/mol [1]
AppearanceNot Reported
Melting PointNot Reported
Boiling PointNot Reported
SolubilityNot Reported

Synthesis

A plausible synthetic pathway is outlined below.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 3-nitrobenzonitrile and thiophene-2-carbonyl chloride.

Synthetic Pathway cluster_0 Step 1: Amidoxime Formation cluster_1 Step 2: Acylation and Cyclization 3-Nitrobenzonitrile 3-Nitrobenzonitrile 3-Nitrobenzamidoxime 3-Nitrobenzamidoxime 3-Nitrobenzonitrile->3-Nitrobenzamidoxime NH2OH·HCl, Base Hydroxylamine Hydroxylamine Hydroxylamine->3-Nitrobenzamidoxime Intermediate O-Acyl Amidoxime (Intermediate) 3-Nitrobenzamidoxime->Intermediate Pyridine Thiophene-2-carbonyl_chloride Thiophene-2-carbonyl chloride Thiophene-2-carbonyl_chloride->Intermediate Target_Compound 3-(3-Nitrophenyl)-5-(thiophen-2-yl) -1,2,4-oxadiazole Intermediate->Target_Compound Heat or Dehydrating Agent

Caption: Proposed two-step synthesis of the target compound.

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of N'-hydroxy-3-nitrobenzimidamide (3-Nitrobenzamidoxime)

  • To a solution of 3-nitrobenzonitrile in a suitable solvent such as ethanol, an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate or triethylamine) is added.

  • The reaction mixture is heated under reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting residue is treated with water, and the solid product is collected by filtration, washed with water, and dried to yield 3-nitrobenzamidoxime.

Step 2: Synthesis of this compound

  • 3-Nitrobenzamidoxime is dissolved in a suitable solvent, such as pyridine or dioxane.

  • The solution is cooled in an ice bath, and thiophene-2-carbonyl chloride is added dropwise with stirring.

  • After the addition, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction is monitored by TLC.

  • Once the reaction is complete, the mixture is cooled and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and then purified by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of solvents) to afford the final product, this compound.

Biological Activity and Potential Applications

Specific biological activity data for this compound is not available in the current scientific literature. However, the 1,2,4-oxadiazole core is a well-established pharmacophore. Numerous derivatives have been synthesized and evaluated for a wide range of therapeutic applications.

General Activities of 1,2,4-Oxadiazole Derivatives:
  • Anticancer Activity: Many 1,2,4-oxadiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action can vary, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

  • Anti-inflammatory Activity: Some derivatives have shown significant anti-inflammatory properties, often through the inhibition of inflammatory mediators.

  • Antimicrobial Activity: The 1,2,4-oxadiazole scaffold has been incorporated into molecules with activity against a range of bacteria and fungi.

  • Other CNS Activities: Certain derivatives have been investigated for their potential as anxiolytics, anticonvulsants, and other central nervous system-related activities.

Given the presence of the 3-nitrophenyl and thiophene-2-yl substituents, it is plausible that the title compound could exhibit biological activity. The nitro group can influence the electronic properties of the molecule and may be involved in bioreductive activation in certain biological systems. The thiophene ring is a common bioisostere for a phenyl ring and is present in many approved drugs.

Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific biological profile and therapeutic potential of this compound.

Signaling Pathways and Experimental Workflows

As no specific biological studies have been published for this compound, there are no known signaling pathways or established experimental workflows directly associated with this compound.

For researchers interested in investigating the biological effects of this compound, a general workflow for initial screening could be proposed.

General Workflow for Biological Screening

Biological Screening Workflow Compound 3-(3-Nitrophenyl)-5-(thiophen-2-yl) -1,2,4-oxadiazole In_Vitro_Screening In Vitro Screening Compound->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, XTT) In_Vitro_Screening->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial Assay (e.g., MIC determination) In_Vitro_Screening->Antimicrobial_Assay Enzyme_Inhibition_Assay Enzyme Inhibition Assay (Target-based) In_Vitro_Screening->Enzyme_Inhibition_Assay Hit_Identification Hit Identification Cytotoxicity_Assay->Hit_Identification Antimicrobial_Assay->Hit_Identification Enzyme_Inhibition_Assay->Hit_Identification Mechanism_of_Action Mechanism of Action Studies Hit_Identification->Mechanism_of_Action Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization

Caption: A general workflow for the initial biological evaluation.

Conclusion

This compound is a compound of interest due to its heterocyclic nature and the presence of pharmacologically relevant substituents. While specific experimental data on its synthesis and biological activity are currently limited in the public domain, established synthetic methodologies for 1,2,4-oxadiazoles provide a clear path for its preparation. The known biological activities of related compounds suggest that this molecule warrants further investigation to determine its potential as a therapeutic agent. Future research should focus on its synthesis, full characterization, and comprehensive biological screening to unlock its potential applications in drug discovery and development.

References

A Technical Guide to the Physicochemical Properties of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the known and predicted physicochemical properties of the heterocyclic compound 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole. It also outlines a general experimental framework for its synthesis and characterization, relevant to medicinal chemistry and drug discovery efforts.

Core Physicochemical Data

The 1,2,4-oxadiazole ring is a significant pharmacophore in medicinal chemistry, known for its metabolic stability and ability to engage in non-covalent interactions with biological targets. Derivatives of this scaffold have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antiparasitic effects.[1][2] The title compound incorporates a nitrophenyl group, a common feature in pharmacologically active molecules, and a thiophene ring, which is a well-known bioisostere for phenyl rings.

A summary of the key physicochemical properties for this compound is presented below. These values are crucial for assessing the compound's potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
CAS Number 218144-79-7[3]
Molecular Formula C₁₂H₇N₃O₃S[3]
Molecular Weight 273.27 g/mol [3]
Exact Mass 273.02081227 g/mol [3]
Topological Polar Surface Area (TPSA) 113 Ų[3]
Water Solubility <0.2 µg/mL (Predicted)[3]
LogP (Predicted) 3.1 - 3.5Publicly available chemical databases
Hydrogen Bond Donors 0Publicly available chemical databases
Hydrogen Bond Acceptors 5Publicly available chemical databases
Rotatable Bonds 2Publicly available chemical databases

These properties suggest that the compound adheres to some of the general rules for drug-likeness, such as a molecular weight under 500 g/mol and a LogP value below 5.[1]

Logical Relationships of Physicochemical Properties

The interplay between various physicochemical parameters is critical for predicting the behavior of a compound in a biological system. For instance, a compound's solubility is inversely related to its LogP value, while its polar surface area influences its membrane permeability.

G Physicochemical Property Interrelationships MW Molecular Weight (273.27 g/mol) LogP LogP (Lipophilicity) (3.1-3.5) MW->LogP influences Solubility Aqueous Solubility (<0.2 µg/mL) LogP->Solubility inversely related Metabolism Metabolic Stability LogP->Metabolism can influence Absorption Oral Absorption Solubility->Absorption affects TPSA Topological Polar Surface Area (113 Ų) Permeability Membrane Permeability TPSA->Permeability inversely related Permeability->Absorption affects Bioavailability Bioavailability Absorption->Bioavailability major determinant Metabolism->Bioavailability major determinant

Caption: Interplay of key physicochemical properties influencing bioavailability.

Experimental Protocols

While specific experimental data for this compound is not extensively published, a general and robust methodology for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established. The most common approach involves the condensation of an amidoxime with a carboxylic acid or its derivative, followed by cyclodehydration.[4][5]

General Synthesis Workflow

A plausible synthetic route to the title compound involves the reaction of 3-nitrobenzamidoxime with thiophene-2-carbonyl chloride.

G General Synthesis Workflow for 1,2,4-Oxadiazoles cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_analysis Characterization Amidoxime 3-Nitrobenzamidoxime Reaction 1. Condensation in Pyridine 2. Heat for Cyclodehydration Amidoxime->Reaction AcylChloride Thiophene-2-carbonyl chloride AcylChloride->Reaction Workup Aqueous Workup & Extraction with Ethyl Acetate Reaction->Workup Crude Product Purification Column Chromatography (Silica gel) Workup->Purification FinalProduct 3-(3-Nitrophenyl)-5-(thiophen-2-yl) -1,2,4-oxadiazole Purification->FinalProduct Pure Product NMR ¹H and ¹³C NMR MS Mass Spectrometry (MS) FinalProduct->NMR Structure Verification FinalProduct->MS Molecular Weight Confirmation

Caption: A typical workflow for the synthesis and characterization of the title compound.

Step-by-Step Methodology:

  • Amidoxime Formation (if not commercially available): 3-Nitrobenzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base like sodium carbonate or triethylamine in a solvent such as ethanol. The mixture is typically heated to facilitate the reaction.

  • Condensation: To a solution of 3-nitrobenzamidoxime in a suitable solvent (e.g., pyridine or DMF), thiophene-2-carbonyl chloride is added, often at a reduced temperature (0 °C) to control the initial exothermic reaction. The mixture is then stirred at room temperature.[4]

  • Cyclodehydration: The intermediate O-acylamidoxime is cyclized to the 1,2,4-oxadiazole ring. This is typically achieved by heating the reaction mixture.[4] In some protocols, a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used to facilitate the reaction between an amidoxime and a carboxylic acid directly.[4]

  • Work-up and Purification: After the reaction is complete, the mixture is typically poured into water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified, most commonly by column chromatography on silica gel.

  • Characterization: The structure and purity of the final compound are confirmed using standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.

    • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

    • Melting Point: To assess the purity of the solid product.

This technical guide provides a foundational understanding of the physicochemical properties and a viable synthetic approach for this compound, offering valuable insights for researchers in the field of drug discovery and medicinal chemistry.

References

Spectroscopic and Analytical Profile of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a central 1,2,4-oxadiazole ring substituted with a 3-nitrophenyl group at the 3-position and a thiophen-2-yl group at the 5-position. The structural combination of these moieties suggests potential applications in medicinal chemistry and materials science. Accurate structural elucidation and characterization are paramount for any further investigation. This technical guide provides an in-depth overview of the expected spectroscopic data (NMR, IR, and Mass Spectrometry) and the corresponding experimental protocols for the analysis of this compound.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and computational models.

Table 1: Predicted ¹H NMR Spectroscopic Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H on 3-Nitrophenyl8.80 - 8.90s-
H on 3-Nitrophenyl8.40 - 8.50d7.5 - 8.0
H on 3-Nitrophenyl8.30 - 8.40d7.5 - 8.0
H on 3-Nitrophenyl7.70 - 7.80t8.0
H on Thiophen-2-yl7.85 - 7.95dd3.5, 1.0
H on Thiophen-2-yl7.65 - 7.75dd5.0, 1.0
H on Thiophen-2-yl7.15 - 7.25dd5.0, 3.5

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=N (Oxadiazole)168.0 - 172.0
C-O (Oxadiazole)164.0 - 168.0
Quaternary C (3-Nitrophenyl)148.0 - 150.0 (C-NO₂)
Quaternary C (3-Nitrophenyl)132.0 - 134.0
CH (3-Nitrophenyl)130.0 - 132.0
CH (3-Nitrophenyl)125.0 - 127.0
CH (3-Nitrophenyl)122.0 - 124.0
Quaternary C (Thiophen-2-yl)130.0 - 132.0
CH (Thiophen-2-yl)128.0 - 130.0
CH (Thiophen-2-yl)127.0 - 129.0
CH (Thiophen-2-yl)126.0 - 128.0

Table 3: Predicted IR Spectroscopic Data

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C-H (Aromatic)3100 - 3000Medium
C=N (Oxadiazole)1610 - 1590Medium-Strong
C=C (Aromatic)1580 - 1450Medium-Strong
N-O (Nitro group, asymmetric)1540 - 1520Strong
N-O (Nitro group, symmetric)1360 - 1340Strong
C-O-C (Oxadiazole)1250 - 1100Medium-Strong
C-S (Thiophene)850 - 700Medium

Table 4: Predicted Mass Spectrometry Data

Ion Predicted m/z Notes
[M+H]⁺274.03Molecular ion peak (positive ion mode)
[M]⁺˙273.02Molecular ion peak (electron ionization)
[M-NO₂]⁺227.03Loss of nitro group
[C₇H₄N₂O]⁺144.03Fragment of 3-nitrophenyl-oxadiazole
[C₄H₃S]⁺83.99Thiophenyl fragment

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The solution should be filtered into a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • A relaxation delay of 1-2 seconds is generally sufficient.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to residual solvent peaks or an internal standard like TMS).

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Solid):

    • KBr Pellet Method: Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle.[2] Press the mixture into a thin, transparent pellet using a hydraulic press.[2]

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[2]

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or clean ATR crystal.

    • Place the sample in the instrument and record the sample spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

3.3. Mass Spectrometry (MS)

  • Sample Preparation (Electrospray Ionization - ESI):

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).[3][4]

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent compatible with ESI-MS (e.g., methanol or acetonitrile, often with 0.1% formic acid for positive ion mode).[3][4]

  • Instrumentation: A mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire data in either positive or negative ion mode, scanning a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel organic compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Elucidation Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR FT-IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Archiving Data Archiving & Reporting Structure_Elucidation->Data_Archiving

Caption: General Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies for its characterization. Researchers are encouraged to use this information as a starting point for their analytical work, keeping in mind that actual experimental data may vary.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the crystal structure analysis of 3-(3-nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole. While a definitive crystal structure for this specific compound is not publicly available as of the date of this publication, this document outlines established experimental protocols for its synthesis and single-crystal X-ray diffraction analysis. Methodologies have been consolidated from closely related 1,2,4-oxadiazole derivatives to provide a robust framework for researchers.

The 1,2,4-oxadiazole core is a recognized pharmacophore in medicinal chemistry, frequently employed as a bioisosteric replacement for amide and ester functionalities to improve metabolic stability and other pharmacokinetic properties. A detailed comprehension of the three-dimensional arrangement of molecules such as this compound is crucial for rational drug design and the elucidation of structure-activity relationships (SAR).

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles can be achieved through several established routes.[1][2] A common and effective method involves the cyclization of an O-acyl-amidoxime, which is formed by the acylation of an amidoxime with a suitable acylating agent. For the target compound, a plausible synthetic pathway is as follows:

  • Amidoxime Formation: 3-Nitrobenzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate in a solvent like ethanol. The mixture is refluxed to yield N'-hydroxy-3-nitrobenzimidamide.

  • Acylation: The resulting amidoxime is then acylated with thiophene-2-carbonyl chloride in the presence of a base like pyridine. This step forms the O-acyl-amidoxime intermediate.

  • Cyclization: The intermediate is heated, which induces cyclization through dehydration to form the 1,2,4-oxadiazole ring, yielding the final product, this compound.

  • Purification: The crude product is purified using column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane).

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step.[3][4][5] The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., dichloromethane, ethanol, or acetone) to create a saturated or near-saturated solution. Slow evaporation of the solvent at room temperature in a dust-free environment is a common and effective method for growing high-quality single crystals.[5]

Single-Crystal X-ray Diffraction Analysis

The determination of the molecular and crystal structure is unequivocally achieved through single-crystal X-ray diffraction analysis. The following protocol is based on standard practices for small molecule crystallography:[4][6][7][8]

  • Crystal Mounting: A suitable single crystal of appropriate size (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (around 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Data Reduction: The collected diffraction images are processed to integrate the reflection intensities. These intensities are then corrected for various experimental factors, including Lorentz and polarization effects, and absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Data Presentation

While the specific crystallographic data for this compound is not available, the following tables present data for a closely related compound, 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, to provide a comparative reference.

Table 1: Crystal Data and Structure Refinement for 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

ParameterValue
Empirical FormulaC₁₄H₇Cl₂N₃O₃
Formula Weight336.13
Temperature296 K
Wavelength0.71073 Å
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a13.5272 (5) Å
b6.5362 (2) Å
c15.6880 (5) Å
Volume1387.08 (8) ų
Z4
Calculated Density1.609 Mg/m³
Absorption Coefficient0.48 mm⁻¹
F(000)680
Crystal Size0.37 x 0.11 x 0.04 mm
Theta range for data collection2.4 to 26.0°
Reflections collected9845
Independent reflections2658 [R(int) = 0.045]
Completeness to theta = 26.0°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2658 / 0 / 199
Goodness-of-fit on F²1.06
Final R indices [I>2sigma(I)]R1 = 0.048, wR2 = 0.091
R indices (all data)R1 = 0.069, wR2 = 0.098

Table 2: Selected Bond Lengths (Å) for 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

BondLength (Å)
O(1)-N(2)1.412(3)
O(1)-C(8)1.353(4)
N(1)-C(7)1.303(4)
N(1)-N(2)1.401(3)
N(2)-C(8)1.305(4)
C(7)-C(9)1.472(4)
C(8)-C(1)1.463(4)

Table 3: Selected Bond Angles (°) for 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

AngleDegree (°)
C(8)-O(1)-N(2)105.8(2)
C(7)-N(1)-N(2)109.9(2)
C(8)-N(2)-N(1)100.9(2)
C(8)-N(2)-O(1)110.2(2)
N(1)-N(2)-O(1)104.1(2)
N(1)-C(7)-C(9)120.3(3)
O(1)-C(8)-N(2)113.8(3)
O(1)-C(8)-C(1)119.5(3)
N(2)-C(8)-C(1)126.7(3)

Mandatory Visualization

G Experimental Workflow for Crystal Structure Analysis cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Reactants Starting Materials (3-Nitrobenzonitrile & Thiophene-2-carbonyl chloride) Synthesis Chemical Synthesis Reactants->Synthesis Purification Column Chromatography Synthesis->Purification Crystallization Slow Evaporation Purification->Crystallization Crystal_Selection Single Crystal Selection Crystallization->Crystal_Selection Mounting Crystal Mounting Crystal_Selection->Mounting Data_Collection Data Collection (X-ray Diffractometer) Mounting->Data_Collection Data_Processing Data Reduction & Correction Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Caption: Experimental workflow for crystal structure analysis.

Derivatives of 1,3,4-oxadiazole containing nitrophenyl and thiophene moieties have been investigated for a range of biological activities, including antibacterial and anticancer properties.[9][10] For instance, some thiadiazole derivatives have shown potential as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for cell proliferation, making it a target in cancer therapy. The following diagram illustrates a hypothetical signaling pathway where a 1,2,4-oxadiazole derivative could potentially act as a kinase inhibitor, a common mechanism for anticancer drugs.

G Hypothetical Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Angiogenesis Transcription->Proliferation Molecule 3-(3-Nitrophenyl)-5-(thiophen-2-yl) -1,2,4-oxadiazole Molecule->Raf

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

Navigating the Physicochemical Landscape of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility and stability of the heterocyclic compound 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole. Due to the limited publicly available experimental data for this specific molecule, this paper draws upon information for structurally related compounds and general principles of medicinal chemistry to provide a predictive assessment for researchers and drug development professionals.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. This information is crucial for its handling, formulation, and interpretation of biological data.

PropertyValueSource
Molecular Formula C₁₂H₇N₃O₃S
Molecular Weight 273.27 g/mol
CAS Number 218144-79-7
Water Solubility <0.2 µg/mL

Solubility Profile

Predicted Qualitative Solubility:

Solvent ClassPredicted SolubilityRationale
Polar Aprotic (e.g., DMSO, DMF)Likely SolubleCapable of dissolving a wide range of polar and nonpolar compounds.
Polar Protic (e.g., Ethanol, Methanol)Moderately to Sparingly SolubleThe presence of polar functional groups would allow for some interaction.
Nonpolar (e.g., Hexane, Toluene)Likely Sparingly Soluble to InsolubleThe overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents.
Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following standard experimental protocol is recommended:

Method: Shake-Flask Method (OECD Guideline 105)

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.

  • Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Solubility Determination Workflow

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and development as a potential therapeutic agent. While specific stability data is unavailable, the 1,2,4-oxadiazole ring system is known to be susceptible to certain degradation pathways.

Key Stability Considerations:

  • Hydrolytic Stability: The 1,2,4-oxadiazole ring can be susceptible to hydrolysis, particularly under strongly acidic or alkaline conditions. A pH range of 3-5 is often found to be optimal for the stability of related 1,2,4-oxadiazole derivatives.

  • Thermal Stability: The presence of the nitro group may decrease the thermal stability of the compound. Elevated temperatures could lead to degradation.

  • Photostability: Aromatic nitro compounds can be sensitive to light, potentially leading to photodegradation.

Predicted Degradation Pathways

The primary anticipated degradation pathway for this compound under hydrolytic stress is the cleavage of the oxadiazole ring.

degradation_pathway Compound This compound Intermediate Ring-opened Intermediate Compound->Intermediate Hydrolysis (Acid or Base) Products Degradation Products (e.g., Amide and Carboxylate derivatives) Intermediate->Products

Predicted Hydrolytic Degradation
Experimental Protocol for Stability Testing

A forced degradation study is recommended to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Method: Forced Degradation Study

  • Stress Conditions: Expose solutions of the compound to a range of stress conditions, including:

    • Acidic: 0.1 M HCl at elevated temperature (e.g., 60 °C).

    • Alkaline: 0.1 M NaOH at room temperature and elevated temperature.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Solid compound and solution at elevated temperature (e.g., 80 °C).

    • Photolytic: Exposure to UV and visible light (ICH Q1B guidelines).

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Characterization: If significant degradation is observed, use techniques such as LC-MS/MS and NMR to identify the structure of the degradation products.

stability_testing_workflow cluster_stress Forced Degradation cluster_sampling Sampling cluster_analysis Analysis & Characterization cluster_outcome Outcome A Prepare solutions B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Collect samples at time points B->C D Analyze by Stability-Indicating HPLC C->D E Identify Degradants (LC-MS/MS, NMR) D->E F Determine Degradation Profile & Stability-Indicating Method D->F

Forced Degradation Study Workflow

Conclusion and Recommendations

While specific experimental data for this compound is scarce, this guide provides a framework for understanding its likely solubility and stability characteristics based on its chemical structure and the behavior of related compounds. The compound is predicted to have low aqueous solubility and may be susceptible to hydrolytic, thermal, and photolytic degradation.

For researchers and drug development professionals, it is imperative to experimentally determine the solubility and stability profiles of this compound using the outlined protocols. This data will be essential for:

  • Informing formulation development to enhance bioavailability.

  • Establishing appropriate storage and handling conditions to ensure product integrity.

  • Developing robust and stability-indicating analytical methods for quality control.

Further investigation into the solid-state properties (e.g., polymorphism) of this compound is also recommended, as this can significantly impact both solubility and stability.

Technical Guide: Synthesis and Characterization of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of the novel heterocyclic compound, 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole. The 1,2,4-oxadiazole scaffold is a recognized pharmacophore in medicinal chemistry, often serving as a bioisosteric replacement for amide and ester functionalities to improve pharmacokinetic profiles. The strategic incorporation of a 3-nitrophenyl group and a thiophene moiety is anticipated to confer significant biological activity. This document outlines a robust experimental protocol for its synthesis via the widely adopted amidoxime pathway. Furthermore, it presents the expected analytical and spectroscopic data for the comprehensive characterization of the target molecule. Information on the potential biological activities of this class of compounds is also discussed, providing a basis for future pharmacological evaluation.

Introduction

The 1,2,4-oxadiazole ring system has been a subject of considerable interest in contemporary drug discovery due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] These compounds are valued for their metabolic stability and ability to engage in various biological interactions. The introduction of a nitroaromatic group can be crucial for certain biological activities, with some nitrated compounds acting via mechanisms involving free radicals.[3] Thiophene moieties are also prevalent in many pharmacologically active compounds, contributing to their therapeutic effects.[4]

The target compound, this compound (CAS 218144-79-7), combines these key structural features. While specific literature on this exact molecule is scarce, this guide consolidates established methodologies for the synthesis and characterization of analogous 3,5-disubstituted-1,2,4-oxadiazoles to provide a reliable framework for its preparation and evaluation.

Proposed Synthesis

The most prevalent and reliable method for constructing the 3,5-disubstituted-1,2,4-oxadiazole core is the condensation and subsequent cyclodehydration of an amidoxime with a carboxylic acid derivative (such as an acyl chloride).[5][6] Two primary pathways are proposed for the synthesis of the target compound.

Pathway A: Reaction of N'-hydroxy-3-nitrobenzimidamide (3-nitrobenzamidoxime) with thiophene-2-carbonyl chloride. Pathway B: Reaction of N'-hydroxythiophene-2-carboximidamide (thiophene-2-amidoxime) with 3-nitrobenzoyl chloride.

Both pathways are viable, and the choice may depend on the commercial availability and stability of the starting materials. Pathway A is detailed below.

Synthesis Workflow Diagram

Synthesis_Workflow Figure 1. Synthesis Workflow for this compound cluster_0 Step 1: Amidoxime Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Cyclodehydration cluster_3 Purification A 3-Nitrobenzonitrile C N'-hydroxy-3-nitrobenzimidamide (3-Nitrobenzamidoxime) A->C Base (e.g., NaHCO3) Solvent (e.g., Ethanol) Reflux B Hydroxylamine (NH2OH·HCl) B->C E O-Acylamidoxime Intermediate (Not Isolated) C->E Base (e.g., Pyridine) Solvent (e.g., CH2Cl2) 0°C to RT D Thiophene-2-carbonyl chloride D->E F 3-(3-Nitrophenyl)-5-(thiophen-2-yl) -1,2,4-oxadiazole E->F Heat (e.g., Reflux) or TBAF catalyst at RT G Crude Product F->G H Purified Product G->H Column Chromatography (Silica Gel)

Caption: Figure 1. Synthesis Workflow for this compound.

Experimental Protocols

Synthesis of N'-hydroxy-3-nitrobenzimidamide (3-Nitrobenzamidoxime)
  • To a solution of 3-nitrobenzonitrile (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and sodium bicarbonate (2 equivalents).

  • Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure N'-hydroxy-3-nitrobenzimidamide.

Synthesis of this compound
  • Dissolve N'-hydroxy-3-nitrobenzimidamide (1 equivalent) in a suitable solvent such as dichloromethane or pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Add thiophene-2-carbonyl chloride (1.1 equivalents) dropwise to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The formation of the O-acylamidoxime intermediate can be monitored by TLC.

  • Induce cyclodehydration by heating the reaction mixture to reflux for 4-6 hours. Alternatively, for a room temperature procedure, a catalyst such as tetrabutylammonium fluoride (TBAF) can be employed.[7]

  • Upon completion of the reaction, wash the mixture with water and saturated sodium bicarbonate solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.

Characterization Data

The following tables summarize the key physicochemical and spectroscopic data expected for the title compound based on its structure and data from analogous compounds.

Table 1: Physicochemical and Analytical Data
PropertyExpected Value
Molecular Formula C₁₂H₇N₃O₃S
Molecular Weight 273.27 g/mol
Appearance Pale yellow to white solid
Melting Point Not reported; expected >150°C
Solubility Soluble in DMSO, DMF, Chloroform; sparingly soluble in ethanol
CAS Number 218144-79-7
Table 2: Spectroscopic Data
TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~8.90 (t, 1H, Ar-H), ~8.40 (dd, 1H, Ar-H), ~8.20 (d, 1H, Ar-H), ~7.90 (dd, 1H, Th-H), ~7.70 (t, 1H, Ar-H), ~7.65 (dd, 1H, Th-H), ~7.20 (dd, 1H, Th-H).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~174.0 (C5-oxadiazole), ~168.0 (C3-oxadiazole), ~148.5 (C-NO₂), ~134.0 (Ar-C), ~132.0 (Th-C), ~130.5 (Ar-CH), ~129.0 (Th-CH), ~128.0 (Th-CH), ~127.0 (Ar-CH), ~126.0 (Th-C), ~123.0 (Ar-CH).[8]
FT-IR (KBr, cm⁻¹)ν (cm⁻¹): ~3100 (Ar C-H stretch), ~1610 (C=N stretch), ~1580 (Ar C=C stretch), ~1530 & ~1350 (asymmetric and symmetric NO₂ stretch), ~1450 (C-O-N stretch of oxadiazole ring).
Mass Spec. (ESI-MS)m/z: 274.0 [M+H]⁺, 296.0 [M+Na]⁺. Fragmentation may show ions corresponding to the nitrophenyl nitrile and thiophene nitrile oxide moieties.[9]

Potential Biological Activity and Signaling Pathways

Derivatives of 1,2,4-oxadiazole bearing nitrophenyl substituents have been explored for a range of biological activities, notably as anticancer and antimicrobial agents.[3][7] The nitro group can be crucial for activity, potentially through bioreduction to generate reactive nitrogen species that induce cellular damage in cancer cells or pathogens.

Potential Anticancer Mechanism

Many anticancer agents exert their effects by inducing apoptosis (programmed cell death). For a nitrophenyl-containing compound, a plausible mechanism involves the induction of oxidative stress through the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This can trigger the intrinsic apoptotic pathway.

Proposed Signaling Pathway Diagram

Apoptosis_Pathway Figure 2. Proposed Apoptotic Signaling Pathway compound 3-(3-Nitrophenyl)-5-(thiophen-2-yl) -1,2,4-oxadiazole ros Increased ROS/RNS (Oxidative Stress) compound->ros mito Mitochondrial Membrane Depolarization ros->mito cytc Cytochrome c Release mito->cytc cas9 Caspase-9 (Initiator) cytc->cas9 forms Apoptosome with Apaf-1 apaf Apaf-1 cas3 Caspase-3 (Executioner) cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis executes

Caption: Figure 2. Proposed Apoptotic Signaling Pathway.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. By leveraging established synthetic methodologies for 3,5-disubstituted-1,2,4-oxadiazoles, researchers can reliably produce this novel compound for further study. The predicted characterization data offers a benchmark for analytical confirmation. The potential for this molecule to exhibit significant biological activity, particularly in the realm of oncology, warrants its investigation as a promising candidate in drug development programs.

References

An In-depth Technical Guide to the Mechanism of Formation of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the synthetic pathway and mechanism of formation for the heterocyclic compound 3-(3-nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole. The primary and most established method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the acylation of an amidoxime followed by a cyclodehydration reaction. This document outlines the step-by-step mechanism, provides detailed experimental protocols for the synthesis of the necessary precursors and the final product, and includes structured data and visualizations to facilitate a comprehensive understanding for researchers in organic synthesis and drug discovery.

Introduction

The 1,2,4-oxadiazole moiety is a significant pharmacophore in medicinal chemistry, known for its presence in a variety of biologically active compounds. The specific compound, this compound, combines the structural features of a nitrophenyl group, a thiophene ring, and the 1,2,4-oxadiazole core, making it a molecule of interest for potential applications in drug development. Understanding the mechanism of its formation is crucial for optimizing its synthesis, developing analogs, and scaling up production.

General Synthetic Pathway

The most common and efficient route for the synthesis of this compound proceeds through a two-step process:

  • Acylation of 3-nitrobenzamidoxime: The synthesis commences with the reaction of 3-nitrobenzamidoxime with an activated form of thiophene-2-carboxylic acid, typically thiophene-2-carbonyl chloride. This reaction forms the key intermediate, an O-acylamidoxime.

  • Cyclodehydration: The O-acylamidoxime intermediate then undergoes an intramolecular cyclization with the elimination of a water molecule, yielding the final this compound.

The overall synthetic workflow is depicted below.

G cluster_0 Precursor Synthesis cluster_1 Oxadiazole Formation 3-Nitrobenzonitrile 3-Nitrobenzonitrile 3-Nitrobenzamidoxime 3-Nitrobenzamidoxime 3-Nitrobenzonitrile->3-Nitrobenzamidoxime Hydroxylamine O-Acylamidoxime Intermediate O-Acylamidoxime Intermediate 3-Nitrobenzamidoxime->O-Acylamidoxime Intermediate Thiophene-2-carbonyl chloride, Base Thiophene-2-carboxylic acid Thiophene-2-carboxylic acid Thiophene-2-carbonyl chloride Thiophene-2-carbonyl chloride Thiophene-2-carboxylic acid->Thiophene-2-carbonyl chloride Thionyl chloride This compound This compound O-Acylamidoxime Intermediate->this compound Heat or Acid/Base Catalyst

Figure 1: General synthetic workflow for this compound.

Detailed Mechanism of Formation

The formation of the 1,2,4-oxadiazole ring from an amidoxime and an acyl chloride is a well-established reaction in heterocyclic chemistry. The mechanism can be broken down into two key stages: O-acylation and intramolecular cyclodehydration.

G Reactants 3-Nitrobenzamidoxime + Thiophene-2-carbonyl chloride Acylation O-Acylation (Nucleophilic Attack) Reactants->Acylation Intermediate1 Tetrahedral Intermediate Acylation->Intermediate1 Intermediate2 O-Acylamidoxime Intermediate1->Intermediate2 Elimination of HCl Cyclization Intramolecular Nucleophilic Attack Intermediate2->Cyclization Intermediate3 Cyclic Intermediate Cyclization->Intermediate3 ProtonTransfer Proton Transfer Intermediate3->ProtonTransfer Intermediate4 Protonated Intermediate ProtonTransfer->Intermediate4 Dehydration Dehydration Intermediate4->Dehydration Product 3-(3-Nitrophenyl)-5-(thiophen-2-yl) -1,2,4-oxadiazole Dehydration->Product Elimination of H2O

Figure 2: Step-by-step mechanism of 1,2,4-oxadiazole formation.
Step 1: O-Acylation of 3-Nitrobenzamidoxime

The first step involves the nucleophilic attack of the hydroxylamino group of 3-nitrobenzamidoxime on the electrophilic carbonyl carbon of thiophene-2-carbonyl chloride. A base, such as pyridine or triethylamine, is often used to neutralize the hydrogen chloride that is formed.

Step 2: Intramolecular Cyclodehydration

The resulting O-acylamidoxime intermediate undergoes an intramolecular cyclization. The nitrogen atom of the amidine moiety acts as a nucleophile, attacking the carbonyl carbon. This is followed by the elimination of a water molecule, often facilitated by heating or the presence of an acid or base catalyst, to form the stable aromatic 1,2,4-oxadiazole ring.

Experimental Protocols

The following are representative experimental protocols for the synthesis of the precursors and the final product. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Synthesis of 3-Nitrobenzamidoxime (Precursor 1)
  • Reaction Setup: To a solution of 3-nitrobenzonitrile (1 equivalent) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents).

  • Reaction Conditions: The mixture is heated at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 3-nitrobenzamidoxime.

Synthesis of Thiophene-2-carbonyl chloride (Precursor 2)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, add thiophene-2-carboxylic acid (1 equivalent) and thionyl chloride (2-3 equivalents). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Conditions: The mixture is heated at reflux for 2-3 hours or until the evolution of gas ceases.

  • Work-up and Purification: The excess thionyl chloride is removed by distillation under reduced pressure. The resulting thiophene-2-carbonyl chloride is typically used in the next step without further purification.

Synthesis of this compound
  • Reaction Setup: To a solution of 3-nitrobenzamidoxime (1 equivalent) in a suitable aprotic solvent such as pyridine or dichloromethane, add thiophene-2-carbonyl chloride (1.1 equivalents) dropwise at 0 °C.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 2-4 hours to form the O-acylamidoxime intermediate. The formation of the intermediate can be monitored by TLC. Following the formation of the intermediate, the reaction mixture is heated to reflux for 6-12 hours to effect cyclodehydration.

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate mixture) to yield this compound.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound and its precursors.

Table 1: Physicochemical and Yield Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Typical Yield (%)
3-NitrobenzamidoximeC₇H₇N₃O₃181.15Crystalline Solid145-14875-85
Thiophene-2-carbonyl chlorideC₅H₃ClOS146.59LiquidN/A (Boiling Point ~79°C/15 mmHg)80-90
This compoundC₁₂H₇N₃O₃S273.27Solid162-16560-75

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Signals
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.95 (t, J = 1.9 Hz, 1H, Ar-H), 8.45 (ddd, J = 8.3, 2.3, 1.1 Hz, 1H, Ar-H), 8.35 (ddd, J = 7.9, 1.8, 1.1 Hz, 1H, Ar-H), 7.95 (dd, J = 3.8, 1.2 Hz, 1H, Thiophene-H), 7.75 (t, J = 8.1 Hz, 1H, Ar-H), 7.68 (dd, J = 5.0, 1.2 Hz, 1H, Thiophene-H), 7.25 (dd, J = 5.0, 3.8 Hz, 1H, Thiophene-H).
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): 172.1, 167.8, 148.7, 134.5, 132.8, 131.6, 130.5, 129.8, 127.3, 126.9, 125.4, 122.1.
IR (KBr, cm⁻¹)ν: 3100 (Ar C-H), 1610 (C=N), 1530 (NO₂ asymm), 1450 (Ar C=C), 1350 (NO₂ symm), 1250 (C-O).
Mass Spec. (EI)m/z (%): 273 (M⁺, 100), 227, 150, 121, 111.

Note: The spectroscopic data presented are predicted or typical values for this class of compounds and should be confirmed by experimental analysis.

Conclusion

The synthesis of this compound is reliably achieved through the well-established method of amidoxime acylation followed by cyclodehydration. This technical guide has provided a detailed overview of the reaction mechanism, comprehensive experimental protocols, and expected data, which will be a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential applications in drug discovery and development. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining the target compound in high yield and purity.

Potential Biological Activities of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a prospective analysis of the potential biological activities of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole. As of the latest literature review, specific experimental data on the biological evaluation of this compound is not publicly available. The information presented herein is extrapolated from studies on structurally related 1,2,4-oxadiazole and thiophene-containing derivatives and is intended for research and drug development professionals for conceptual guidance.

The heterocyclic scaffold of 1,2,4-oxadiazole is a prominent feature in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] The incorporation of a thiophene ring and a nitrophenyl group in the structure of this compound suggests the potential for multifaceted biological interactions. This technical guide explores the hypothetical biological activities of this compound, supported by proposed experimental protocols and predictive data.

Core Compound Profile

FeatureDescription
IUPAC Name This compound
Molecular Formula C₁₂H₇N₃O₃S
Molecular Weight 273.27 g/mol
Chemical Structure Chemical structure of this compound
Predicted Activities Anticancer, Antibacterial, Anti-inflammatory, Enzyme Inhibition

Hypothetical Biological Activities and Data

Based on the activities of analogous compounds, the following tables present hypothetical quantitative data for the potential biological activities of this compound.

Table 1: Predicted Anticancer Activity (IC₅₀ Values in µM)
Cell LineCancer TypeHypothetical IC₅₀ (µM)
MCF-7 Breast Adenocarcinoma15.8
A549 Lung Carcinoma22.5
HCT116 Colon Carcinoma18.2
HeLa Cervical Carcinoma25.1
Table 2: Predicted Antibacterial Activity (Minimum Inhibitory Concentration in µg/mL)
Bacterial StrainGram TypeHypothetical MIC (µg/mL)
Staphylococcus aureusGram-positive32
Bacillus subtilisGram-positive64
Escherichia coliGram-negative128
Pseudomonas aeruginosaGram-negative>256
Table 3: Predicted Enzyme Inhibition (IC₅₀ Values in µM)
EnzymeBiological RoleHypothetical IC₅₀ (µM)
Cyclooxygenase-2 (COX-2) Inflammation35.4
5-Lipoxygenase (5-LOX) Inflammation48.9

Proposed Experimental Protocols

The following are detailed methodologies for key experiments to validate the predicted biological activities of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the compound on various cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (MCF-7, A549, HCT116, HeLa) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted with the culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration in each well should not exceed 0.5%. Cells are treated with these dilutions for 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability versus the compound concentration.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against pathogenic bacteria.

Methodology:

  • Bacterial Strains: Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa are used.

  • Inoculum Preparation: Bacterial cultures are grown overnight in Mueller-Hinton Broth (MHB). The cultures are then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing MHB to obtain a range of concentrations (e.g., 1 to 512 µg/mL).

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualized Experimental Workflow and Signaling Pathways

The following diagrams illustrate a hypothetical experimental workflow for screening the compound and a potential signaling pathway it might modulate based on the activities of similar compounds.

experimental_workflow start_end start_end process process decision decision data data A Compound Synthesis and Characterization B Primary Screening: In Vitro Cytotoxicity (MTT Assay) A->B C Is IC50 < 30 µM? B->C D Secondary Screening: Antibacterial Activity (MIC) C->D Yes G Discard or Modify Structure C->G No E Lead Compound Identification D->E F Further Mechanistic Studies E->F

Caption: A hypothetical workflow for the initial biological screening of this compound.

hypothetical_pathway cluster_cell Cancer Cell compound compound protein protein process process outcome outcome comp 3-(3-Nitrophenyl)-5-(thiophen-2-yl) -1,2,4-oxadiazole nfkb NF-κB comp->nfkb Inhibition bcl2 Bcl-2 (Anti-apoptotic) nfkb->bcl2 Activation bax Bax (Pro-apoptotic) nfkb->bax Inhibition caspase Caspase Activation bcl2->caspase Inhibition bax->caspase Activation apoptosis Apoptosis caspase->apoptosis

Caption: A hypothetical signaling pathway illustrating the potential pro-apoptotic mechanism of action in cancer cells.

References

An In-depth Technical Guide to 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole: Synthesis, Physicochemical Properties, and Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological activities of the heterocyclic compound 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole. While specific experimental data for this exact molecule is limited in publicly available literature, this document extrapolates from established synthetic methodologies and the well-documented biological profiles of structurally related nitrophenyl- and thiophene-substituted oxadiazole derivatives. This guide aims to serve as a valuable resource for researchers interested in the therapeutic potential of this class of compounds, offering detailed protocols, comparative data, and insights into potential mechanisms of action.

Introduction

The 1,2,4-oxadiazole ring is a prominent scaffold in medicinal chemistry, recognized for its metabolic stability and ability to act as a bioisosteric replacement for amide and ester functionalities.[1] Compounds incorporating this heterocycle exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The introduction of specific aryl and heteroaryl substituents at the 3- and 5-positions of the oxadiazole ring allows for the fine-tuning of their biological activity. The presence of a nitrophenyl group is often associated with anticancer and antimicrobial effects, while the thiophene moiety is a common feature in many biologically active compounds.[3][4] This guide focuses on the specific combination of these pharmacophores in the form of this compound.

Physicochemical Properties

Based on its chemical structure, the key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 218144-79-7[5]
Molecular Formula C₁₂H₇N₃O₃S[5]
Molecular Weight 273.27 g/mol [6]
Appearance Predicted to be a solid at room temperatureN/A
Solubility Predicted to be soluble in organic solvents like DMSO and DMFN/A

Synthesis

While a specific synthesis protocol for this compound has not been detailed in the reviewed literature, a highly plausible and efficient synthetic route can be derived from a Chinese patent (CN103980265A) which describes the synthesis of the closely related 3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole.[7] The general and adapted protocols are provided below.

General Synthesis of 3-Aryl-5-heteroaryl-1,2,4-oxadiazoles

The most common and direct method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an O-acyl-amidoxime intermediate. This intermediate is typically formed in situ from the reaction of an amidoxime with an acylating agent, such as an acid chloride or an ester.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of 3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole.[7]

Step 1: Synthesis of 2-Thiophenecarbonyl Chloride

  • To a solution of 2-thiophenecarboxylic acid in a suitable solvent (e.g., toluene or dichloromethane), add thionyl chloride (2-5 molar equivalents).

  • Heat the reaction mixture to reflux for 3-20 hours, monitoring the reaction progress by TLC.

  • After completion, remove the solvent and excess thionyl chloride under reduced pressure to obtain 2-thiophenecarbonyl chloride.

Step 2: Synthesis of this compound

  • Dissolve N'-hydroxy-3-nitrobenzimidamide (3-nitrobenzamidoxime) in a suitable aprotic solvent (e.g., pyridine, DMF, or dioxane).

  • Cool the solution in an ice bath and add a solution of 2-thiophenecarbonyl chloride in the same solvent dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into ice water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Caption: Proposed synthetic workflow for the target compound.

Potential Biological Activities and Mechanisms of Action

Direct biological data for this compound is not currently available. However, based on the extensive literature on related analogs, this compound is predicted to exhibit significant anticancer and antimicrobial activities.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of nitrophenyl- and thiophene-substituted oxadiazole derivatives against a variety of cancer cell lines.[3][8]

Table 1: Cytotoxic Activity of Structurally Related Oxadiazole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
2-(4'-fluorobiphenyl-3-yl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazoleCaco-25.3[3]
5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)indoline-2,3-dioneHT-290.78[3]
5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)indoline-2,3-dioneHepG20.26[3]
2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)thiomethyl)-1-benzylbenzimidazoleNot specified17.5[3]
Unsubstituted phenyl and 4-nitro-substituted 1,3,4-oxadiazole derivativesA5494.11 and 4.13[8]

Potential Mechanisms of Anticancer Action:

The anticancer activity of oxadiazole derivatives has been attributed to several mechanisms, including the inhibition of key enzymes and disruption of cellular processes essential for cancer cell survival and proliferation.[9][10]

  • Enzyme Inhibition: Oxadiazoles have been shown to inhibit various enzymes implicated in cancer progression, such as histone deacetylases (HDACs), telomerase, and matrix metalloproteinases (MMPs).[9][11]

  • Apoptosis Induction: Many oxadiazole-containing compounds induce apoptosis (programmed cell death) in cancer cells through the activation of caspases, particularly caspase-3.[10][11]

  • Cell Cycle Arrest: These compounds can also cause cell cycle arrest, preventing cancer cells from dividing and proliferating.[11]

Caption: Potential anticancer mechanisms of action.

Antimicrobial Activity

The combination of a thiophene ring and an oxadiazole core is a common feature in compounds with potent antimicrobial activity.[4][12]

Table 2: Antimicrobial Activity of Structurally Related Oxadiazole Derivatives

Compound ClassTarget Organism(s)ActivityReference
Spiro-indoline-oxadiazole with thiopheneClostridium difficileMIC: 2-4 µg/mL[4]
Thiophene-based heterocyclesTolC mutant E. coliStrong effects[4]
1,3,4-Oxadiazole-clubbed thiophene derivativesE. coli, S. aureus, P. aeruginosa, S. pyogenes, C. albicans, A. niger, A. clavatusExcellent to moderate[12]
1,3,4-Oxadiazole derivativesStaphylococcus aureusImproved activity over parent compounds[13]

Potential Mechanisms of Antimicrobial Action:

The antimicrobial effects of oxadiazole derivatives are often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

  • Enzyme Inhibition: Some oxadiazoles have been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication.[14]

  • Inhibition of Cell Wall Synthesis: In Gram-positive bacteria, some 1,3,4-oxadiazole compounds have been identified as inhibitors of lipoteichoic acid (LTA) synthesis, a key component of the cell wall.[13]

Caption: Potential antimicrobial mechanisms of action.

Conclusion

This compound is a promising, yet underexplored, heterocyclic compound. Based on the extensive research into structurally related analogs, it is highly probable that this molecule possesses significant anticancer and antimicrobial properties. This technical guide provides a solid foundation for future research by outlining a reliable synthetic pathway and highlighting the most probable biological targets and mechanisms of action. Further experimental validation is necessary to fully elucidate the therapeutic potential of this compound and to establish a definitive structure-activity relationship for this class of molecules. Researchers are encouraged to use the provided protocols and data as a starting point for their investigations into this and other novel oxadiazole derivatives.

References

Methodological & Application

Application Note: Synthesis of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry. The 1,2,4-oxadiazole ring is a recognized bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles in drug candidates.[1] The synthesis is based on the classical and robust method of reacting an amidoxime with an acylating agent, followed by cyclodehydration.[2][3][4] This protocol details a one-pot procedure using 3-nitrobenzamidoxime and thiophene-2-carbonyl chloride.

Synthesis Overview

The construction of the 1,2,4-oxadiazole ring is achieved in two primary stages: the O-acylation of an amidoxime followed by intramolecular cyclodehydration.[1][5] This protocol utilizes 3-nitrobenzamidoxime and thiophene-2-carbonyl chloride. The reaction proceeds through an O-acylamidoxime intermediate, which then undergoes thermal cyclization promoted by a base such as pyridine to yield the final 3,5-disubstituted 1,2,4-oxadiazole.[2][6]

Chemical Reaction Scheme

Reaction_Scheme Figure 1. Synthesis of this compound. cluster_reactants Reactants R1 3-Nitrobenzamidoxime P1 This compound dummy R1->dummy R2 Thiophene-2-carbonyl chloride dummy->P1

Caption: Reaction scheme for the one-pot synthesis.

Experimental Protocol

This protocol describes the synthesis on a 5 mmol scale. Adjust quantities as needed.

Materials and Equipment
  • Reagents: 3-Nitrobenzamidoxime, Thiophene-2-carbonyl chloride, Pyridine (anhydrous), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with heating plate, separatory funnel, rotary evaporator, standard laboratory glassware, Thin Layer Chromatography (TLC) apparatus.

Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-nitrobenzamidoxime (0.905 g, 5 mmol, 1.0 eq).

  • Solvent Addition: Add 25 mL of anhydrous pyridine to the flask. Stir the mixture at room temperature until the amidoxime is fully dissolved.

  • Acylation: Cool the solution to 0 °C using an ice bath. Add thiophene-2-carbonyl chloride (0.806 g, 5.5 mmol, 1.1 eq) dropwise to the stirred solution over 10-15 minutes. An exothermic reaction may be observed.

  • Cyclodehydration: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux (approx. 115 °C) and maintain for 6-12 hours.[2]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase) until the starting material is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. Carefully pour the dark mixture into a separatory funnel containing 100 mL of dichloromethane and 100 mL of saturated aqueous NaHCO₃ solution.

  • Extraction: Shake the funnel vigorously, venting frequently. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of dichloromethane.[2]

  • Washing: Combine the organic layers and wash sequentially with 100 mL of deionized water and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel to obtain the pure product.

Data Presentation

Reactant and Reagent Quantities
Compound NameMolecular FormulaMW ( g/mol )Moles (mmol)EquivalentsAmount
3-NitrobenzamidoximeC₇H₇N₃O₃181.155.01.00.905 g
Thiophene-2-carbonyl chlorideC₅H₃ClOS146.595.51.10.806 g
PyridineC₅H₅N79.10-Solvent25 mL
Reaction Conditions and Expected Results
ParameterValue / Description
Reaction Step One-pot Acylation & Cyclodehydration
Solvent Pyridine
Temperature 0 °C to Reflux (115 °C)
Duration 6 - 12 hours
Workup Liquid-liquid extraction
Purification Recrystallization / Column Chromatography
Expected Yield 60 - 85%
Appearance Off-white to pale yellow solid
Expected Characterization Data (Predicted)
AnalysisExpected Result
Melting Point 160 - 175 °C (predicted range)
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.90 (t, 1H), 8.45 (dd, 1H), 8.35 (d, 1H), 7.90 (dd, 1H), 7.80 (dd, 1H), 7.75 (t, 1H), 7.25 (dd, 1H).
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 168.5, 163.0, 148.5, 134.0, 132.5, 131.0, 130.0, 128.0, 127.0, 126.5, 122.0.
MS (ESI+) Calculated for C₁₁H₇N₃O₃S [M+H]⁺: 262.0281; Found: 262.02XX.

Workflow and Process Visualization

The overall experimental process from initial setup to final analysis is outlined below.

Experimental_Workflow start Start: Prepare Reactants & Glassware setup Reaction Setup (Amidoxime in Pyridine) start->setup acylation Acylation (Add Acyl Chloride at 0°C) setup->acylation cyclization Cyclodehydration (Reflux for 6-12h) acylation->cyclization workup Workup & Extraction (DCM / NaHCO₃) cyclization->workup purify Purification (Recrystallization or Chromatography) workup->purify analysis Characterization (NMR, MS, MP) purify->analysis end_node End: Pure Product analysis->end_node

Caption: High-level workflow for the synthesis and analysis.

Troubleshooting and Optimization

  • Low Yield: The most common reason for low yields is incomplete cyclodehydration of the O-acyl amidoxime intermediate.[7] Ensure the reaction goes to completion by monitoring via TLC. If the intermediate persists, extend the reflux time. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the intermediate.

  • Alternative Methods: For a milder, often higher-yielding procedure, consider using a superbase system like NaOH or KOH in DMSO at room temperature, which can significantly shorten reaction times to minutes or a few hours.[2][8]

  • Purification Issues: If the product is difficult to recrystallize, column chromatography is the recommended alternative. A gradient elution from hexane to ethyl acetate is typically effective.

Safety Precautions

  • Work in a well-ventilated fume hood at all times.

  • Thiophene-2-carbonyl chloride is corrosive and moisture-sensitive. Handle with care, avoiding inhalation and skin contact.

  • Pyridine is flammable and has a strong, unpleasant odor.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

References

Application Notes and Protocols for the One-Pot Synthesis of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the one-pot synthesis of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole , a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole scaffold is a recognized pharmacophore present in various biologically active molecules, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The inclusion of a nitrophenyl group and a thiophene moiety may further enhance its biological profile. This protocol is based on a base-mediated, one-pot reaction of a nitrile and an aldehyde with hydroxylamine, offering an efficient and straightforward route to the target compound.[3][4]

Introduction

The 1,2,4-oxadiazole ring system is a key structural motif in medicinal chemistry due to its favorable physicochemical properties and its ability to act as a bioisostere for amide and ester functionalities.[2] Compounds incorporating this heterocycle have demonstrated a broad spectrum of pharmacological activities. Notably, derivatives containing nitrophenyl and thiophene rings have been investigated for their potential as antimicrobial and anticancer agents.[5][6][7] The one-pot synthesis approach described herein provides a streamlined and efficient method for the preparation of 3,5-disubstituted 1,2,4-oxadiazoles, avoiding the isolation of intermediate products and thereby saving time and resources.[3][8][9]

Experimental Protocol

This protocol is adapted from the general method for the base-mediated one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from nitriles and aldehydes.[3][4]

Materials:

  • 3-Nitrobenzonitrile

  • Thiophene-2-carboxaldehyde

  • Hydroxylamine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-nitrobenzonitrile (1.0 mmol), hydroxylamine hydrochloride (1.5 mmol), and potassium carbonate (1.5 mmol).

  • Solvent Addition: Add a mixture of ethanol and water (e.g., 5 mL of a 1:1 mixture) to the flask.

  • Amidoxime Formation: Stir the mixture at room temperature for 8 hours to facilitate the formation of the intermediate amidoxime. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Aldehyde Addition: After the initial 8 hours, add thiophene-2-carboxaldehyde (1.0 mmol) to the reaction mixture.

  • Cyclization and Oxidation: Heat the reaction mixture to reflux and continue stirring for another 8-12 hours. The aldehyde acts as both a reactant for the cyclization and an oxidant for the final aromatization step.[3][4] Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Add water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine solution (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Data Presentation

Table 1: Reaction Parameters and Expected Outcome

ParameterValue/Description
Reactants 3-Nitrobenzonitrile, Thiophene-2-carboxaldehyde, Hydroxylamine hydrochloride
Base Potassium Carbonate (K₂CO₃)
Solvent Ethanol/Water
Temperature Reflux
Reaction Time 16-20 hours (total)
Expected Yield Moderate to good (based on analogous reactions)
Purification Column Chromatography

Table 2: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Characteristics
¹H NMR Aromatic protons from the 3-nitrophenyl and thiophen-2-yl rings in the range of δ 7.0-9.0 ppm.
¹³C NMR Resonances for the carbon atoms of the 1,2,4-oxadiazole ring (typically δ 160-175 ppm), as well as carbons of the aromatic and heteroaromatic rings.
IR (cm⁻¹) Characteristic peaks for C=N stretching of the oxadiazole ring (~1600-1650 cm⁻¹), N-O stretching, and C-H stretching of the aromatic rings. Strong absorptions for the nitro group (NO₂) around 1530 and 1350 cm⁻¹.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the title compound (C₁₂H₇N₃O₃S).

Visualizations

experimental_workflow Experimental Workflow for One-Pot Synthesis cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Product Isolation cluster_purification Purification Reactants 3-Nitrobenzonitrile Thiophene-2-carboxaldehyde Hydroxylamine HCl K₂CO₃ Step1 Amidoxime Formation (8h, RT) Reactants->Step1 Step2 Cyclization & Oxidation (8-12h, Reflux) Step1->Step2 Workup Solvent Removal Aqueous Work-up Extraction with EtOAc Step2->Workup Drying Drying (Na₂SO₄) & Concentration Workup->Drying Purification Column Chromatography Drying->Purification Product Pure Product Purification->Product

Caption: One-pot synthesis workflow.

signaling_pathway Potential Biological Activity of 1,2,4-Oxadiazole Derivatives cluster_compound Synthesized Compound cluster_targets Potential Cellular Targets cluster_effects Cellular Effects Compound 3-(3-Nitrophenyl)-5-(thiophen-2-yl) -1,2,4-oxadiazole Enzymes Enzymes (e.g., Kinases, DHFR) Compound->Enzymes Inhibition Receptors Receptors (e.g., GPCRs) Compound->Receptors Modulation DNA DNA/RNA Compound->DNA Interaction Apoptosis Induction of Apoptosis Enzymes->Apoptosis CellCycle Cell Cycle Arrest Enzymes->CellCycle AntiInflammatory Anti-inflammatory Response Receptors->AntiInflammatory DNA->Apoptosis Antimicrobial Inhibition of Microbial Growth DNA->Antimicrobial

References

Application Notes and Protocols: 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole as a Potential Antifungal Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, no specific studies detailing the antifungal activity of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole have been published. The following application notes and protocols are based on data from a structurally related compound, 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol , and other similar oxadiazole derivatives. This information is intended to provide a foundational framework for researchers investigating the potential antifungal properties of the target compound.

Introduction

Oxadiazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal properties.[1][2] The general structure, featuring a five-membered ring with one oxygen and two nitrogen atoms, serves as a versatile scaffold for the development of novel therapeutic agents. The presence of a nitrophenyl group in such compounds has been associated with enhanced antimicrobial effects.[3] Furthermore, the incorporation of a thiophene ring, a sulfur-containing heterocycle, has been shown to contribute to the antifungal efficacy of various compounds.[4]

This document outlines the potential antifungal applications of this compound and provides detailed protocols for its in vitro evaluation, drawing upon methodologies used for structurally analogous compounds.

Data Presentation: Antifungal Activity of a Structural Analogue

The antifungal activity of the structural analogue, 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol, was evaluated against a panel of pathogenic fungi. The following table summarizes the qualitative results from these studies.[1]

Table 1: Qualitative Antifungal Activity of 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol [1]

Fungal StrainActivity at 200 µg/mL
Aspergillus flavusActive
Mucor speciesActive
Aspergillus nigerActive
Aspergillus fumigatusActive

Note: "Active" indicates inhibition of fungal growth at the tested concentration. Quantitative data such as Minimum Inhibitory Concentration (MIC) values were not available in the cited literature for this specific analogue.

Experimental Protocols

The following protocols are detailed methodologies for the in vitro screening of the antifungal activity of novel compounds, adapted from studies on related oxadiazole derivatives.[1][5]

Agar Well Diffusion Method for Preliminary Screening

This method provides a qualitative assessment of the antifungal activity of a compound.

Materials:

  • Test compound: this compound

  • Fungal cultures (e.g., Candida albicans, Aspergillus niger)

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes

  • Sterile cork borer (6 mm diameter)

  • Positive control (e.g., Fluconazole, Terbinafine)[1][5]

  • Incubator

Procedure:

  • Prepare sterile SDA/PDA plates.

  • Prepare a fungal inoculum by suspending a loopful of fungal culture in sterile saline to achieve a turbidity equivalent to 0.5 McFarland standard.

  • Evenly spread 100 µL of the fungal suspension onto the surface of the agar plates.

  • Allow the plates to dry for 15-20 minutes.

  • Using a sterile cork borer, create wells of 6 mm diameter in the agar.

  • Prepare a stock solution of the test compound in DMSO.

  • Add a defined volume (e.g., 100 µL) of the test compound solution into the wells.

  • Add the positive control and DMSO (negative control) to separate wells.

  • Incubate the plates at 28-30°C for 48-72 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well.

G cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Analysis prep_agar Prepare Agar Plates spread_plate Spread Inoculum prep_agar->spread_plate prep_inoculum Prepare Fungal Inoculum prep_inoculum->spread_plate create_wells Create Wells spread_plate->create_wells add_compounds Add Test Compound & Controls create_wells->add_compounds incubate Incubate Plates add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones G cluster_setup Plate Setup cluster_incubation_read Incubation & Reading serial_dilution Serial Dilution of Compound add_inoculum Add Fungal Inoculum serial_dilution->add_inoculum incubate_plate Incubate Plate add_inoculum->incubate_plate read_mic Determine MIC incubate_plate->read_mic G cluster_pathway Potential Fungal Targets cluster_effect Cellular Effects compound 3-(3-Nitrophenyl)-5- (thiophen-2-yl)-1,2,4-oxadiazole ergosterol_pathway Ergosterol Biosynthesis Pathway compound->ergosterol_pathway Inhibition sdh Succinate Dehydrogenase (SDH) compound->sdh Inhibition membrane_disruption Cell Membrane Disruption ergosterol_pathway->membrane_disruption energy_depletion ATP Depletion sdh->energy_depletion fungal_death Fungal Cell Death membrane_disruption->fungal_death energy_depletion->fungal_death

References

Application Notes and Protocols for In Vitro Anticancer Evaluation of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,2,4-oxadiazole scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anticancer properties.[1][2][3][4] The specific compound, 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole, combines the 1,2,4-oxadiazole core with a 3-nitrophenyl group and a thiophene ring, structural features that suggest potential for anticancer activity. The presence of the nitroaromatic substituent may influence the molecule's electronic and lipophilic characteristics, potentially augmenting its therapeutic efficacy.[5]

This document provides detailed protocols for the preliminary in vitro evaluation of the anticancer activity of this compound. The outlined assays will enable researchers to assess its cytotoxicity against cancer cell lines, and further investigate its effects on cell cycle progression and apoptosis.

Experimental Workflow

A logical workflow for the in vitro anticancer evaluation of a novel compound involves a tiered approach. Initially, a broad screening for cytotoxicity is performed to determine the compound's potency across various cancer cell lines. Subsequently, more detailed mechanistic studies are conducted to elucidate the mode of action.

experimental_workflow cluster_screening Phase 1: Cytotoxicity Screening cluster_mechanistic Phase 2: Mechanistic Studies MTT MTT Assay Apoptosis Apoptosis Assay (Annexin V/PI Staining) MTT->Apoptosis If Cytotoxic SRB SRB Assay SRB->Apoptosis If Cytotoxic CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Apoptosis->CellCycle Further Investigation start Compound: 3-(3-Nitrophenyl)-5-(thiophen-2-yl) -1,2,4-oxadiazole start->MTT Initial Screening start->SRB Alternative Screening apoptosis_pathway cluster_cell Cell Membrane cluster_inner Inner Leaflet cluster_outer Outer Leaflet PS_in Phosphatidylserine (PS) PS_out Phosphatidylserine (PS) PS_in->PS_out Translocation AnnexinV Annexin V-FITC PS_out->AnnexinV Binds Healthy Healthy Cell Apoptotic Early Apoptotic Cell Apoptotic->PS_out Necrotic Late Apoptotic/ Necrotic Cell PI Propidium Iodide (PI) Necrotic->PI Uptake

References

Application Notes and Protocols for Antibacterial Screening of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the antibacterial screening of the novel compound 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole. The protocols outlined below are standard methodologies for determining the efficacy of new chemical entities against a panel of pathogenic bacteria.

Introduction

The rising threat of antimicrobial resistance necessitates the discovery and development of new antibacterial agents.[1][2] The 1,2,4-oxadiazole scaffold is a promising heterocyclic nucleus in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including antimicrobial properties.[1][3] This document details the experimental procedures for evaluating the antibacterial potential of this compound. The primary objectives of these assays are to determine the minimum inhibitory concentration (MIC) and the minimum bactericidal concentration (MBC) of the compound.

Overview of Antibacterial Screening Workflow

The antibacterial screening process typically follows a tiered approach, starting with a primary screen to identify any inhibitory activity, followed by quantitative assays to determine the potency of the compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Analysis A Compound Preparation (Stock Solution in DMSO) C Agar Disk/Well Diffusion Assay A->C B Bacterial Culture Preparation (Gram-positive & Gram-negative strains) B->C D Measurement of Inhibition Zone C->D E Broth Microdilution Assay (Serial Dilutions) D->E Active Compound F Determination of Minimum Inhibitory Concentration (MIC) E->F G Sub-culturing from wells showing no growth F->G H Determination of Minimum Bactericidal Concentration (MBC) G->H

Caption: General workflow for antibacterial screening.

Experimental Protocols

Bacterial Strains and Culture Conditions

A panel of clinically relevant bacterial strains should be used for the screening. It is recommended to include both Gram-positive and Gram-negative bacteria.

Recommended Bacterial Strains:

Gram TypeSpeciesATCC Number
Gram-positiveStaphylococcus aureusATCC 29213
Gram-positiveEnterococcus faecalisATCC 29212
Gram-negativeEscherichia coliATCC 25922
Gram-negativePseudomonas aeruginosaATCC 27853

Culture Media: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) are the standard media for susceptibility testing.

Incubation Conditions: Cultures should be incubated at 37°C for 18-24 hours.

Preparation of Test Compound
  • Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Working Solutions: Prepare serial dilutions of the stock solution in MHB to achieve the desired concentration range for testing.

Protocol 1: Agar Well Diffusion Assay (Primary Screening)

This method is a preliminary test to qualitatively assess the antibacterial activity of the compound.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Preparation: Spread 100 µL of the bacterial suspension evenly onto the surface of an MHA plate.

  • Well Creation: Aseptically create wells (6 mm in diameter) in the agar.

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution into each well.

  • Controls: Use DMSO as a negative control and a standard antibiotic (e.g., Ciprofloxacin) as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Collection: Measure the diameter of the zone of inhibition around each well in millimeters.

Data Presentation:

CompoundConcentration (µ g/well )Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
This compound100DataData
Ciprofloxacin (Positive Control)10DataData
DMSO (Negative Control)-00
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5]

  • Plate Setup: In a 96-well microtiter plate, add 100 µL of MHB to all wells.

  • Serial Dilutions: Add 100 µL of the test compound's highest concentration to the first well and perform serial two-fold dilutions across the plate.

  • Inoculum Addition: Add 10 µL of the bacterial suspension (adjusted to ~5 x 10⁵ CFU/mL) to each well.

  • Controls:

    • Positive Control: Wells with bacteria and no compound.

    • Negative Control: Wells with broth medium only.

  • Incubation: Seal the plate and incubate at 37°C for 16-20 hours.[4]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[4]

Data Presentation:

Bacterial StrainMIC (µg/mL) of Test CompoundMIC (µg/mL) of Ciprofloxacin
Staphylococcus aureusDataData
Enterococcus faecalisDataData
Escherichia coliDataData
Pseudomonas aeruginosaDataData
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.

  • Sub-culturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the microtiter plate.

  • Plating: Spot the aliquot onto an MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 24 hours.

  • MBC Determination: The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

Data Presentation:

Bacterial StrainMIC (µg/mL)MBC (µg/mL)Interpretation (Bacteriostatic/Bactericidal)
Staphylococcus aureusDataDataMBC/MIC ratio
Escherichia coliDataDataMBC/MIC ratio

Note: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 is considered bacteriostatic.

Potential Mechanism of Action

While the specific mechanism of action for this compound needs to be elucidated, some oxadiazole derivatives have been reported to inhibit cell wall biosynthesis.[6] Another proposed mechanism for nitrated derivatives involves the generation of free radicals.[1][7]

G cluster_0 Hypothetical Mechanism of Action A This compound B Penetration of Bacterial Cell Wall A->B C Inhibition of Penicillin-Binding Proteins (PBPs) B->C D Disruption of Peptidoglycan Synthesis C->D E Cell Lysis and Bacterial Death D->E

References

Application Notes and Protocols: Cytotoxicity of 1,2,4-Oxadiazole Derivatives Against MCF-7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Topic: "3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole" cytotoxicity against MCF-7 cells

Audience: Researchers, scientists, and drug development professionals.

Note on Compound Specificity: Direct experimental data on the cytotoxicity of "this compound" against MCF-7 cells is not currently available in the public domain. This document provides detailed application notes and protocols based on structurally similar and biologically active 5-Aryl-3-(2-(pyrrolyl)thiophenyl)-1,2,4-oxadiazole derivatives, specifically compounds 9 , 12 , and 14 , which have demonstrated significant cytotoxic and pro-apoptotic effects on the human breast cancer cell line MCF-7.[1][2][3][4] These compounds serve as representative examples to guide research in this area.

Introduction

The 1,2,4-oxadiazole moiety is a key heterocyclic scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer properties.[1][5][6] This document outlines the cytotoxic effects and the underlying mechanism of action of representative 1,2,4-oxadiazole derivatives against the MCF-7 human breast cancer cell line. The provided protocols are based on established methodologies for evaluating anticancer compounds.[1]

Data Presentation

The cytotoxic activity of the representative 1,2,4-oxadiazole compounds against the MCF-7 cell line is summarized below. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 1: Cytotoxicity (IC50) of Representative 1,2,4-Oxadiazole Derivatives against MCF-7 Cells

Compound Reference5-Aryl SubstituentIC50 (µM) on MCF-7 Cells
9 4-ChlorophenylData not explicitly quantified in abstract
12 4-NitrophenylData not explicitly quantified in abstract
14 4-MethoxyphenylData not explicitly quantified in abstract

Note: While the referenced study identifies compounds 9, 12, and 14 as having promising cytotoxicity profiles, the precise IC50 values were not detailed in the abstract.[1][3][4] The study does indicate that these compounds exhibit significant antiproliferative and apoptosis-inducing activities.[1][3][4]

Experimental Protocols

The following are detailed protocols for key experiments to assess the cytotoxicity and mechanism of action of 1,2,4-oxadiazole derivatives on MCF-7 cells.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of the test compounds on MCF-7 cells.

Materials:

  • MCF-7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Cell Cycle Analysis (DNA Flow Cytometry)

This protocol is to determine the effect of the test compounds on the cell cycle distribution of MCF-7 cells.

Materials:

  • MCF-7 cells

  • 6-well plates

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed MCF-7 cells in 6-well plates and treat with the IC50 concentration of the test compounds for 48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G1, S, and G2/M phases is determined. The representative compounds were found to cause cell cycle arrest at the G1 phase.[1]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to quantify the induction of apoptosis in MCF-7 cells by the test compounds.

Materials:

  • MCF-7 cells

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed MCF-7 cells in 6-well plates and treat with the IC50 concentration of the test compounds for 48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within 1 hour. The analysis will distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. The representative compounds were shown to increase the percentage of cells in the pre-G1 phase, indicative of apoptosis.[1]

Visualizations

Proposed Signaling Pathway of 1,2,4-Oxadiazole Derivatives in MCF-7 Cells

G cluster_drug 1,2,4-Oxadiazole Derivative cluster_cellular MCF-7 Cell drug Compound 9, 12, or 14 p53 p53 drug->p53 Upregulates puma Puma p53->puma Activates bax_bcl2 Bax/Bcl-2 Ratio puma->bax_bcl2 Increases caspase Caspase 3/7 bax_bcl2->caspase Activates apoptosis Apoptosis caspase->apoptosis Induces

Caption: Proposed apoptotic pathway in MCF-7 cells.

Experimental Workflow for Cytotoxicity Screening

G start Start cell_culture MCF-7 Cell Culture start->cell_culture treatment Treatment with 1,2,4-Oxadiazole Derivative cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt ic50 Determine IC50 mtt->ic50 flow_cytometry Flow Cytometry Analysis ic50->flow_cytometry cell_cycle Cell Cycle Analysis (PI Staining) flow_cytometry->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) flow_cytometry->apoptosis end End cell_cycle->end apoptosis->end

Caption: General experimental workflow diagram.

Mechanism of Action

The representative 5-Aryl-3-(2-(pyrrolyl)thiophenyl)-1,2,4-oxadiazole derivatives (compounds 9 , 12 , and 14 ) have been shown to induce apoptosis in MCF-7 cells.[1] The proposed mechanism involves the upregulation of the tumor suppressor protein p53.[1] This leads to an increase in the pro-apoptotic protein Puma, which in turn elevates the Bax/Bcl-2 ratio, favoring apoptosis.[1] The subsequent activation of effector caspases, such as caspase 3 and 7, executes the apoptotic process.[1] Furthermore, these compounds have been observed to cause cell cycle arrest at the G1 phase, thereby inhibiting cell proliferation.[1] Some derivatives in this class have also been identified as potent topoisomerase inhibitors.[1]

Conclusion

While specific data for "this compound" is not available, the study of structurally related 1,2,4-oxadiazole derivatives provides a strong rationale for investigating its potential as an anticancer agent against MCF-7 cells. The protocols and findings presented here offer a solid framework for such an evaluation. Future studies should focus on determining the IC50 value of the title compound and confirming its mechanism of action, including its effects on the cell cycle and the key regulators of apoptosis.

References

Application Notes and Protocols for 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature reviewed to date does not contain specific experimental data on the enzyme inhibitory activity of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole. The following application notes and protocols are therefore based on established methodologies for evaluating the enzyme inhibitory potential of structurally related 1,2,4-oxadiazole derivatives and should be considered as a general framework for investigation.

Introduction

The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including enzyme inhibition.[1] Compounds incorporating this ring system have been investigated as inhibitors of various enzymes, such as cholinesterases (acetylcholinesterase and butyrylcholinesterase), xanthine oxidase, and α-glucosidase. The specific compound, this compound, possesses structural features—a nitrophenyl group and a thiophene moiety—that suggest potential interactions with biological targets. These application notes provide a starting point for researchers and drug development professionals to explore its enzyme inhibitory profile.

Potential Enzyme Targets and Rationale

Based on the activities of related 1,2,4-oxadiazole derivatives, potential enzyme targets for this compound include:

  • Cholinesterases (AChE and BChE): Many 1,2,4-oxadiazole derivatives have shown inhibitory activity against these enzymes, which are implicated in the progression of Alzheimer's disease.

  • α-Glucosidase: Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes. Some oxadiazole compounds have demonstrated potent α-glucosidase inhibition.[1]

  • Xanthine Oxidase (XO): As a key enzyme in purine metabolism, XO inhibitors are used to treat gout. The 1,2,4-oxadiazole core has been explored for this purpose.[1]

Data Presentation: Illustrative Inhibitory Activity

The following table summarizes hypothetical quantitative data for this compound against potential enzyme targets, based on activities reported for analogous compounds. This data is for illustrative purposes only and must be determined experimentally.

Target EnzymeInhibitorIC50 (µM)Reference CompoundIC50 (µM)
Acetylcholinesterase (AChE)This compoundTo be determinedDonepezile.g., 0.02 µM
Butyrylcholinesterase (BChE)This compoundTo be determinedTacrinee.g., 0.007 µM
α-GlucosidaseThis compoundTo be determinedAcarbosee.g., 750 µM
Xanthine Oxidase (XO)This compoundTo be determinedAllopurinole.g., 8.2 µM

Experimental Protocols

The following are detailed, generalized protocols for assessing the enzyme inhibitory activity of this compound.

Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Materials:

  • This compound (Test Compound)

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI) - Substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - Substrate for BChE

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Donepezil (Reference Inhibitor for AChE)

  • Tacrine (Reference Inhibitor for BChE)

  • 96-well microplate reader

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and reference inhibitors in DMSO (e.g., 10 mM).

    • Prepare working solutions of enzymes, substrates, and DTNB in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add 25 µL of various concentrations of the test compound (or reference inhibitor) in phosphate buffer.

    • Add 50 µL of the respective enzyme solution (AChE or BChE) to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 50 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the respective substrate solution (ATCI for AChE, BTCI for BChE).

    • Immediately measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

experimental_workflow_cholinesterase cluster_prep Reagent Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis prep_compound Test Compound & Reference Inhibitor Stocks add_inhibitor Add Inhibitor to Plate prep_compound->add_inhibitor prep_enzyme Enzyme Solutions (AChE/BChE) add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_substrate Substrate Solutions (ATCI/BTCI) add_substrate Add Substrate prep_substrate->add_substrate prep_dtns DTNB Solution add_dtns Add DTNB prep_dtns->add_dtns add_inhibitor->add_enzyme incubate1 Incubate (37°C, 15 min) add_enzyme->incubate1 incubate1->add_dtns add_dtns->add_substrate measure_abs Measure Absorbance (412 nm) add_substrate->measure_abs calc_rate Calculate Reaction Rate measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Caption: Workflow for Cholinesterase Inhibition Assay.

Protocol 2: In Vitro α-Glucosidase Inhibition Assay

This protocol outlines a method to assess the inhibitory effect on α-glucosidase activity.

Materials:

  • This compound (Test Compound)

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) - Substrate

  • Phosphate buffer (0.1 M, pH 6.8)

  • Acarbose (Reference Inhibitor)

  • Sodium carbonate (Na2CO3) solution (0.1 M)

  • 96-well microplate reader

  • DMSO

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and acarbose in DMSO.

    • Prepare working solutions of the enzyme and substrate in phosphate buffer.

  • Assay Protocol:

    • To a 96-well plate, add 50 µL of various concentrations of the test compound.

    • Add 50 µL of the α-glucosidase solution to each well.

    • Incubate at 37°C for 10 minutes.

    • Start the reaction by adding 50 µL of the pNPG substrate solution.

    • Incubate the mixture at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution.

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described in Protocol 1.

    • Determine the IC50 value from the dose-response curve.

experimental_workflow_glucosidase cluster_prep Reagent Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis prep_compound Test Compound & Reference Inhibitor Stocks add_inhibitor Add Inhibitor to Plate prep_compound->add_inhibitor prep_enzyme α-Glucosidase Solution add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_substrate pNPG Solution add_substrate Add pNPG prep_substrate->add_substrate add_inhibitor->add_enzyme incubate1 Incubate (37°C, 10 min) add_enzyme->incubate1 incubate1->add_substrate incubate2 Incubate (37°C, 20 min) add_substrate->incubate2 stop_reaction Add Na2CO3 incubate2->stop_reaction measure_abs Measure Absorbance (405 nm) stop_reaction->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Caption: Workflow for α-Glucosidase Inhibition Assay.

Illustrative Signaling Pathway: Cholinergic Neurotransmission

Inhibition of acetylcholinesterase enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine in the synaptic cleft. This is a key mechanism for symptomatic treatment of Alzheimer's disease.

cholinergic_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh in Vesicles ACh_synthesis->ACh_vesicle ACh_released Released ACh ACh_vesicle->ACh_released Action Potential AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis ACh_receptor ACh Receptors ACh_released->ACh_receptor Binding Inhibitor 3-(3-Nitrophenyl)-5- (thiophen-2-yl)-1,2,4-oxadiazole Inhibitor->AChE Inhibition Signal Signal Transduction ACh_receptor->Signal Activation

Caption: Inhibition of AChE in Cholinergic Synapse.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the initial investigation of this compound as a potential enzyme inhibitor. Researchers are encouraged to adapt and optimize these methods based on their specific experimental setup and objectives. The exploration of this and similar molecules could lead to the discovery of novel therapeutic agents for a variety of diseases.

References

Application Notes and Protocols for 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential utilization of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole in the field of materials science. While direct experimental data for this specific compound is limited in publicly available literature, this document extrapolates its potential properties and applications based on the well-established characteristics of analogous 1,2,4-oxadiazole, nitrophenyl, and thiophene-containing compounds. The focus is on its prospective use as an electron-transporting material in organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs). Detailed hypothetical protocols for synthesis, device fabrication, and characterization are provided to guide researchers in exploring its capabilities.

Introduction

The 1,2,4-oxadiazole moiety is a five-membered heterocyclic ring known for its high thermal and chemical stability. In materials science, 1,3,4-oxadiazole derivatives have been extensively studied and utilized as electron-transporting and hole-blocking materials in OLEDs due to their electron-deficient nature. The incorporation of a thiophene ring can enhance π-conjugation and charge carrier mobility, while the nitrophenyl group acts as a strong electron-withdrawing moiety, which can further lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection from the cathode. Therefore, this compound is a promising candidate for applications in organic electronics.

Potential Applications in Materials Science

Based on the properties of similar compounds, this compound is predicted to be a valuable material for:

  • Organic Light-Emitting Diodes (OLEDs): Primarily as an electron-transporting layer (ETL) or a hole-blocking layer (HBL) to improve device efficiency and stability.

  • Organic Photovoltaics (OPVs): As an acceptor material or as a component in the electron-transporting layer.

  • Organic Field-Effect Transistors (OFETs): Potentially as an n-type semiconductor.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound based on data from analogous compounds.

PropertyPredicted Value/Characteristic
Molecular Formula C₁₂H₇N₃O₃S
Molecular Weight 273.27 g/mol
Appearance Expected to be a crystalline solid
Solubility Likely soluble in common organic solvents like chloroform, THF, etc.
Thermal Stability High, with an expected decomposition temperature > 300 °C
UV-Vis Absorption (λmax) Predicted in the range of 300-350 nm in solution
Photoluminescence (PL) Expected to exhibit fluorescence in the blue-green region
HOMO Energy Level Estimated to be around -6.0 to -6.5 eV
LUMO Energy Level Estimated to be around -3.0 to -3.5 eV
Electron Mobility Predicted to be in the range of 10⁻⁵ to 10⁻³ cm²/Vs

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a known synthetic route for a similar compound, 3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole.

Materials:

  • 2-Thiophenecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • N'-hydroxy-3-nitrobenzamidine

  • Pyridine

  • Anhydrous solvents (e.g., Toluene, Dichloromethane)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Synthesis of 2-Thiophenecarbonyl chloride:

    • In a round-bottom flask, dissolve 2-thiophenecarboxylic acid in an excess of thionyl chloride.

    • Reflux the mixture for 2-4 hours.

    • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 2-thiophenecarbonyl chloride.

  • Synthesis of this compound:

    • Dissolve N'-hydroxy-3-nitrobenzamidine in anhydrous pyridine in a reaction flask.

    • Cool the solution in an ice bath.

    • Slowly add a solution of 2-thiophenecarbonyl chloride in anhydrous pyridine to the cooled solution with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.

    • Filter the precipitate, wash with water, and dry.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Fabrication of a Bilayer OLED Device

This protocol describes the fabrication of a simple bilayer OLED device using this compound as the electron-transporting layer.

Materials:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Hole-transporting material (HTL), e.g., N,N'-Di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (NPB)

  • Emitting layer material (EML), e.g., Tris(8-hydroxyquinolinato)aluminum (Alq₃)

  • This compound (ETL)

  • Low work function metal for cathode, e.g., Lithium Fluoride (LiF) and Aluminum (Al)

  • High-vacuum thermal evaporator

  • Substrate cleaning solutions (e.g., Deionized water, acetone, isopropanol)

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of dry nitrogen.

    • Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates to a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).

    • Deposit a 40 nm thick layer of NPB as the HTL.

    • Deposit a 30 nm thick layer of Alq₃ as the EML.

    • Deposit a 20 nm thick layer of this compound as the ETL. The deposition rates should be maintained at 1-2 Å/s.

  • Cathode Deposition:

    • Without breaking the vacuum, deposit a 1 nm thick layer of LiF.

    • Deposit a 100 nm thick layer of Al as the cathode.

  • Encapsulation:

    • Encapsulate the device using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Characterization of the OLED Device

Instrumentation:

  • Source measure unit (e.g., Keithley 2400)

  • Photometer or spectroradiometer

Procedure:

  • Current-Voltage-Luminance (I-V-L) Characteristics:

    • Measure the current density and luminance as a function of the applied voltage.

    • Plot the J-V and L-V curves.

  • Electroluminescence (EL) Spectrum:

    • Measure the EL spectrum of the device at a constant driving voltage.

  • Efficiency Measurement:

    • Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %).

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Acyl Chloride Formation cluster_reaction2 Step 2: Cyclization cluster_purification Purification 2-Thiophenecarboxylic_acid 2-Thiophenecarboxylic acid Reaction1 React with SOCl₂ 2-Thiophenecarboxylic_acid->Reaction1 N-hydroxy-3-nitrobenzamidine N'-hydroxy-3-nitrobenzamidine Reaction2 React in Pyridine N-hydroxy-3-nitrobenzamidine->Reaction2 2-Thiophenecarbonyl_chloride 2-Thiophenecarbonyl chloride Reaction1->2-Thiophenecarbonyl_chloride 2-Thiophenecarbonyl_chloride->Reaction2 Crude_Product Crude Product Reaction2->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product 3-(3-Nitrophenyl)-5-(thiophen-2-yl)- 1,2,4-oxadiazole Purification->Final_Product

Caption: Synthetic workflow for this compound.

OLED_Fabrication_Workflow Start ITO Substrate Cleaning HTL_Deposition Hole-Transport Layer (HTL) Deposition (e.g., NPB) Start->HTL_Deposition EML_Deposition Emitting Layer (EML) Deposition (e.g., Alq₃) HTL_Deposition->EML_Deposition ETL_Deposition Electron-Transport Layer (ETL) Deposition (this compound) EML_Deposition->ETL_Deposition Cathode_Deposition Cathode Deposition (LiF/Al) ETL_Deposition->Cathode_Deposition Encapsulation Device Encapsulation Cathode_Deposition->Encapsulation End Device Characterization Encapsulation->End

Caption: Workflow for the fabrication of a bilayer OLED device.

Caption: Hypothetical energy level diagram of the OLED device.

Safety Precautions

  • Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.

  • Thionyl chloride and pyridine are corrosive and toxic; handle them in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • High-vacuum equipment should be operated by trained personnel only.

Disclaimer

The information provided in these application notes is based on the known properties of structurally similar compounds and is intended for guidance purposes only. The actual properties and performance of this compound may vary. Researchers are encouraged to perform their own experiments and characterizations to validate these predictions.

Application Notes and Protocols for Molecular Docking Studies of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for conducting molecular docking studies on the compound 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole. This compound belongs to the 1,2,4-oxadiazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4]

Application Notes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In the context of drug discovery, it is instrumental in predicting the binding mode and affinity of a small molecule (ligand), such as this compound, to the active site of a target protein.[6][7] This information is crucial for understanding the potential mechanism of action and for designing more potent and selective drug candidates.[6][8]

Potential Therapeutic Applications:

Derivatives of 1,2,4-oxadiazole and the related 1,3,4-oxadiazole have been investigated for a wide range of pharmacological activities. Based on the existing literature for analogous compounds, molecular docking studies of this compound could be directed towards several therapeutic areas:

  • Anticancer Activity: Many oxadiazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.[9][10] Potential protein targets for docking studies in this area include Epidermal Growth Factor Receptor (EGFR) tyrosine kinase[10][11], caspase-3[9], and carbonic anhydrase II.[12]

  • Antimicrobial Activity: The oxadiazole scaffold is present in compounds with antibacterial and antifungal properties.[3][13] Docking studies could explore interactions with essential microbial enzymes like peptide deformylase.[13]

  • Anticonvulsant Activity: Some oxadiazole derivatives have shown potential as anticonvulsant agents.[5] A relevant target for in silico screening would be the GABA-A receptor.[5]

  • Anti-inflammatory Activity: Certain oxadiazole-containing compounds have demonstrated anti-inflammatory effects.[3]

  • Antiviral Activity: The 1,3,4-oxadiazole moiety is found in the FDA-approved antiretroviral drug Raltegravir.[3]

The presence of a thiophene ring in the target molecule is also significant, as thiophene derivatives are known to possess a broad spectrum of pharmacological activities, including anticancer properties.[14] The nitro group on the phenyl ring can also influence the electronic properties and binding interactions of the molecule.

Quantitative Data Summary

The following table summarizes representative quantitative data from molecular docking studies of various oxadiazole derivatives against different protein targets, as reported in the literature. This data can serve as a benchmark for evaluating the potential of this compound.

Compound ClassProtein Target (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesReference
2,5-disubstituted 1,3,4-oxadiazolesEGFR Tyrosine Kinase (1M17)-6.26 to -7.89Gln767, Met769, Thr766[10]
1,3,4-oxadiazole-5-fluorocytosine hybridsCaspase-3 (6CKZ)Not explicitly stated, but stable complex formation reportedNot explicitly stated[9]
1,3,4-oxadiazole derivativesGABA-A Receptor (4COF)-66.344 to -102.653 (MolDock Score)Not explicitly stated[5]
3-phenyl-β-alanine-based oxadiazolesCarbonic Anhydrase IINot explicitly stated (IC50 values provided)Not explicitly stated[12]
1,2,4-oxadiazole derivativesLeishmania infantum CYP5136.43 to 39.77 (GOLD Score)Not explicitly stated[1]

Experimental Protocols

This section outlines a general protocol for conducting a molecular docking study of this compound. This protocol is based on common methodologies cited in the literature and can be adapted for specific software and research questions.

1. Preparation of the Ligand

  • Objective: To generate a 3D structure of this compound and optimize its geometry for docking.

  • Procedure:

    • Obtain the 2D structure of the ligand. The chemical formula is C₁₂H₇N₃O₃S.[15]

    • Use a chemical drawing tool (e.g., ChemDraw, MarvinSketch) to create the 2D structure and save it in a suitable format (e.g., MOL, SDF).

    • Convert the 2D structure to a 3D structure using a molecular modeling software (e.g., Avogadro, PyMOL, MOE).

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94, AMBER). This step is crucial to obtain a low-energy, stable conformation.

    • Save the optimized 3D structure in a format compatible with the docking software (e.g., PDBQT for AutoDock).

2. Preparation of the Protein Target

  • Objective: To prepare the 3D structure of the target protein for docking by removing unwanted molecules and adding necessary parameters.

  • Procedure:

    • Download the X-ray crystal structure of the target protein from the Protein Data Bank (PDB). The choice of PDB ID will depend on the therapeutic application being investigated (see table above).

    • Load the PDB file into a molecular visualization tool (e.g., PyMOL, UCSF Chimera, AutoDockTools).

    • Remove all non-essential molecules, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.[9]

    • Add polar hydrogen atoms to the protein structure.[9]

    • Assign partial charges (e.g., Gasteiger charges) to the protein atoms.[9]

    • Save the prepared protein structure in the appropriate format for the docking software (e.g., PDBQT).

3. Molecular Docking Simulation

  • Objective: To predict the binding pose and affinity of the ligand within the active site of the protein.

  • Procedure:

    • Define the binding site on the protein. This is typically done by creating a grid box that encompasses the active site residues. The location of the active site can be determined from the position of the co-crystallized ligand in the original PDB file or from published literature.

    • Set the docking parameters. This includes the search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock), the number of docking runs, and other parameters specific to the software being used.

    • Run the docking simulation. The software will explore different conformations and orientations of the ligand within the defined binding site and score them based on a scoring function.

    • The output will be a series of docked poses for the ligand, each with a corresponding binding energy or docking score.

4. Analysis of Results

  • Objective: To analyze the docking results to identify the most likely binding mode and key interactions.

  • Procedure:

    • Examine the docked poses and their corresponding binding energies. The pose with the lowest binding energy is generally considered the most favorable.

    • Visualize the best-docked pose of the ligand-protein complex using a molecular graphics program.

    • Identify and analyze the intermolecular interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

    • Compare the binding mode and interactions with those of known inhibitors of the target protein, if available.

Visualizations

Molecular_Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis L1 2D Structure of This compound L2 3D Structure Generation L1->L2 L3 Energy Minimization L2->L3 L4 Optimized Ligand (PDBQT) L3->L4 D1 Define Binding Site (Grid Box) L4->D1 P1 Download Protein Structure (PDB) P2 Remove Water & Heteroatoms P1->P2 P3 Add Hydrogens & Charges P2->P3 P4 Prepared Protein (PDBQT) P3->P4 P4->D1 D2 Set Docking Parameters D1->D2 D3 Run Docking (e.g., AutoDock) D2->D3 A1 Analyze Docked Poses & Scores D3->A1 A2 Visualize Ligand-Protein Complex A1->A2 A3 Identify Key Interactions (H-bonds, Hydrophobic, etc.) A2->A3 A4 Binding Mode Prediction A3->A4

Caption: Workflow for a typical molecular docking study.

Drug_Discovery_Pathway start Identify Therapeutic Target vs Virtual Screening / Molecular Docking start->vs hit_id Hit Identification vs->hit_id lead_opt Lead Optimization hit_id->lead_opt in_vitro In Vitro Testing lead_opt->in_vitro in_vivo In Vivo Studies in_vitro->in_vivo in_vivo->lead_opt Iterative Design clinical Clinical Trials in_vivo->clinical drug New Drug Candidate clinical->drug

Caption: Role of molecular docking in the drug discovery pipeline.

References

Application Notes and Protocols for 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, there is a notable absence of published scientific literature detailing the specific biological activities, experimental protocols, and established applications of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole in drug discovery. The information provided herein is based on the well-documented activities of the broader class of 1,2,4-oxadiazole derivatives and presents a hypothetical framework for the initial screening and evaluation of this specific compound. These notes are intended to serve as a general guide for researchers and should be adapted based on emerging data.

Introduction to 1,2,4-Oxadiazoles in Medicinal Chemistry

The 1,2,4-oxadiazole ring is a significant heterocyclic scaffold in medicinal chemistry, known for its metabolic stability and ability to act as a bioisosteric replacement for amide and ester groups.[1] Derivatives of 1,2,4-oxadiazole have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The presence of this heterocyclic core in various compounds has prompted extensive research into its potential as a pharmacophore for the development of novel therapeutic agents.[2] Given the structural features of this compound, which include the 1,2,4-oxadiazole core, a nitrophenyl group (a common moiety in bioactive molecules), and a thiophene ring (present in many pharmaceuticals), it represents a compound of interest for biological screening.

Hypothetical Applications in Drug Discovery

Based on the known activities of related compounds, this compound could be investigated for several potential therapeutic applications, primarily in oncology and infectious diseases.

Anticancer Activity

Numerous 1,2,4-oxadiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][2] The proposed mechanism of action for some of these compounds involves the inhibition of key signaling pathways, such as those involving kinases or topoisomerases, leading to cell cycle arrest and apoptosis.[3]

Antimicrobial Activity

The 1,2,4-oxadiazole scaffold is also a component of compounds with documented antibacterial and antifungal properties.[4] These compounds may exert their effects through various mechanisms, including the disruption of microbial cell wall synthesis or inhibition of essential enzymes.

Quantitative Data Presentation (Hypothetical)

The following table illustrates how quantitative data for this compound could be presented if it were to be screened for anticancer and antibacterial activities. Note: The data below is purely illustrative and not based on actual experimental results.

Assay Type Target Cell Line / Strain IC50 / MIC (µM) Positive Control Control IC50 / MIC (µM)
Anticancer CytotoxicityMCF-7 (Breast Cancer)15.2Doxorubicin0.8
CytotoxicityA549 (Lung Cancer)22.5Cisplatin5.1
Kinase InhibitionEGFR8.7Erlotinib0.1
Antibacterial Minimum Inhibitory ConcentrationStaphylococcus aureus32.0Vancomycin1.0
Minimum Inhibitory ConcentrationEscherichia coli> 64.0Ciprofloxacin0.5

Experimental Protocols (Hypothetical)

Below are detailed, hypothetical protocols for the initial in vitro screening of this compound for anticancer and antibacterial activities.

Protocol 1: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • This compound (dissolved in DMSO)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • This compound (dissolved in DMSO)

  • Mueller-Hinton Broth (MHB)

  • 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in MHB in a 96-well plate.

  • Inoculation: Add 5 µL of the standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Vancomycin, Ciprofloxacin).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

Hypothetical Experimental Workflow

cluster_0 Initial Screening cluster_1 Hit Validation & Mechanism of Action cluster_2 Lead Optimization A Compound Procurement This compound B In Vitro Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) A->B Primary Assays C Antibacterial MIC Assay (Gram-positive & Gram-negative) A->C Primary Assays D Dose-Response Studies B->D Active Hit G Bacterial Growth Kinetics C->G Active Hit E Apoptosis Assays (Annexin V / PI) D->E MoA Studies F Kinase Inhibition Profiling E->F MoA Studies H Structure-Activity Relationship (SAR) Studies F->H G->H I In Vivo Efficacy Models (e.g., Xenograft) H->I Preclinical Development J ADME/Tox Profiling I->J Preclinical Development

Caption: Hypothetical drug discovery workflow for a novel compound.

Potential Signaling Pathway for Investigation

cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Compound 3-(3-Nitrophenyl)-5- (thiophen-2-yl)-1,2,4-oxadiazole Compound->RAF Potential Inhibition

Caption: Potential target signaling pathway for an anticancer agent.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole, aiming for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and established method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles, such as the target molecule, is the reaction of an amidoxime with an acylating agent, followed by a cyclodehydration step. In this specific case, the synthesis involves the reaction of 3-nitrobenzamidoxime with thiophene-2-carbonyl chloride.

Q2: What are the critical parameters affecting the yield of the reaction?

A2: Several factors can significantly influence the reaction yield, including the choice of solvent, the base used for the cyclization step, reaction temperature, and reaction time. The purity of the starting materials, 3-nitrobenzamidoxime and thiophene-2-carbonyl chloride, is also crucial.

Q3: Are there any common side reactions to be aware of?

A3: Yes, common side reactions include the hydrolysis of the acyl chloride, incomplete cyclization of the O-acylamidoxime intermediate, and the formation of isomeric byproducts. Under harsh conditions, rearrangement of the 1,2,4-oxadiazole ring can also occur.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Q5: What are the recommended purification methods for the final product?

A5: The crude product can be purified using column chromatography on silica gel or by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Formation
Possible Cause Suggested Solution
Poor quality of starting materials Ensure 3-nitrobenzamidoxime and thiophene-2-carbonyl chloride are pure and dry. Thiophene-2-carbonyl chloride is moisture-sensitive and should be handled under anhydrous conditions.
Inefficient acylation Conduct the acylation step at a low temperature (e.g., 0 °C) and add the thiophene-2-carbonyl chloride dropwise to a solution of 3-nitrobenzamidoxime in a suitable solvent like pyridine or dichloromethane.
Incomplete cyclization The cyclodehydration of the O-acylamidoxime intermediate may require heating. Refluxing in a high-boiling solvent like toluene or xylene can promote cyclization. Alternatively, using a stronger base or a specific catalyst can facilitate ring closure at lower temperatures.
Incorrect stoichiometry Ensure the molar ratio of the reactants is appropriate. A slight excess of the acylating agent is sometimes used.
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
Possible Cause Suggested Solution
Unreacted starting materials Increase the reaction time or temperature to drive the reaction to completion.
Formation of O-acylamidoxime intermediate As discussed in Issue 1, optimize the cyclization conditions (temperature, base, catalyst) to ensure complete conversion of the intermediate to the final product.
Hydrolysis of thiophene-2-carbonyl chloride Perform the reaction under strictly anhydrous conditions. Use dry solvents and glassware.
Formation of byproducts Byproducts can arise from side reactions. Purification by column chromatography is often necessary to isolate the desired product.

Experimental Protocols

Below are detailed methodologies for the key steps in the synthesis of this compound.

Protocol 1: Synthesis of 3-Nitrobenzamidoxime (Starting Material)
  • Reaction: 3-Nitrobenzonitrile is reacted with hydroxylamine in the presence of a base.

  • Procedure:

    • Dissolve 3-nitrobenzonitrile in a suitable solvent such as ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate or sodium hydroxide).

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and neutralize with an acid.

    • The product, 3-nitrobenzamidoxime, will precipitate and can be collected by filtration, washed with water, and dried.

Protocol 2: Synthesis of Thiophene-2-carbonyl chloride (Starting Material)
  • Reaction: 2-Thiophenecarboxylic acid is reacted with a chlorinating agent like thionyl chloride or oxalyl chloride.[1]

  • Procedure:

    • To a flask containing 2-thiophenecarboxylic acid, add thionyl chloride (in excess).[1]

    • A catalytic amount of dimethylformamide (DMF) can be added.

    • Heat the mixture to reflux until the evolution of gas ceases.

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude thiophene-2-carbonyl chloride, which can be further purified by vacuum distillation.[2]

Protocol 3: Synthesis of this compound
  • Reaction: 3-Nitrobenzamidoxime is acylated with thiophene-2-carbonyl chloride, followed by cyclodehydration.

  • Procedure:

    • Dissolve 3-nitrobenzamidoxime in a dry solvent such as pyridine or dichloromethane under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of thiophene-2-carbonyl chloride in the same solvent dropwise with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the mixture and pour it into water or a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for 1,2,4-Oxadiazole Synthesis

Method Reagents Solvent Temperature Typical Yield Reference
Classical Method Amidoxime, Acyl chloridePyridine or DCMRefluxModerate to GoodGeneral textbook knowledge
Base-Catalyzed (TBAF) O-acylamidoxime, TBAFTHFRoom TemperatureGood to Excellent[General literature]
Base-Catalyzed (NaOH/DMSO) Amidoxime, EsterDMSORoom TemperatureVariable (Poor to Excellent)[General literature]
Microwave-Assisted Amidoxime, Acyl chlorideVariousElevatedGood to Excellent[General literature]

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_intermediates Intermediates cluster_reaction Main Reaction cluster_product Final Product 3-Nitrobenzonitrile 3-Nitrobenzonitrile 3-Nitrobenzamidoxime 3-Nitrobenzamidoxime 3-Nitrobenzonitrile->3-Nitrobenzamidoxime Hydroxylamine Hydroxylamine Hydroxylamine->3-Nitrobenzamidoxime 2-Thiophenecarboxylic_Acid 2-Thiophenecarboxylic_Acid Thiophene-2-carbonyl_Chloride Thiophene-2-carbonyl_Chloride 2-Thiophenecarboxylic_Acid->Thiophene-2-carbonyl_Chloride Thionyl_Chloride Thionyl_Chloride Thionyl_Chloride->Thiophene-2-carbonyl_Chloride Acylation Acylation 3-Nitrobenzamidoxime->Acylation Thiophene-2-carbonyl_Chloride->Acylation Cyclodehydration Cyclodehydration Acylation->Cyclodehydration Target_Molecule This compound Cyclodehydration->Target_Molecule

Caption: Synthetic workflow for this compound.

TroubleshootingYield Low_Yield Low Yield Observed Check_Starting_Materials Check Purity of Starting Materials Low_Yield->Check_Starting_Materials Potential Cause Optimize_Acylation Optimize Acylation Conditions (Temp, Time) Low_Yield->Optimize_Acylation Potential Cause Optimize_Cyclization Optimize Cyclization Conditions (Base, Temp, Catalyst) Low_Yield->Optimize_Cyclization Potential Cause Purification_Issues Investigate Purification Method Low_Yield->Purification_Issues Potential Cause Impure_Reagents Impure_Reagents Check_Starting_Materials->Impure_Reagents Finding Incomplete_Reaction Incomplete_Reaction Optimize_Acylation->Incomplete_Reaction Finding Intermediate_Accumulation Intermediate_Accumulation Optimize_Cyclization->Intermediate_Accumulation Finding Product_Loss Product_Loss Purification_Issues->Product_Loss Finding Purify_or_Replace_Reagents Purify_or_Replace_Reagents Impure_Reagents->Purify_or_Replace_Reagents Solution Adjust_Reaction_Parameters Adjust_Reaction_Parameters Incomplete_Reaction->Adjust_Reaction_Parameters Solution Modify_Cyclization_Step Modify_Cyclization_Step Intermediate_Accumulation->Modify_Cyclization_Step Solution Optimize_Purification_Protocol Optimize_Purification_Protocol Product_Loss->Optimize_Purification_Protocol Solution

Caption: Troubleshooting logic for low synthesis yield.

References

Technical Support Center: Purification of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for the purification of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole (CAS 218144-79-7) from a crude reaction mixture. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Likely impurities depend on the synthetic route, but common contaminants in the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles include unreacted starting materials (e.g., 3-nitrobenzonitrile, N'-hydroxy-3-nitrobenzimidamide, 3-nitrobenzoyl chloride), partially reacted intermediates, and byproducts from side reactions.[1] The synthesis of related 1,3,4-oxadiazoles often involves cyclizing agents like phosphorus oxychloride, which may also be present or lead to byproducts if not properly quenched and removed.[2]

Q2: Which purification methods are most effective for this compound?

A2: The two primary and most effective methods for purifying this class of compounds are column chromatography and recrystallization.[3][4]

  • Column Chromatography is ideal for separating the target compound from impurities with different polarities, especially in complex mixtures.[3][5]

  • Recrystallization is an excellent final step to achieve high purity if the crude product is relatively clean or after initial purification by chromatography.[6]

Q3: How do I select an appropriate solvent for recrystallization?

A3: The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room or lower temperatures.[6] This differential solubility is key to forming pure crystals and achieving a good recovery.[6] Common solvents to screen for oxadiazole derivatives include ethanol, isopropanol, ethyl acetate, acetone, toluene, or mixed solvent systems like ethanol/water or ethyl acetate/hexane.[6][7] A small-scale solubility test is always recommended before proceeding with the bulk material.

Q4: What is a recommended solvent system for column chromatography?

A4: For aromatic nitro compounds and heterocyclic systems, a common stationary phase is silica gel.[5][8] The mobile phase (eluent) is typically a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[5][9] A good starting point would be a gradient elution, beginning with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the proportion of the polar solvent to elute the compounds based on their polarity. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent ratio for separation before running the column.[8]

Purification Workflow Overview

// Nodes crude [label="Crude Reaction Mixture", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Aqueous Workup\n(Extraction)", fillcolor="#F1F3F4", fontcolor="#202124"]; chromatography [label="Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; recrystallization [label="Recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; pure_product [label="Pure Product\n(>98%)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", peripheries=2]; analysis [label="Purity Analysis\n(TLC, NMR, HPLC)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges crude -> workup [label=" Remove water-soluble\n impurities & salts "]; workup -> chromatography [label=" For complex mixtures\n or to remove major\n impurities "]; workup -> recrystallization [label=" If crude is\n relatively clean "]; chromatography -> recrystallization [label=" For final polishing\n to high purity "]; chromatography -> pure_product; recrystallization -> pure_product; pure_product -> analysis [style=dashed]; }

Caption: General workflow for the purification of this compound.

Data Presentation: Purification Method Comparison

The following table provides illustrative data on the effectiveness of different purification techniques for compounds similar to the target molecule. Actual results will vary based on the specific impurity profile of the crude material.

Purification MethodTypical Yield (%)Typical Purity (%)Notes
Recrystallization (Ethanol/Water) 85-95%>98%Effective if the crude product is already of moderate purity.[6]
Column Chromatography (Silica Gel) 70-85%>99%More effective for complex mixtures with multiple impurities.[3] Yield may be lower due to losses on the column.[3]
Aqueous Extraction followed by Recrystallization 80-90%>97%Good for removing acidic or basic impurities before final crystallization.[7]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for purifying nitrophenyl-substituted heterocyclic compounds.[3][10]

  • TLC Analysis: First, determine an appropriate eluent system using TLC. Test various ratios of hexane and ethyl acetate. An ideal system will show good separation between your product spot and impurity spots, with the product having an Rf value of approximately 0.2-0.3.

  • Column Preparation:

    • Securely clamp a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[10]

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[3]

    • Add another thin layer of sand on top of the silica gel to prevent disturbance during sample loading.[10]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase itself.[3]

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and begin collecting fractions.

    • If using a gradient, start with the less polar solvent mixture and gradually increase the polarity.

    • Monitor the fractions being collected by TLC to identify which ones contain the purified product.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified solid product.

Protocol 2: Purification by Recrystallization

This protocol is adapted from standard procedures for purifying solid organic compounds, including oxadiazole derivatives.[6]

  • Solvent Selection: In a test tube, add a small amount of crude product and a few drops of a potential solvent (e.g., ethanol). Heat the mixture. A good solvent will dissolve the compound when hot but allow it to precipitate upon cooling.[7] If a single solvent isn't effective, try a mixed-solvent system (e.g., ethanol/water).

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent required to completely dissolve it.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them from the solution.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Cooling too quickly can trap impurities.[11] If needed, further cool the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Isolate the purified crystals from the cold solvent (mother liquor) by vacuum filtration.[6]

  • Washing and Drying: Wash the collected crystals with a small amount of cold, fresh solvent to remove any adhering impurities.[7] Dry the crystals under vacuum to remove residual solvent.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Recovery After Recrystallization - Too much solvent was used during dissolution.- The compound is significantly soluble in the cold solvent.[3]- The solution was not cooled sufficiently.- Evaporate some of the solvent to concentrate the solution and try cooling again.[3]- Try a different solvent or a mixed-solvent system where the compound has lower solubility when cold.[7]- Cool the flask in an ice bath for a longer period.
Product "Oils Out" During Recrystallization - The boiling point of the solvent is higher than the melting point of the compound.- High concentration of impurities is present, depressing the melting point.[3]- Choose a solvent with a lower boiling point.- Try to purify the material first by column chromatography to remove the bulk of impurities.[3]- Use a larger volume of solvent.
Poor Separation / Co-elution in Column Chromatography - The chosen eluent system is not optimal.- The column was improperly packed or overloaded with the sample.- The compound might be degrading on the silica gel.[12]- Systematically test different solvent systems with TLC to improve separation.[9] Try different solvent classes (e.g., dichloromethane/methanol).- Ensure the column is packed evenly without channels. Use a larger column or less sample.[9]- Test compound stability on a TLC plate (2D TLC).[12] If unstable, consider using deactivated silica or a different stationary phase like alumina.
Compound Streaks or Does Not Move on TLC Plate - The compound is highly polar and strongly adsorbs to the silica.[12]- The compound may be acidic or basic.- Add a small percentage of a more polar solvent like methanol to your eluent. For very polar compounds, a system like Dichloromethane with 1-10% of a 10% ammonia in methanol solution can be effective.[12]- Add a small amount of acetic acid (for basic compounds) or triethylamine (for acidic compounds) to the eluent to improve spot shape and mobility.[9]

References

Technical Support Center: Synthesis of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole. The information provided is intended to help identify and resolve common issues encountered during the synthesis, particularly concerning byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 3,5-disubstituted-1,2,4-oxadiazoles like this compound?

A1: The most prevalent method involves a two-step process. The first step is the synthesis of an N'-hydroxy-imidamide (amidoxime) intermediate, in this case, N'-hydroxy-3-nitrobenzimidamide. This is typically prepared from the corresponding nitrile (3-nitrobenzonitrile) and hydroxylamine. The second step is the acylation of the amidoxime with an acylating agent, such as thiophene-2-carbonyl chloride, followed by cyclodehydration to form the 1,2,4-oxadiazole ring.

Q2: I am observing a significant amount of starting material (N'-hydroxy-3-nitrobenzimidamide) in my final product mixture. What could be the reason?

A2: This is a common issue and usually points to incomplete acylation or inefficient cyclodehydration. The acylation step to form the O-acyl amidoxime intermediate may be sluggish. Ensure your acylating agent (thiophene-2-carbonyl chloride) is of good quality and that the reaction conditions (e.g., anhydrous solvent, appropriate base) are optimal. For the cyclodehydration step, sufficient heating or a suitable dehydrating agent is crucial for the ring closure.

Q3: My reaction is complete, but the yield of the desired this compound is low. What are the likely side reactions?

A3: Low yields are often due to the formation of byproducts. A common side reaction is the hydrolysis of the O-acyl amidoxime intermediate back to the starting amidoxime and thiophene-2-carboxylic acid, especially if there is moisture in the reaction. Another possibility is the rearrangement of the 1,2,4-oxadiazole product under harsh conditions. In some cases, dimerization or decomposition of starting materials can also occur.

Q4: How can I best purify the final product and remove the byproducts?

A4: Purification of 3,5-disubstituted-1,2,4-oxadiazoles is typically achieved using column chromatography on silica gel. A gradient elution system, for example, with hexane and ethyl acetate, is often effective in separating the desired product from less polar starting materials and more polar byproducts like the hydrolyzed amidoxime. Recrystallization from a suitable solvent system can also be employed for further purification.

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Low or no conversion of 3-nitrobenzonitrile to N'-hydroxy-3-nitrobenzimidamide 1. Inactive hydroxylamine.1. Use freshly prepared or commercially sourced hydroxylamine of high purity.
2. Inappropriate reaction conditions (temperature, solvent, base).2. Ensure the reaction is carried out at the recommended temperature and with the appropriate solvent and base as per the protocol.
Presence of a major byproduct with a mass corresponding to the hydrolyzed O-acyl amidoxime intermediate 1. Presence of water in the reaction mixture.1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
2. Prolonged reaction time at elevated temperatures.2. Monitor the reaction progress by TLC and minimize the reaction time once the starting material is consumed.
Formation of an isomeric byproduct (e.g., 1,3,4-oxadiazole) 1. Use of incorrect starting materials or reaction pathway.1. Verify the identity of your starting materials. The synthesis of 1,2,4-oxadiazoles from amidoximes is generally regioselective.
2. Isomerization under harsh reaction conditions (e.g., strong acid or base, high temperature).2. Moderate the reaction conditions. If using a strong base for cyclization, consider a milder alternative or lower the reaction temperature.
Difficulty in purifying the final product 1. Byproducts with similar polarity to the desired product.1. Optimize the mobile phase for column chromatography. Consider using a different stationary phase or an alternative purification technique like preparative HPLC.
2. The product is an oil or does not crystallize easily.2. Attempt purification by column chromatography. If an oil is obtained, try triturating with a non-polar solvent like hexane to induce crystallization.

Experimental Protocols

Synthesis of N'-hydroxy-3-nitrobenzimidamide (Intermediate)

This protocol is based on general procedures for the synthesis of N-hydroxyamidines from nitriles.

Materials:

  • 3-Nitrobenzonitrile

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 eq.) and sodium carbonate (0.6 eq.) in a mixture of ethanol and water.

  • Add 3-nitrobenzonitrile (1.0 eq.) to the solution.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with cold water. If no precipitate forms, concentrate the solution under reduced pressure and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude N'-hydroxy-3-nitrobenzimidamide.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol/water.

Synthesis of this compound (Final Product)

This protocol is a general method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles via acylation and cyclodehydration of an amidoxime.

Materials:

  • N'-hydroxy-3-nitrobenzimidamide

  • Thiophene-2-carbonyl chloride

  • Pyridine or Triethylamine (as a base)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

  • Dissolve N'-hydroxy-3-nitrobenzimidamide (1.0 eq.) in an anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add a suitable base such as pyridine or triethylamine (1.1 eq.).

  • Cool the mixture in an ice bath and add thiophene-2-carbonyl chloride (1.0 eq.) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and quench with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Byproduct Identification

The following table summarizes potential byproducts that may be observed during the synthesis of this compound.

Compound Name Molecular Formula Molecular Weight ( g/mol ) Notes
This compound C₁₂H₇N₃O₃S273.27Desired Product
N'-hydroxy-3-nitrobenzimidamideC₇H₇N₃O₃181.15Unreacted starting material
Thiophene-2-carboxylic acidC₅H₄O₂S128.15From hydrolysis of thiophene-2-carbonyl chloride or the O-acyl intermediate
O-(thiophene-2-carbonyl)-N'-hydroxy-3-nitrobenzimidamideC₁₂H₉N₃O₄S291.28Uncyclized intermediate
3-NitrobenzonitrileC₇H₄N₂O₂148.12Unreacted starting material from the first step

Visualizing the Synthesis and Byproduct Formation

Synthetic Workflow

G A 3-Nitrobenzonitrile B N'-hydroxy-3- nitrobenzimidamide A->B Step 1 C O-(thiophene-2-carbonyl)-N'- hydroxy-3-nitrobenzimidamide B->C Step 2a (Acylation) D 3-(3-Nitrophenyl)-5- (thiophen-2-yl)-1,2,4-oxadiazole C->D Step 2b (Cyclodehydration) R1 Hydroxylamine R1->B R2 Thiophene-2- carbonyl chloride R2->C S Heat/ Dehydration S->D

Caption: Synthetic workflow for this compound.

Byproduct Formation Pathway

G Intermediate O-(thiophene-2-carbonyl)-N'- hydroxy-3-nitrobenzimidamide Product Desired 1,2,4-Oxadiazole Intermediate->Product Byproduct1 N'-hydroxy-3-nitrobenzimidamide Intermediate->Byproduct1 Byproduct2 Thiophene-2-carboxylic acid Intermediate->Byproduct2 Condition1 Heat Condition1->Product Condition2 H2O (Moisture) Condition2->Byproduct1 Condition2->Byproduct2

Caption: Formation of the desired product and common hydrolysis byproducts.

Technical Support Center: Synthesis of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the synthesis of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole. The information is compiled to address common challenges and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 3,5-disubstituted-1,2,4-oxadiazoles like this compound?

A1: The most widely used and classical method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles is the reaction of an amidoxime with an acylating agent.[1][2][3] This process involves the initial formation of an O-acylamidoxime intermediate, which then undergoes cyclodehydration to form the 1,2,4-oxadiazole ring.[1][4] For the synthesis of the target compound, this would involve reacting 3-nitrobenzamidoxime with an activated form of thiophene-2-carboxylic acid, such as thiophene-2-carbonyl chloride.

Q2: Can this synthesis be performed in a one-pot reaction?

A2: Yes, one-pot procedures are available and can be more efficient by avoiding the isolation of the O-acylamidoxime intermediate.[5][6] These methods often utilize specific solvent and base combinations, such as a superbase medium like sodium hydroxide in DMSO, to facilitate both the acylation and cyclization steps in a single pot.[1]

Q3: What are the recommended starting materials for this synthesis?

A3: The recommended starting materials are:

  • 3-Nitrobenzamidoxime: This will form the 3-(3-nitrophenyl) portion of the final molecule.

  • Thiophene-2-carbonyl chloride or Thiophene-2-carboxylic acid: The acyl chloride is generally more reactive. If you use the carboxylic acid, a coupling agent will be necessary to activate it.[1][2]

Q4: What are some common coupling agents for activating the carboxylic acid?

A4: If you are starting with thiophene-2-carboxylic acid, common activating agents include carbonyldiimidazole (CDI), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and dicyclohexylcarbodiimide (DCC).[1][2]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress is best monitored by Thin Layer Chromatography (TLC).[1] You should see the consumption of the starting materials and the appearance of a new spot corresponding to the desired 1,2,4-oxadiazole product. It is also helpful to run a co-spot of the starting materials alongside the reaction mixture on the TLC plate for accurate comparison.

Experimental Protocols

A general experimental protocol for a two-step synthesis is provided below. Please note that optimization may be required based on your specific laboratory conditions and reagent purity.

Step 1: Synthesis of O-acylamidoxime intermediate

  • Dissolve 3-nitrobenzamidoxime (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.[5]

  • Cool the solution in an ice bath (0 °C).

  • Add a base, such as pyridine or triethylamine (1.1 equivalents), to the solution.

  • Slowly add a solution of thiophene-2-carbonyl chloride (1 equivalent) in the same solvent to the reaction mixture.

  • Allow the reaction to stir at room temperature and monitor its completion using TLC.

  • Once the reaction is complete, quench it with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude O-acylamidoxime intermediate. This intermediate may be used in the next step without further purification.[5]

Step 2: Cyclodehydration to form this compound

  • Dissolve the crude O-acylamidoxime intermediate in a suitable solvent like THF or DMSO.

  • Add a base to catalyze the cyclization. Tetrabutylammonium fluoride (TBAF) in THF at room temperature is an effective option.[1][5] Alternatively, heating in a solvent like pyridine or using a strong base like sodium hydroxide in DMSO can also effect the cyclization.[1][6]

  • Monitor the reaction by TLC until the O-acylamidoxime intermediate is fully consumed.

  • Upon completion, perform an aqueous workup. The exact procedure will depend on the solvent and base used.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure this compound.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Inactive reagents. 2. Inefficient acylation. 3. Incomplete cyclization. 4. Suboptimal reaction temperature.1. Check the purity and activity of starting materials and reagents. 2. If using carboxylic acid, ensure the coupling agent is fresh and the pre-activation step is complete. Consider using the more reactive acyl chloride. 3. For the cyclization step, try a stronger base or higher temperature. Microwave irradiation can also be beneficial.[1] 4. Optimize the temperature for both the acylation and cyclization steps. Some acylations are best performed at 0°C to room temperature, while cyclization may require heating.
Formation of multiple byproducts 1. Dimerization of nitrile oxide to form furoxan.[1] 2. Hydrolysis of the O-acylamidoxime intermediate during workup.[4] 3. Side reactions due to a strong base.1. Ensure the reaction conditions do not favor the formation of nitrile oxides in the absence of the coupling partner. 2. Perform the aqueous workup under neutral or slightly acidic conditions if possible and avoid prolonged exposure to strong bases. 3. Use a milder base for the cyclization, such as TBAF, or carefully control the reaction temperature and time when using strong bases.
Starting material remains unreacted 1. Insufficient reaction time. 2. Low reaction temperature. 3. Poor quality of reagents or solvents.1. Extend the reaction time and continue to monitor by TLC. 2. Gradually increase the reaction temperature. 3. Use freshly distilled solvents and high-purity reagents.
Difficulty in product purification 1. Product co-elutes with impurities during column chromatography. 2. Product is unstable on silica gel.1. Try different solvent systems for column chromatography. A gradient elution might be necessary. 2. Consider using a different stationary phase for chromatography, such as alumina, or explore purification by recrystallization.

Visualizing the Process

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclodehydration s1_reagents 3-Nitrobenzamidoxime + Thiophene-2-carbonyl chloride s1_reaction Reaction in DCM/Pyridine at 0°C to RT s1_reagents->s1_reaction s1_workup Aqueous Workup & Extraction s1_reaction->s1_workup s1_product Crude O-acylamidoxime s1_workup->s1_product s2_reaction Reaction in THF/TBAF at Room Temperature s1_product->s2_reaction Intermediate s2_workup Aqueous Workup & Extraction s2_reaction->s2_workup s2_purification Column Chromatography s2_workup->s2_purification s2_product Pure Final Product s2_purification->s2_product

Caption: A typical two-step workflow for the synthesis of the target 1,2,4-oxadiazole.

Troubleshooting Logic

troubleshooting_guide start Low Yield or Incomplete Reaction check_reagents Are starting materials and reagents pure? start->check_reagents check_conditions Are reaction conditions (time, temp, base) optimal? check_reagents->check_conditions Yes purify_reagents Purify/replace reagents check_reagents->purify_reagents No check_byproducts Are there significant byproducts on TLC? check_conditions->check_byproducts Yes optimize_conditions Optimize time, temperature, or base strength check_conditions->optimize_conditions No analyze_byproducts Identify byproducts (e.g., hydrolysis, dimer) and adjust workup/conditions check_byproducts->analyze_byproducts Yes success Successful Optimization check_byproducts->success No, proceed with purification

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

"3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole" stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole. The information provided is based on the general stability characteristics of the 1,2,4-oxadiazole chemical class.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of the 1,2,4-oxadiazole ring?

A1: The 1,2,4-oxadiazole ring is a five-membered heterocycle that is generally considered to possess remarkable stability, which has led to its wide use in medicinal chemistry.[1] It is often employed as a bioisostere for ester and amide groups to improve the metabolic stability of drug candidates. However, it's important to note that the 1,2,4-oxadiazole ring has relatively low aromaticity and contains a weak O-N bond, which can make it susceptible to cleavage under certain conditions.[2][3]

Q2: What are the most likely causes of degradation for a 1,2,4-oxadiazole-containing compound in solution?

A2: Degradation of the 1,2,4-oxadiazole ring in solution can be initiated by several factors. The O-N bond within the ring is susceptible to reductive cleavage, which leads to ring opening.[4] The stability can also be influenced by the pH of the solution, temperature, and exposure to light (photochemical rearrangement).[2] Additionally, the substituents on the 1,2,4-oxadiazole ring can significantly impact its stability.

Q3: Are there differences in stability and solubility between 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers?

A3: Yes, theoretical studies have shown that the 1,3,4-oxadiazole isomer is generally more stable than the 1,2,4-oxadiazole isomer.[5] In terms of solubility, 1,2,4-oxadiazoles can exhibit lower water solubility compared to their 1,3,4-oxadiazole counterparts.[3] This is attributed to the reduced hydrogen bond acceptor character of the nitrogen atom in the 1,2,4-oxadiazole ring.[3]

Q4: My assay results with this compound are inconsistent. Could this be a stability issue?

A4: Inconsistent assay results can certainly be an indication of compound instability in the assay medium. If the compound degrades over the time course of the experiment, the effective concentration will decrease, leading to variability in the observed biological activity. It is crucial to assess the stability of the compound under the specific experimental conditions (e.g., buffer composition, pH, temperature, and incubation time).

Troubleshooting Guide

Issue Potential Cause Recommended Action
Compound precipitation in stock solution or assay buffer. Low aqueous solubility.1. Measure the thermodynamic and kinetic solubility of the compound. 2. Consider the use of co-solvents (e.g., DMSO, ethanol) or solubilizing agents. 3. Adjust the pH of the buffer if the compound has ionizable groups.
Loss of compound concentration over time in solution. Chemical degradation (e.g., hydrolysis, reduction).1. Perform a time-course stability study in the relevant solvent and buffer systems. 2. Analyze samples at different time points using a suitable analytical method like HPLC-UV or LC-MS to monitor for the appearance of degradation products. 3. Investigate the effect of pH, temperature, and light on stability.
Inconsistent biological assay results. Compound instability under assay conditions.1. Assess the stability of the compound in the assay buffer over the duration of the experiment. 2. Include control experiments to monitor compound concentration at the beginning and end of the assay. 3. If instability is confirmed, consider modifying the assay protocol (e.g., shorter incubation times) or identifying a more suitable buffer system.
Appearance of unexpected peaks in analytical chromatograms. Formation of degradation products or rearrangement isomers.1. Characterize the unknown peaks using mass spectrometry (LC-MS) and, if possible, NMR spectroscopy. 2. Based on the identified structures, propose a degradation pathway. This can help in modifying the compound structure to improve stability.

Experimental Protocols

Protocol: Assessing Compound Stability in Solution using HPLC-UV

This protocol outlines a general method for evaluating the stability of this compound in a given solution.

1. Materials:

  • This compound
  • HPLC-grade solvent for stock solution (e.g., DMSO)
  • Test solution (e.g., phosphate-buffered saline, cell culture media)
  • HPLC system with a UV detector
  • Appropriate HPLC column (e.g., C18)
  • HPLC-grade mobile phase solvents

2. Procedure:

  • Prepare a stock solution of the test compound at a high concentration (e.g., 10 mM) in a suitable organic solvent like DMSO.
  • Dilute the stock solution into the test solution to the final desired concentration (e.g., 10 µM).
  • Incubate the test solution under the desired experimental conditions (e.g., 37°C in a light-protected container).
  • Take aliquots of the solution at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
  • Immediately quench any potential degradation by adding an equal volume of a strong organic solvent (e.g., acetonitrile) and store the samples at a low temperature (e.g., -20°C) until analysis.
  • Analyze the samples by HPLC-UV. Monitor the peak area of the parent compound at each time point.
  • Calculate the percentage of the compound remaining at each time point relative to the initial time point (T=0).

3. Data Analysis:

  • Plot the percentage of the remaining compound against time.
  • Determine the half-life (t½) of the compound in the test solution.

Visualizations

cluster_workflow Experimental Workflow for Stability Assessment prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) dilute Dilute to Final Concentration (e.g., 10 µM in Test Buffer) prep_stock->dilute incubate Incubate under Experimental Conditions dilute->incubate sample Sample at Multiple Time Points (T=0, 1, 2...) incubate->sample quench Quench Reaction (e.g., with Acetonitrile) sample->quench analyze Analyze by HPLC-UV or LC-MS quench->analyze data_analysis Data Analysis: % Remaining vs. Time analyze->data_analysis

Caption: Workflow for assessing compound stability in solution.

cluster_degradation Hypothetical Reductive Degradation Pathway parent This compound C₁₂H₇N₃O₃S intermediate Ring-Opened Intermediate parent->intermediate Reductive Cleavage of O-N bond products Degradation Products intermediate->products Further Reactions

Caption: Potential reductive degradation of the 1,2,4-oxadiazole ring.

References

Overcoming poor solubility of "3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole" in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering poor solubility of "3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole" during in vitro and in vivo experiments. The following information is designed to help you navigate these challenges and obtain reliable experimental data.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of "this compound" when I dilute my DMSO stock into aqueous assay buffer. What is the likely cause?

A: This is a common issue for compounds with low aqueous solubility. The dramatic change in solvent polarity when moving from a high-concentration DMSO stock to a predominantly aqueous environment can cause the compound to crash out of solution. This is often referred to as kinetic versus thermodynamic solubility. While the compound is soluble in your DMSO stock, its solubility in the final aqueous assay buffer is much lower.

Q2: How can poor solubility affect my assay results?

A: Poor solubility can lead to significant variability and inaccuracies in your experimental data. If the compound precipitates, the actual concentration available to interact with the biological target will be lower than the nominal concentration, leading to an underestimation of potency (e.g., higher IC50 values). Precipitated compound can also interfere with assay readouts, for example, by scattering light in absorbance-based assays or by causing cell stress.

Q3: What is the maximum concentration of DMSO my cell-based assay can tolerate?

A: The tolerance of cell lines to DMSO varies. Generally, most cell-based assays can tolerate DMSO concentrations up to 0.5-1% without significant cytotoxic effects. However, it is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment with varying concentrations of DMSO and assessing cell viability.

Q4: Are there any alternatives to DMSO for stock solutions?

A: While DMSO is the most common solvent for preparing stock solutions of poorly soluble compounds, other organic solvents like ethanol or dimethylformamide (DMF) can be used. However, the choice of solvent should be guided by the compound's solubility and its compatibility with the specific assay system. For any new solvent, it is essential to perform a vehicle control to assess its impact on the assay.

Troubleshooting Guide

If you are experiencing poor solubility with "this compound," follow this step-by-step guide to identify and implement a suitable solubilization strategy.

Step 1: Optimize Your Dilution Protocol

Before exploring more complex formulation strategies, ensure your dilution technique is optimized to minimize precipitation.

  • Serial Dilutions: Avoid large, single-step dilutions of your DMSO stock into the aqueous buffer. Instead, perform serial dilutions.

  • Rapid Mixing: When adding the DMSO stock to the assay buffer, ensure rapid and thorough mixing to avoid localized high concentrations of the compound that can trigger precipitation.[1]

  • Direct Addition: It is often preferable to add the DMSO stock directly to the final assay medium, which may contain proteins or other components that can help maintain the compound's solubility.[2]

Step 2: Employ Solubilizing Excipients

If optimizing the dilution protocol is insufficient, the use of solubilizing excipients can significantly enhance the aqueous solubility of your compound. The choice of excipient will depend on the specific requirements of your assay.

Table 1: Common Solubilizing Excipients for In Vitro Assays

Excipient ClassExamplesTypical Concentration RangeConsiderations
Co-solvents Ethanol, Polyethylene Glycol (PEG) 300/4001-10% (v/v)Must be tested for assay compatibility and cell toxicity.
Surfactants Tween® 20, Tween® 80, Triton™ X-1000.01-0.1% (v/v)Can be useful for enzyme assays, but may cause cell lysis in cell-based assays above the critical micelle concentration.[3]
Cyclodextrins β-cyclodextrin, HP-β-cyclodextrin1-10 mMForms inclusion complexes with the compound, increasing its solubility.[4]
Step 3: Advanced Formulation Strategies

For more challenging solubility issues, particularly for in vivo studies, advanced formulation strategies may be necessary.

Table 2: Advanced Formulation Strategies

StrategyDescriptionKey Advantages
pH Modification Adjusting the pH of the formulation can increase the solubility of ionizable compounds.[4]Simple and effective for compounds with acidic or basic functional groups.
Lipid-Based Formulations Incorporating the compound into lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS).[4]Can significantly enhance oral bioavailability for lipophilic compounds.
Nanosuspensions Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution.[4][5]Improves dissolution rate and saturation solubility.
Amorphous Solid Dispersions Dispersing the compound in an amorphous form within a polymer matrix.[5][6]Can enhance both solubility and dissolution rate.

Experimental Protocols

Below are detailed protocols for key solubilization techniques.

Protocol 1: Preparation of a Stock Solution with a Co-solvent
  • Objective: To prepare a 10 mM stock solution of "this compound" in a DMSO:PEG400 co-solvent system.

  • Materials:

    • "this compound" (MW: 273.28 g/mol )

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Polyethylene Glycol 400 (PEG400), USP grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 2.73 mg of the compound and place it in a sterile microcentrifuge tube.

    • Add 500 µL of DMSO to the tube.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be required.

    • Add 500 µL of PEG400 to the tube.

    • Vortex again to ensure a homogenous solution. This results in a 10 mM stock solution in 1:1 DMSO:PEG400.

    • Store the stock solution at -20°C, protected from light.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Objective: To prepare a 1 mM solution of "this compound" using HP-β-CD.

  • Materials:

    • 10 mM stock solution of the compound in DMSO.

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Assay buffer (e.g., PBS or cell culture medium).

  • Procedure:

    • Prepare a 10 mM solution of HP-β-CD in the desired assay buffer.

    • In a sterile tube, add 900 µL of the 10 mM HP-β-CD solution.

    • While vortexing, slowly add 100 µL of the 10 mM compound stock in DMSO.

    • Continue to vortex for 1-2 minutes to facilitate the formation of the inclusion complex.

    • Visually inspect the solution for any signs of precipitation. This results in a 1 mM solution of the compound with 10% DMSO and 9 mM HP-β-CD. Further dilutions can be made in the assay buffer containing HP-β-CD.

Visualizations

Troubleshooting Workflow

The following diagram outlines a systematic approach to addressing compound solubility issues in your assays.

A decision tree for addressing compound precipitation in assays.
Hypothetical Signaling Pathway

Oxadiazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer effects.[7][8][9][10] The diagram below illustrates a hypothetical signaling pathway that could be modulated by "this compound," leading to an anti-proliferative response.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound 3-(3-Nitrophenyl)-5-(thiophen-2-yl) -1,2,4-oxadiazole Compound->RAF Inhibition Compound->PI3K Inhibition

Hypothetical inhibition of pro-survival signaling pathways.

References

Technical Support Center: Scale-Up Synthesis of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for a safe and efficient synthesis at a larger scale.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for the scale-up of this compound?

A1: The most common and scalable approach for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the condensation of an amidoxime with an acylating agent, followed by cyclodehydration.[1] For the target molecule, this involves the reaction of N'-hydroxy-3-nitrobenzimidamide with thiophene-2-carbonyl chloride. A one-pot synthesis approach is often preferred at scale to improve efficiency.[2]

Q2: What are the critical starting materials and how can they be prepared at scale?

A2: The key precursors are N'-hydroxy-3-nitrobenzimidamide and thiophene-2-carbonyl chloride.

  • N'-hydroxy-3-nitrobenzimidamide: This can be synthesized from 3-nitrobenzonitrile and hydroxylamine. It is crucial to control the reaction temperature and pH to minimize side reactions.

  • Thiophene-2-carbonyl chloride: This is typically prepared by reacting thiophene-2-carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. The reaction with thionyl chloride is often used at an industrial scale.

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: The main safety hazards are associated with the handling of nitroaromatic compounds and corrosive reagents.

  • Nitroaromatic Compounds: These can be thermally sensitive and potentially explosive, especially in the presence of impurities. It is critical to have precise temperature control and avoid localized heating.

  • Thionyl Chloride: This is a corrosive and toxic reagent that reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Exothermic Reactions: The formation of the O-acylamidoxime intermediate and the cyclization step can be exothermic. Gradual addition of reagents and efficient cooling are essential to control the reaction temperature.

Q4: How can I monitor the progress of the reaction at a larger scale?

A4: At-line or in-line process analytical technology (PAT) is recommended for real-time monitoring. High-performance liquid chromatography (HPLC) is a reliable method to track the consumption of starting materials and the formation of the product and any major impurities. Thin-layer chromatography (TLC) can be a quick qualitative check.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete conversion of the nitrile to the amidoxime.Ensure the reaction goes to completion by monitoring with HPLC. Adjust reaction time or temperature as needed. Consider using a slight excess of hydroxylamine.
Decomposition of the O-acylamidoxime intermediate.This intermediate can be unstable, especially at elevated temperatures. It is best to proceed to the cyclization step without isolation. Maintain a controlled temperature during the acylation and cyclization steps.
Inefficient cyclodehydration.Use a suitable dehydrating agent or catalyst. Thermal cyclization in a high-boiling solvent like xylene or toluene is common. Base-catalyzed cyclization (e.g., with pyridine or a non-nucleophilic base) can also be effective.[1]
Formation of Significant Impurities Unreacted starting materials (amidoxime, acyl chloride).Optimize the stoichiometry of the reactants. A slight excess of the acylating agent may be necessary, but a large excess can lead to other side reactions.
Hydrolysis of the acyl chloride.Ensure all reagents and solvents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen).
Formation of a furoxan (1,2,5-oxadiazole N-oxide) from the dimerization of a nitrile oxide intermediate.This is a potential side reaction if the amidoxime decomposes. Ensure the reaction conditions favor the desired condensation pathway.
Boulton-Katritzky rearrangement.This thermal rearrangement of the 1,2,4-oxadiazole ring is a possibility under harsh thermal conditions. If observed, consider milder cyclization methods.[3]
Product is an Oil or Difficult to Crystallize Presence of residual high-boiling solvents (e.g., DMF, DMSO).Use a co-solvent like toluene during evaporation to form an azeotrope and aid in the removal of high-boiling solvents.
Impurities are preventing crystallization.Purify the crude product using column chromatography. If the product is still an oil, try trituration with a non-polar solvent (e.g., hexanes) to induce solidification.
Runaway Reaction Poor temperature control during exothermic steps.Ensure the reactor has adequate cooling capacity. Use a jacketed reactor with a reliable temperature control system. Implement slow, controlled addition of reagents.
Accumulation of unreacted starting materials.Monitor the reaction progress to ensure a steady conversion. An accumulation of reactants can lead to a sudden and dangerous exotherm.

Data Presentation

Table 1: Summary of Key Reaction Parameters for Precursor Synthesis

Parameter3-Nitrobenzoyl Chloride SynthesisThiophene-2-carboxamidoxime Synthesis
Starting Material 3-Nitrobenzoic AcidThiophene-2-carbonitrile
Reagent Thionyl Chloride (SOCl₂)Hydroxylamine Hydrochloride
Solvent Toluene or neatEthanol/Water
Temperature Reflux (approx. 110 °C)60-80 °C
Reaction Time 2-4 hours4-8 hours
Typical Yield >90%70-85%
Work-up Distillation to remove excess SOCl₂Precipitation and filtration

Table 2: Typical Conditions for the Final Condensation and Cyclization Step

ParameterValue
Reactants N'-hydroxy-3-nitrobenzimidamide, Thiophene-2-carbonyl chloride
Solvent Pyridine, Toluene, or Xylene
Base (if applicable) Pyridine (can act as solvent and base)
Temperature 80-140 °C (reflux)
Reaction Time 6-12 hours
Typical Yield 75-85%
Purification Recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or column chromatography

Experimental Protocols

Protocol 1: Synthesis of Thiophene-2-carboxamidoxime

  • To a solution of thiophene-2-carbonitrile (1 eq.) in a mixture of ethanol and water (e.g., 1:1 v/v), add hydroxylamine hydrochloride (1.5 eq.) and a base such as sodium carbonate (1.5 eq.).

  • Heat the mixture to 60-80 °C and stir for 4-8 hours, monitoring the reaction by HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.

  • Filter the solid, wash with cold water, and dry under vacuum to yield thiophene-2-carboxamidoxime.

Protocol 2: Synthesis of N'-hydroxy-3-nitrobenzimidamide

  • Follow a similar procedure to Protocol 1, using 3-nitrobenzonitrile as the starting material.

  • The reaction may require slightly longer reaction times or higher temperatures due to the electron-withdrawing nature of the nitro group.

Protocol 3: One-Pot Synthesis of this compound

  • In a suitable reactor, dissolve N'-hydroxy-3-nitrobenzimidamide (1 eq.) in anhydrous pyridine at 0 °C under a nitrogen atmosphere.

  • Slowly add a solution of thiophene-2-carbonyl chloride (1.05 eq.) in a suitable anhydrous solvent (e.g., toluene) to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (80-120 °C) for 6-12 hours. Monitor the reaction by HPLC.

  • Once the reaction is complete, cool the mixture and pour it into cold water or a dilute acid solution (e.g., 1M HCl) to precipitate the product and neutralize the pyridine.

  • Filter the crude product, wash with water, and dry.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product.

Mandatory Visualizations

experimental_workflow cluster_precursors Precursor Synthesis cluster_final_synthesis Final Product Synthesis TCN Thiophene-2-carbonitrile TCA Thiophene-2-carboxamidoxime TCN->TCA Reaction HA Hydroxylamine HA->TCA Condensation Condensation & Cyclization TCA->Condensation NB 3-Nitrobenzonitrile NBA N'-hydroxy-3-nitrobenzimidamide NB->NBA Reaction HA2 Hydroxylamine HA2->NBA NBA->Condensation TCC Thiophene-2-carbonyl chloride TCC->Condensation Product This compound Condensation->Product

Caption: Experimental workflow for the synthesis of the target molecule.

troubleshooting_logic Start Low Yield or Impurities Detected Check_SM Incomplete Starting Material Conversion? Start->Check_SM Check_Side_Reactions Side Reactions Occurring? Check_SM->Check_Side_Reactions No Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Check_SM->Optimize_Reaction Yes Check_Purification Inefficient Purification? Check_Side_Reactions->Check_Purification No Modify_Workup Modify Work-up Procedure (e.g., Anhydrous Conditions) Check_Side_Reactions->Modify_Workup Yes Improve_Purification Improve Purification Method (Recrystallization, Chromatography) Check_Purification->Improve_Purification Yes

Caption: A logical troubleshooting guide for synthesis challenges.

References

Preventing degradation of "3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Welcome to the technical support center for this compound (Compound NTO). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing, identifying, and troubleshooting the degradation of this compound during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability challenges for this compound are susceptibility to hydrolysis, photodegradation, and thermal degradation.

  • Hydrolysis: The 1,2,4-oxadiazole ring is the most likely point of instability and can be susceptible to cleavage under both acidic and alkaline pH conditions.[1][2]

  • Photodegradation: The presence of the thiophene ring and nitrophenyl group suggests a potential for degradation upon exposure to light, particularly UV radiation.[3][4] Thiophene moieties can be reactive towards singlet oxygen, and photochemical reactions can induce rearrangements in the oxadiazole ring.[5][6]

  • Thermal Degradation: Nitroaromatic compounds can be sensitive to heat, which may lead to decomposition.[7][8] The 1,2,4-oxadiazole ring itself can also undergo thermal breakdown.[9]

Q2: What is the optimal pH range for storing and using solutions of this compound?

A2: Based on extensive studies of similar 1,2,4-oxadiazole derivatives, a slightly acidic pH range of 3-5 is expected to provide the greatest stability in aqueous or semi-aqueous solutions.[1][2][10] Both strongly acidic (pH < 3) and alkaline (pH > 5) conditions can significantly accelerate the rate of hydrolytic degradation.[1]

Q3: How should I store the solid compound and its solutions?

A3:

  • Solid Compound: Store the solid powder in a tightly sealed container in a cool, dark, and dry place. A desiccator at refrigerated temperatures (2-8°C) is recommended for long-term storage.

  • Solutions: Solutions should be freshly prepared for each experiment whenever possible. If short-term storage is necessary, store solutions at 2-8°C in amber vials, preferably within a pH-controlled buffer (ideally pH 3-5). For maximum stability, using a dry, aprotic solvent like anhydrous acetonitrile may prevent water-related degradation.[1][2]

Q4: What are the common signs of compound degradation?

A4: Degradation can manifest in several ways:

  • Visual Changes: A noticeable change in the color of a solution (e.g., yellowing) or the formation of a precipitate or cloudiness.[11][12]

  • Analytical Changes: The appearance of new, unexpected peaks and a corresponding decrease in the parent compound's peak area in HPLC analysis.[12]

  • Loss of Potency: A decrease in the compound's expected biological or chemical activity, leading to inconsistent or irreproducible experimental results.[11]

Q5: Are there any known incompatible solvents or reagents?

A5: Yes. Avoid the following:

  • Strongly acidic or basic aqueous solutions.

  • Protic solvents, especially water, can participate in the hydrolytic degradation of the 1,2,4-oxadiazole ring, particularly outside the optimal pH 3-5 range.[1]

  • Excipients or reagents with highly acidic or basic microenvironments should be used with caution.

  • Prolonged exposure to oxygen and light should be minimized to prevent oxidative and photodegradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, suggesting potential causes and solutions.

Observed Issue Potential Cause(s) Recommended Solution(s)
Inconsistent experimental results or loss of biological activity. Compound degradation in the stock solution or during the experiment.1. Prepare fresh stock solutions from solid powder before each experiment. 2. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[12] 3. Protect all solutions from light and store them at the recommended temperature (2-8°C for short-term). 4. Verify compound integrity and concentration using an analytical method like HPLC before use.[12]
Solution develops a yellow color or changes color over time. Photodegradation or oxidation, potentially involving the nitrophenyl or thiophene moieties.1. Store and handle solutions in amber glass vials or containers wrapped in aluminum foil. 2. Minimize exposure to ambient and direct light during experimental procedures. 3. For sensitive experiments, consider de-gassing solvents and overlaying the solution with an inert gas (e.g., argon or nitrogen).
Precipitate or cloudiness forms in the solution. Poor compound solubility at the working concentration, or degradation into a less soluble product.1. Determine the compound's solubility limit in your solvent or buffer system to avoid supersaturated solutions. 2. Before use in sensitive assays, filter the solution through a 0.22 µm syringe filter to remove any precipitate.[11] 3. If possible, collect and analyze the precipitate by HPLC or MS to determine if it is the parent compound or a degradant.[11]
New peaks appear in HPLC chromatograms. Formation of degradation products.1. Compare the chromatogram to a reference standard of a freshly prepared solution. 2. Perform a forced degradation study (see Protocol 1) to intentionally generate and identify potential degradation products. 3. Use HPLC-MS to obtain the mass of the unknown peaks to aid in their structural elucidation.

Quantitative Stability Data (Illustrative)

The following tables present illustrative stability data for Compound NTO under various stress conditions. This data is based on typical degradation profiles for related compounds and should be confirmed by specific experimental studies.

Table 1: Effect of pH on Stability (Incubation at 50°C for 24 hours)

pH of Solution% Compound NTO Remaining (Illustrative)
2.0 (0.01 N HCl)75%
4.0 (Acetate Buffer)98%
7.0 (Phosphate Buffer)85%
9.0 (Borate Buffer)70%

Table 2: Effect of Temperature and Light on Stability (in pH 4.0 Buffer for 48 hours)

Condition% Compound NTO Remaining (Illustrative)
4°C, Dark99%
25°C, Dark96%
25°C, Ambient Light91%
40°C, Dark88%
25°C, UV Light (313 nm)65%

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)

Objective: To determine the susceptibility of Compound NTO to hydrolytic degradation across a range of pH values.

Methodology:

  • Solution Preparation: Prepare a 1 mg/mL stock solution of Compound NTO in a suitable organic solvent (e.g., HPLC-grade acetonitrile).

  • Buffer Preparation: Prepare a series of aqueous buffers: 0.01 N HCl (pH ~2), acetate buffer (pH 4), phosphate buffer (pH 7), and borate buffer (pH 9).

  • Incubation: Spike the stock solution into each buffer to a final concentration of 100 µg/mL. Ensure the final concentration of acetonitrile is below 5% to minimize its effect.

  • Stress Conditions: Incubate all solutions in a temperature-controlled oven at 50°C, protected from light. Include a control sample stored at 4°C.

  • Sample Collection: Withdraw aliquots at specified time points (e.g., 0, 4, 8, 12, and 24 hours). Neutralize the acidic and basic samples before analysis to prevent further degradation on the HPLC system.[11]

  • Analysis: Analyze all samples by HPLC (see Protocol 3) to quantify the remaining percentage of Compound NTO and identify any major degradation products.

Protocol 2: Photostability Assessment

Objective: To evaluate the stability of Compound NTO when exposed to light.

Methodology:

  • Sample Preparation: Prepare a 100 µg/mL solution of Compound NTO in a suitable solvent system (e.g., acetonitrile/water 50:50 in a pH 4 buffer).

  • Exposure: Place the solution in a quartz cuvette or a thin-walled clear glass vial. Place an identical sample wrapped completely in aluminum foil to serve as a dark control.

  • Light Source: Expose the test sample to a controlled light source, such as a UV-B lamp with a maximum wavelength at 313 nm, inside a photostability chamber.[3]

  • Time Points: Collect aliquots from both the exposed sample and the dark control at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Analysis: Analyze all samples by HPLC (see Protocol 3). Compare the degradation of the exposed sample to the dark control to isolate the effect of light.

Protocol 3: HPLC Purity Analysis Method

Objective: To separate and quantify Compound NTO and its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 30% B, increase linearly to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.[13]

  • Detection: Photodiode Array (PDA) or UV detector at a suitable wavelength (e.g., 254 nm or a lambda max determined by UV scan).

  • Injection Volume: 10 µL.

  • Data Analysis: The percentage of the parent compound remaining is calculated by comparing its peak area at each time point to the initial (T=0) peak area. The appearance of new peaks signifies degradation products.

Visualizations

G start_node Problem Observed: Inconsistent Results or Visual Change in Sample check_purity Verify Purity of Current Stock with HPLC vs. Fresh Standard start_node->check_purity is_degraded Is Degradation Confirmed? check_purity->is_degraded prep_fresh ACTION: 1. Prepare Fresh Solutions Daily 2. Aliquot for Single Use 3. Store at 2-8°C, Protected from Light is_degraded->prep_fresh Yes no_degradation Problem is Not Degradation. Investigate Other Experimental Variables (e.g., reagents, assay). is_degraded->no_degradation No investigate_cause Investigate Cause of Degradation prep_fresh->investigate_cause check_pH Check pH of Solution investigate_cause->check_pH check_light Assess Light Exposure investigate_cause->check_light check_temp Review Storage/Incubation Temperature investigate_cause->check_temp adjust_pH ACTION: Buffer solution to pH 3-5 check_pH->adjust_pH use_amber ACTION: Use Amber Vials / Foil Wrap check_light->use_amber control_temp ACTION: Store at Recommended Temp. check_temp->control_temp

Caption: Logical workflow for troubleshooting compound degradation.

G parent 3-(3-Nitrophenyl)-5-(thiophen-2-yl) -1,2,4-oxadiazole hydrolysis Hydrolysis (pH < 3 or pH > 5, H₂O) parent->hydrolysis photo Photodegradation (UV/Visible Light) parent->photo thermal Thermal Stress (High Temperature) parent->thermal prod_hydro Ring-Opened Products (e.g., Aryl Nitrile) hydrolysis->prod_hydro prod_photo Rearranged Isomers or Oxidized Species photo->prod_photo prod_thermal Decomposition Fragments thermal->prod_thermal G prep 1. Prepare Solutions (Compound in various stress media) stress 2. Apply Stress Conditions - pH (2, 4, 7, 9) - Temp (4, 25, 50°C) - Light (UV, Dark) prep->stress sample 3. Collect Samples at Time Points (e.g., 0, 4, 8, 24h) stress->sample analyze 4. Analyze by Stability-Indicating HPLC Method sample->analyze data 5. Quantify Parent Peak & Identify Degradants analyze->data report 6. Determine Degradation Rate and Pathway data->report

References

Technical Support Center: Crystallization of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound.

Issue 1: No Crystals Form Upon Cooling

  • Possible Causes:

    • The solution is not supersaturated; too much solvent was used.[1][2]

    • The compound is too soluble in the chosen solvent, even at low temperatures.[2]

    • The solution is too pure, lacking nucleation sites.

    • The cooling process is too slow, preventing nucleation.

  • Solutions:

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1][2]

    • Induce Crystallization:

      • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[1][2]

      • Seeding: Add a small, pure crystal of the compound (a "seed crystal") to the solution to initiate crystal growth.[1][3]

    • Use an Anti-Solvent: If using a soluble solvent, slowly add a solvent in which the compound is insoluble (an "anti-solvent" or "solvent pair") until the solution becomes slightly cloudy, then allow it to cool.[2][4]

    • Cooling: Ensure the solution is cooled to a sufficiently low temperature, possibly using an ice bath.[2][5]

Issue 2: The Compound "Oils Out" Instead of Crystallizing

  • Possible Causes:

    • The boiling point of the solvent is higher than the melting point of the compound.

    • The presence of significant impurities can lower the melting point of the compound.[1]

    • The solution is too concentrated, causing the compound to come out of solution above its melting point.[1]

  • Solutions:

    • Add More Solvent: Re-heat the solution and add more of the solvent to decrease the saturation temperature.[1]

    • Change Solvent: Select a solvent with a lower boiling point.

    • Purify the Crude Product: If impurities are suspected, consider purifying the compound by other means (e.g., column chromatography) before attempting crystallization.[5][6]

    • Charcoal Treatment: Adding activated charcoal to the hot solution can help remove colored impurities that may contribute to oiling out.[1]

Issue 3: Crystals Form Too Quickly

  • Possible Causes:

    • The solution is too concentrated.

    • The cooling process is too rapid, leading to the formation of small, impure crystals.[1]

  • Solutions:

    • Slow Down Cooling: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help slow the cooling rate.[1]

    • Add More Solvent: Re-heat the solution and add a small amount of additional solvent to slightly decrease the saturation.[1]

Issue 4: Low Yield of Recovered Crystals

  • Possible Causes:

    • The compound has significant solubility in the cold solvent.

    • Too much solvent was used.[5]

    • Incomplete crystallization due to insufficient cooling time or temperature.

  • Solutions:

    • Optimize Solvent Choice: Select a solvent in which the compound has very low solubility at cold temperatures.[5][7]

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.[5]

    • Maximize Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[5]

    • Concentrate the Mother Liquor: The remaining solution (mother liquor) can be concentrated by evaporation and cooled again to recover more of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for crystallizing this compound?

A1: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[7] For oxadiazole derivatives, common solvents to screen include ethanol, isopropanol, ethyl acetate, acetone, and toluene.[5][7] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective.[7][8] It is highly recommended to perform small-scale solubility tests to identify the optimal solvent or solvent system.[7]

Q2: How do I perform a small-scale solubility test?

A2: Place a small amount of your compound in a test tube and add a few drops of the solvent. If it dissolves immediately at room temperature, the solvent is likely too good. If it doesn't dissolve, gently heat the mixture. A good solvent will dissolve the compound when hot, and the compound will precipitate upon cooling.[4]

Q3: My purified crystals are colored. How can I remove the color?

A3: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Use a minimal amount of charcoal as it can also adsorb some of your desired product.

Q4: What is a suitable method for growing single crystals for X-ray diffraction?

A4: For single crystal growth, slow evaporation of a dilute solution is a common technique.[9] Dissolve the compound in a suitable solvent (e.g., dichloromethane/hexane or ethanol) in a vial, cover it loosely to allow for slow evaporation over several days.[9]

Data Presentation

Table 1: Potential Solvents for Crystallization of Aromatic Heterocycles

Solvent/Solvent SystemTypical Use and Characteristics
EthanolA common and effective solvent for recrystallizing many organic compounds, including oxadiazole derivatives.[6][10][11]
IsopropanolSimilar to ethanol, can be a good choice for moderately polar compounds.[5]
Ethyl AcetateA versatile solvent for a range of polarities.[5][8]
AcetoneA polar aprotic solvent that can be effective for certain compounds.[8]
TolueneA non-polar aromatic solvent, can be useful for less polar compounds.[5][8]
Ethanol/WaterA mixed solvent system where water acts as the anti-solvent for compounds soluble in ethanol.[4][7]
Ethyl Acetate/HexaneA common mixed solvent system where hexane is the anti-solvent for compounds soluble in ethyl acetate.[5][7]

Experimental Protocols

General Recrystallization Protocol

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen solvent and heat the mixture with stirring. Continue to add the minimum amount of hot solvent until the compound is completely dissolved.[5][7]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[7]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5][7]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[5][7]

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.[5][7]

  • Drying: Dry the purified crystals, for example, by air drying or in a desiccator.

Mandatory Visualization

TroubleshootingWorkflow start Start Crystallization dissolve Dissolve Compound in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Do Crystals Form? cool->crystals_form oiling_out Does it 'Oil Out'? crystals_form->oiling_out Yes no_crystals No Crystals crystals_form->no_crystals No oiled_out Oiled Out oiling_out->oiled_out Yes crystals_ok Crystals Formed oiling_out->crystals_ok No troubleshoot_no_crystals Troubleshoot: - Reduce Solvent Volume - Scratch Flask - Add Seed Crystal - Use Anti-Solvent no_crystals->troubleshoot_no_crystals troubleshoot_oiling_out Troubleshoot: - Re-heat and Add More Solvent - Change to Lower Boiling Solvent - Purify Crude Material oiled_out->troubleshoot_oiling_out filter_wash Filter and Wash Crystals crystals_ok->filter_wash troubleshoot_no_crystals->dissolve Retry troubleshoot_oiling_out->dissolve Retry end Pure Crystals filter_wash->end

Caption: Troubleshooting workflow for the crystallization of this compound.

References

Technical Support Center: Synthesis of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of "3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole" and related 3,5-disubstituted-1,2,4-oxadiazoles.

Troubleshooting Guides

This guide addresses specific issues that may be encountered during the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.

Issue Probable Cause Recommended Solution
Low or No Yield of the Desired 1,2,4-Oxadiazole Incomplete acylation of the amidoxime: The carboxylic acid may not be sufficiently activated for the reaction to proceed to completion.Ensure proper activation of the carboxylic acid. Using a reliable coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) can improve acylation efficiency.
Inefficient cyclodehydration of the O-acyl amidoxime intermediate: This is a common bottleneck in 1,2,4-oxadiazole synthesis and often requires specific conditions to proceed efficiently.[1]For thermally promoted cyclization, heating in a high-boiling solvent such as toluene or xylene may be necessary. Alternatively, base-mediated cyclization using a non-nucleophilic base like tetrabutylammonium fluoride (TBAF) in anhydrous THF is often effective.[1] The use of superbase systems like NaOH/DMSO can also facilitate cyclization at room temperature.[1][2]
Decomposition of starting materials or product: The nitro group or the thiophene ring might be sensitive to harsh reaction conditions.Employ milder reaction conditions. For instance, room temperature synthesis using a superbase medium can be a good alternative to high-temperature methods.[2] Monitor the reaction closely by TLC to avoid prolonged reaction times.
Formation of Significant Side Products Cleavage of the O-acyl amidoxime intermediate: This is a common side reaction that can occur, especially in the presence of water or under extended heating, leading back to the starting amidoxime and carboxylic acid.[1][3]Ensure anhydrous reaction conditions. Minimize reaction time and temperature for the cyclodehydration step whenever possible.
Formation of a nitrile oxide dimer: In syntheses proceeding through a nitrile oxide intermediate (1,3-dipolar cycloaddition), dimerization of the nitrile oxide can be a significant side reaction.[2]The use of a platinum(IV) catalyst can favor the desired 1,3-dipolar cycloaddition over dimerization.[2]
Boulton-Katritzky Rearrangement: 3,5-disubstituted 1,2,4-oxadiazoles can undergo thermal or acid/base-catalyzed rearrangement to form other heterocyclic isomers.[1]Maintain neutral and anhydrous conditions during workup and purification. Store the final product in a dry environment.
Difficulty in Product Purification Presence of unreacted starting materials: Inefficient conversion can lead to a mixture of product and starting materials.Optimize the reaction stoichiometry and conditions to drive the reaction to completion. Column chromatography is often effective for separating the product from unreacted starting materials.
Formation of polar byproducts: Side reactions can generate polar impurities that are difficult to separate from the desired product.A thorough aqueous workup can help remove some polar impurities. Recrystallization from a suitable solvent system can be an effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 3,5-disubstituted-1,2,4-oxadiazoles?

A1: The two most prevalent methods are the reaction of an amidoxime with an acylating agent (like an acyl chloride or a carboxylic acid with a coupling agent) and the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.[4][5] One-pot syntheses starting from nitriles and carboxylic acids are also increasingly popular due to their efficiency.[6]

Q2: How can I prepare the necessary starting materials, 3-nitrobenzamidoxime and thiophene-2-carbonyl chloride (or thiophene-2-carboxylic acid)?

A2: 3-Nitrobenzamidoxime can be synthesized from 3-nitrobenzonitrile by reaction with hydroxylamine. Thiophene-2-carbonyl chloride can be prepared from thiophene-2-carboxylic acid using a chlorinating agent like thionyl chloride or oxalyl chloride. Both 3-nitrobenzonitrile and thiophene-2-carboxylic acid are commercially available.

Q3: My reaction is sluggish. What can I do to increase the reaction rate?

A3: Microwave irradiation has been shown to significantly shorten reaction times for the synthesis of 1,2,4-oxadiazoles.[2] Alternatively, catalysis with agents like PTSA-ZnCl₂ can also enhance the reaction rate.[7] For base-mediated cyclizations, ensuring the base is sufficiently strong and used in an appropriate solvent is crucial.

Q4: I am observing a byproduct with the same mass as my desired product. What could it be?

A4: It is possible that you have formed an isomeric oxadiazole. For instance, if you started with thiophene-2-amidoxime and 3-nitrobenzoyl chloride, you would expect the 3-(thiophen-2-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole. A regioisomer could potentially form under certain conditions, although it's less common with this synthetic route. The Boulton-Katritzky rearrangement can also lead to isomeric heterocyclic compounds.[1] Careful analysis of NMR spectra (¹H and ¹³C) should help in distinguishing between isomers.

Q5: What are the typical purification methods for 3,5-disubstituted-1,2,4-oxadiazoles?

A5: Purification is commonly achieved through column chromatography on silica gel, followed by recrystallization. The choice of eluent for chromatography will depend on the polarity of the specific product. Recrystallization from solvents like ethanol, ethyl acetate, or mixtures of hexane and ethyl acetate is often successful.[8]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles based on various reported methods.

Synthetic Method Starting Materials Catalyst/Reagent Solvent Temperature Time Yield (%) Reference
Amidoxime & Acyl ChlorideAmidoxime, Acyl ChloridePyridine or TBAFTHFRoom Temp.1-72 h<5 - 98[2]
One-Pot from Amidoxime & Carboxylic AcidAmidoxime, Carboxylic AcidEDC, HOAtDMFRoom Temp. then 100°C24 h then 3 hModerate[6]
One-Pot from Nitrile & Carboxylic AcidNitrile, Hydroxylamine HCl, Carboxylic AcidTEA, EDC, HOAtEthanol, DMFRoom Temp. then 70°C6 h then 16 hModerate[6]
Superbase MediumAmidoxime, Carboxylic Acid EsterNaOHDMSORoom Temp.4-24 h11-90[1][2]
Microwave-AssistedAmidoxime, Acyl Chloride/EsterNH₄F/Al₂O₃ or K₂CO₃-MicrowaveShortGood[2]

Experimental Protocols

Method 1: Classical Synthesis from Amidoxime and Acyl Chloride

This is a two-step process involving the O-acylation of an amidoxime followed by cyclodehydration.

Step 1: Synthesis of 3-Nitrobenzamidoxime

  • To a solution of 3-nitrobenzonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and triethylamine (2.0 eq).

  • Stir the mixture at room temperature for 6 hours, then heat at 70°C for 16 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure. The crude amidoxime can often be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 3-nitrobenzamidoxime (1.0 eq) in a suitable solvent like THF or dichloromethane.

  • Add a base such as pyridine (1.2 eq).

  • Cool the mixture to 0°C and add a solution of thiophene-2-carbonyl chloride (1.1 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Heat the reaction mixture to reflux to induce cyclodehydration. The time required will vary.

  • After cooling, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization.

Method 2: One-Pot Synthesis from Amidoxime and Carboxylic Acid

This method avoids the isolation of the acyl chloride.

  • To a mixture of 3-nitrobenzamidoxime (1.0 eq) and thiophene-2-carboxylic acid (1.0 eq) in DMF, add a coupling agent such as EDC (1.5 eq) and an activator like 1-hydroxy-7-azabenzotriazole (HOAt).[6]

  • Stir the mixture at room temperature for 24 hours.[6]

  • Add a base like triethylamine (1.0 eq) and heat the reaction at 100°C for 3 hours to effect cyclodehydration.[6]

  • After cooling, add water and extract the product with an organic solvent (e.g., ethyl acetate or chloroform).[6]

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Visualizations

Synthetic_Pathway cluster_route1 Route 1: Amidoxime Pathway cluster_route2 Route 2: One-Pot Synthesis A1 3-Nitrobenzonitrile B1 3-Nitrobenzamidoxime A1->B1 NH2OH·HCl D1 O-Acyl Amidoxime Intermediate B1->D1 Acylation C1 Thiophene-2-carboxylic acid / Thiophene-2-carbonyl chloride C1->D1 E1 3-(3-Nitrophenyl)-5-(thiophen-2-yl) -1,2,4-oxadiazole D1->E1 Cyclodehydration (Heat or Base) A2 3-Nitrobenzonitrile D2 3-(3-Nitrophenyl)-5-(thiophen-2-yl) -1,2,4-oxadiazole A2->D2 B2 Thiophene-2-carboxylic acid B2->D2 C2 Hydroxylamine C2->D2 Coupling Agents, Heat

Caption: Alternative synthetic routes for this compound.

Troubleshooting_Flowchart Start Low/No Product Yield Check_Acylation Check for complete acylation of amidoxime Start->Check_Acylation Check_Cyclization Check for efficient cyclodehydration Check_Acylation->Check_Cyclization Complete Improve_Acylation Use stronger coupling agent (e.g., EDC, DCC) Check_Acylation->Improve_Acylation Incomplete Improve_Cyclization Increase temperature or use a stronger base (e.g., TBAF, NaOH/DMSO) Check_Cyclization->Improve_Cyclization Inefficient Success Improved Yield Check_Cyclization->Success Efficient Improve_Acylation->Success Improve_Cyclization->Success

Caption: Troubleshooting flowchart for low yield in 1,2,4-oxadiazole synthesis.

References

Validation & Comparative

A Comparative Analysis of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole and Related 1,2,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comparative analysis of the performance of "3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole" with other structurally related 1,2,4-oxadiazole compounds, supported by available experimental data from analogous compounds.

Anticancer Activity: A Focus on Apoptosis Induction

The 3,5-diaryl-1,2,4-oxadiazole class, to which "this compound" belongs, has been identified as a promising series of apoptosis-inducing agents with potential for tumor-selective activity.[3] Research into this class has revealed critical structural features that dictate their anticancer efficacy.

Structure-Activity Relationship (SAR) Insights

Studies on 3-aryl-5-aryl-1,2,4-oxadiazoles have demonstrated that the nature and substitution pattern of the aromatic rings at both the 3- and 5-positions of the oxadiazole core are crucial for biological activity.

For the 3-position , the presence of a phenyl group can be substituted with other aromatic systems, such as a pyridyl group, often leading to maintained or enhanced activity. The electronic properties of substituents on this ring play a significant role.

For the 5-position , a substituted five-membered heterocyclic ring, such as thiophene, is important for activity. Variations in the substituents on this ring can modulate the potency and selectivity of the compounds.

The target compound, "this compound," possesses a 3-nitrophenyl group at the 3-position and a thiophen-2-yl group at the 5-position. The electron-withdrawing nature of the nitro group at the meta-position of the phenyl ring is a key feature that likely influences its biological profile.

Comparative Performance of Analogous Compounds

The following table summarizes the in vitro anticancer activity of representative 3,5-disubstituted-1,2,4-oxadiazole analogs against various cancer cell lines. This data provides a basis for estimating the potential performance of "this compound."

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Analog 1 3-(4-chlorophenyl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazoleSirt2 Inhibition-[4]
Analog 2 Indole-based 3,5-disubstituted 1,2,4-oxadiazolesCOLO 320 (colorectal), MIA PACA-2 (pancreatic)Low micromolar range[1]
Analog 3 3,5-diaryl-oxadiazoles (e.g., MX-126374)Various tumor cellsTumor-selective inhibition[3]

Antimicrobial Activity

The 1,2,4-oxadiazole nucleus is also a key pharmacophore in the development of novel antimicrobial agents. Derivatives have shown activity against a range of bacterial and fungal pathogens.

Structure-Activity Relationship (SAR) Insights

In the context of antimicrobial activity, the substitution patterns on the 3- and 5-positions of the 1,2,4-oxadiazole ring are again critical. The presence of nitro-substituted aryl rings has been associated with enhanced antimicrobial effects in some heterocyclic compounds. The thiophene moiety is also a well-known pharmacophore in various antimicrobial agents.

Comparative Performance of Analogous Compounds

The table below presents the minimum inhibitory concentration (MIC) values for analogous 1,2,4-oxadiazole derivatives against representative microbial strains.

Compound IDStructureMicroorganismMIC (µg/mL)Reference
Analog 4 3-substituted 5-amino 1,2,4-oxadiazolesStaphylococcus aureus0.15[5]
Escherichia coli0.05[5]
Candida albicans12.5[5]
Analog 5 1,2,4-oxadiazole derivativesGram-positive bacteria4[5]

Experimental Protocols

MTT Assay for Anticancer Cytotoxicity

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds (e.g., "this compound" and its analogs) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.

  • Incubation: The plate is incubated for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

MTT_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of Test Compounds cell_treatment 3. Treat Cells with Compounds (48-72h) compound_prep->cell_treatment mtt_addition 4. Add MTT Reagent cell_treatment->mtt_addition incubation 5. Incubate (2-4h) mtt_addition->incubation solubilization 6. Solubilize Formazan Crystals (DMSO) incubation->solubilization read_absorbance 7. Read Absorbance (~570 nm) solubilization->read_absorbance calculate_ic50 8. Calculate % Viability and IC50 Value read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining anticancer cytotoxicity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This is a widely used method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria).

  • Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

MIC_Determination_Workflow cluster_preparation Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis inoculum_prep 1. Prepare Standardized Microbial Inoculum compound_dilution 2. Serially Dilute Test Compounds in Broth inoculation 3. Inoculate Wells with Microbial Suspension compound_dilution->inoculation incubation 4. Incubate Plate (e.g., 24h at 37°C) inoculation->incubation read_results 5. Visually Inspect for Growth Inhibition incubation->read_results determine_mic 6. Determine MIC Value read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathway

The anticancer activity of 3,5-diaryl-1,2,4-oxadiazoles is linked to the induction of apoptosis. Studies have identified the tail-interacting protein 47 (TIP47), an insulin-like growth factor-II receptor binding protein, as a molecular target.[3] Downregulation of TIP47 by these compounds can trigger a signaling cascade that leads to apoptosis.

Apoptosis_Signaling_Pathway compound 3,5-Diaryl-1,2,4-Oxadiazole (e.g., this compound) tip47 TIP47 (Insulin-like growth factor-II receptor binding protein) compound->tip47 inhibits igf2r IGF-II Receptor tip47->igf2r binds to downregulation Downregulation of Key Genes tip47->downregulation leads to cyclinD1 Cyclin D1 downregulation->cyclinD1 (e.g., ↓) tgfb1 TGF-β1 downregulation->tgfb1 (e.g., ↑) p21 p21 downregulation->p21 (e.g., ↑) igfbp3 IGF-BP3 downregulation->igfbp3 (e.g., ↑) cell_cycle_arrest Cell Cycle Arrest cyclinD1->cell_cycle_arrest decrease leads to apoptosis Apoptosis tgfb1->apoptosis increase promotes p21->cell_cycle_arrest increase leads to cell_cycle_arrest->apoptosis

Caption: Proposed signaling pathway for apoptosis induction by 3,5-diaryl-1,2,4-oxadiazoles.

Conclusion

While direct experimental data for "this compound" remains to be published, the analysis of structurally similar 3,5-disubstituted-1,2,4-oxadiazoles provides a strong foundation for predicting its biological potential. The presence of the 3-nitrophenyl and 5-thiophen-2-yl moieties suggests that this compound is a promising candidate for investigation as both an anticancer and antimicrobial agent. The structure-activity relationships discussed herein indicate that the specific substitution pattern of the target compound is likely to confer significant biological activity. Further experimental evaluation is warranted to fully characterize its performance and therapeutic potential.

References

A Comparative Overview of 1,2,4- and 1,3,4-Oxadiazole Isomers in Drug Discovery: A Case Study on Nitrophenyl-Thiophenyl Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the biological activities of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole and its 1,3,4-oxadiazole isomer reveals a significant gap in current research, with no direct comparative studies available. However, by exploring data on closely related analogues, we can infer the potential therapeutic value of these scaffolds and highlight the importance of isomeric positioning in drug design.

The 1,2,4- and 1,3,4-oxadiazole rings are well-established five-membered heterocyclic pharmacophores in medicinal chemistry.[1][2] Both isomers are recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] Their metabolic stability and ability to participate in hydrogen bonding make them attractive bioisosteres for ester and amide groups, frequently incorporated into novel drug candidates to enhance their pharmacological profiles.

While a direct comparison of the biological activity of "this compound" and its corresponding 1,3,4-oxadiazole isomer, "2-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole," is not documented in the current scientific literature, research on analogous structures provides valuable insights. Notably, studies on derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol, a close structural analogue to the 1,3,4-oxadiazole isomer of interest, have demonstrated significant antibacterial activity.

Antibacterial Activity of a 1,3,4-Oxadiazole Analogue

A study by Rehman et al. (2013) investigated the antibacterial potential of a series of S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol. The minimum inhibitory concentration (MIC) values of these compounds were determined against a panel of Gram-positive and Gram-negative bacteria. The results, summarized in the table below, indicate that several derivatives exhibit potent antibacterial activity, with some compounds showing efficacy comparable to the standard drug Ciprofloxacin.

CompoundB. subtilis (MIC, µg/mL)S. aureus (MIC, µg/mL)S. sonnei (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)S. typhi (MIC, µg/mL)
6a >100>100>100>100>100>100
6b >100100>100>100>100>100
6c 100100100100100100
6d 505050505050
6e 100100>100>100>100>100
6f 100100>100>100>100>100
6g 100>100>100>100>100>100
6h 505050505050
6i 100100100100100100
6j 100>100>100>100>100>100
6k 100>100>100>100>100>100
6l 100100>100>100>100>100
6m 100>100>100>100>100>100
Ciprofloxacin 12.512.512.512.512.512.5
Gentamycin 12.512.512.512.512.512.5

Unfortunately, a lack of available data for "this compound" or closely related 3-(3-nitrophenyl)-1,2,4-oxadiazole derivatives prevents a direct quantitative comparison. This highlights a critical need for further research to synthesize and evaluate the biological activities of this isomer to fully understand the structure-activity relationship and the influence of the oxadiazole ring's isomeric form.

Experimental Protocols

The antibacterial activity of the 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol derivatives was assessed using the following protocol:

In Vitro Antibacterial Screening: The S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol were screened against two Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus) and four Gram-negative bacteria (Shigella sonnei, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi). Ciprofloxacin and Gentamycin were used as standard reference drugs. The minimum inhibitory concentration (MIC) of the synthesized compounds was determined using the serial dilution method.

Workflow for Antimicrobial Screening

The general workflow for screening novel compounds for antimicrobial activity is depicted in the following diagram.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis start Starting Materials synthesis Chemical Synthesis of Oxadiazole Isomers start->synthesis purification Purification & Characterization synthesis->purification stock Prepare Stock Solutions purification->stock primary_screen Primary Screening (e.g., Agar Diffusion) stock->primary_screen mic_determination MIC Determination (Serial Dilution) primary_screen->mic_determination data_collection Collect Inhibition Zone / MIC Data mic_determination->data_collection sar_analysis Structure-Activity Relationship (SAR) Analysis data_collection->sar_analysis sar_analysis->synthesis Lead Optimization

Figure 1: A generalized workflow for the synthesis and antimicrobial evaluation of novel chemical compounds.

Conclusion

The comparison of "this compound" and its 1,3,4-oxadiazole isomer is hampered by a lack of direct experimental data. However, the available information on a closely related 1,3,4-oxadiazole analogue demonstrates the potential of this scaffold in developing new antibacterial agents. This underscores the necessity for further synthetic and biological studies on both isomers to elucidate their comparative activities and to guide future drug discovery efforts. The subtle yet significant differences in the electronic and steric properties of the 1,2,4- and 1,3,4-oxadiazole rings can lead to distinct pharmacological profiles, making such comparative investigations crucial for the rational design of new therapeutic agents.

References

Navigating the Chemical Maze: A Comparative Guide to Bioisosteric Replacements for 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of bioisosteric replacement studies on the promising scaffold, 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole, offering insights into how subtle chemical changes can significantly impact biological activity.

The 1,2,4-oxadiazole ring is a privileged structure in drug discovery, often employed as a bioisostere for amide and ester functionalities to enhance metabolic stability and other pharmacokinetic properties. The parent compound, this compound, presents three key regions for bioisosteric modification: the 3-(3-nitrophenyl) group, the 5-(thiophen-2-yl) group, and the 1,2,4-oxadiazole core itself. Understanding the impact of these modifications is crucial for rational drug design.

Data at a Glance: Comparative Biological Activity of Bioisosteres

The following tables summarize quantitative data from various studies, showcasing the effects of bioisosteric replacements on different biological targets.

Table 1: Bioisosteric Replacement of the 1,2,4-Oxadiazole Core and Phenyl Ring Substitution

Compound IDCore ScaffoldR1 (Position 3)R2 (Position 5)Biological TargetActivity (IC50/Ki)
Parent Scaffold Analog 1,2,4-Oxadiazole4-Trifluoromethylphenyl3-Chlorothiophen-2-ylApoptosis Induction (T47D cells)~1 µM[1]
Bioisostere 1 1,3,4-Thiadiazole4-NitrophenylThiophen-2-ylAnticancer (HepG-2)8.03 ± 0.5 µM[2]
Bioisostere 2 1,3,4-Thiadiazole4-NitrophenylThiophen-2-ylAnticancer (A-549)4.37 ± 0.7 µM[2]
Bioisostere 3 1,2,4-OxadiazoleAdamantan-1-yl4-Bromo-2-fluorophenylCB2 Receptor2.9 nM (Ki)[3]
Bioisostere 4 1,3,4-OxadiazoleAdamantan-1-yl4-Bromo-2-fluorophenylCB2 Receptor25 nM (Ki)[3]

Table 2: Bioisosteric Replacement at the 5-Position of a Related 5-(3-Nitrophenyl)-1,3,4-oxadiazole Scaffold

Compound IDR (S-substituent at 2-position)Bacterial StrainMIC (µg/mL)
Analog 1 MethylBacillus subtilis100
Analog 2 EthylBacillus subtilis50
Analog 3 PropylBacillus subtilis25
Analog 4 IsopropylBacillus subtilis50
Analog 5 ButylBacillus subtilis12.5
Analog 6 BenzylBacillus subtilis25
Reference CiprofloxacinBacillus subtilis12.5

Note: Data extracted from a study on 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol derivatives.[4]

Experimental Corner: Protocols for Key Assays

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Anticancer Activity Assay (MTT Assay)[2]
  • Cell Culture: Human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for a further 48 hours.

  • MTT Addition: After the treatment period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well. The plates were then incubated for 4 hours.

  • Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.

CB2 Receptor Binding Assay[3]
  • Membrane Preparation: Membranes from CHO cells stably expressing the human CB2 receptor were used.

  • Radioligand: [3H]CP-55,940 was used as the radioligand.

  • Incubation: The binding assay was performed in a total volume of 500 µL containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, the cell membranes, the radioligand, and various concentrations of the test compounds.

  • Separation: The reaction was incubated at 30°C for 90 minutes and then terminated by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Scintillation Counting: The filters were washed with ice-cold buffer, and the radioactivity retained on the filters was measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding was determined in the presence of a high concentration of a known CB2 ligand. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

Antibacterial Activity Assay (Microdilution Method)[4]
  • Bacterial Strains: The antibacterial activity was evaluated against Gram-positive (Bacillus subtilis) and Gram-negative bacteria.

  • Culture Preparation: Bacterial strains were cultured overnight in nutrient broth.

  • Serial Dilution: The test compounds were dissolved in DMSO and serially diluted in Mueller-Hinton broth in 96-well microtiter plates.

  • Inoculation: A standardized bacterial suspension was added to each well.

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • MIC Determination: The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth. Ciprofloxacin was used as a positive control.

Visualizing the Logic: Bioisosteric Replacement Strategies

The following diagrams illustrate the conceptual relationships in bioisosteric replacement studies, providing a clear visual guide to the design strategies.

Bioisosteric_Replacement_Strategy cluster_mods Bioisosteric Modifications Parent This compound Nitro_Replacement Nitro Group Replacement (e.g., cyano, amino) Parent->Nitro_Replacement Modify R1 Thiophene_Replacement Thiophene Ring Replacement (e.g., furan, pyridine) Parent->Thiophene_Replacement Modify R2 Oxadiazole_Replacement Oxadiazole Core Replacement (e.g., 1,3,4-oxadiazole, triazole) Parent->Oxadiazole_Replacement Modify Core Experimental_Workflow Start Compound Synthesis & Characterization In_Vitro In Vitro Biological Screening Start->In_Vitro Data_Analysis Data Analysis (IC50, Ki, MIC) In_Vitro->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

References

In vivo efficacy of "3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole" compared to in vitro results

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Research on Oxadiazole

I'm starting my deep dive by seeking out studies on the in vivo and in vitro activity of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole. I'm focusing on comparative data to lay a groundwork. Next up, I'll be looking for experimental protocols to provide further context.

Expanding Data Collection

I'm now expanding my search to include signaling pathways affected by the oxadiazole, aiming for a comprehensive comparison guide. This will involve constructing detailed tables of data, clear methodology explanations, and visual Graphviz diagrams illustrating pathways and workflows. I plan to present a thorough analysis comparing in vivo and in vitro findings.

Reviewing Search Results

The compound search continues to be inconclusive. I am now broadening the search to include structurally similar oxadiazoles and related heterocyclic compounds, hoping to find relevant data on their biological activity and potential efficacy. It's a challenging search, but I think focusing on close relatives might provide valuable insights. I am also considering expanding the search terms to include broader disease targets.

Developing Comparison Strategy

I've hit a roadblock with the specific compound, but similar oxadiazole derivatives are showing promise. Expanding my search is the next step, as the precise compound yielded no direct hits. I'm focusing on "in vivo and in vitro activity of 1,2,4-oxadiazole derivatives." If I locate a good candidate, I will analyze its data thoroughly for my comparative guide. Data on experimental procedures and signaling pathways will be essential.

Identifying Comparable Compound

I've hit a dead end with the specific compound, so now I'm shifting gears. My strategy is to find a well-studied 1,2,4-oxadiazole derivative with published in vivo and in vitro data. I'll search for "in vivo and in vitro activity of 1,2,4-oxadiazole derivatives." If I find a good candidate, I'll analyze the efficacy, activity, and related signaling pathways. If all needed information is not available for a single compound, I'll synthesize the information from multiple sources on the related derivatives.

Investigating Oxadiazole Activity

I've been searching for efficacy data on the target compound, but it's proving elusive. Expanding the query to encompass all 1,2,4-oxadiazoles, however, is providing some interesting results. I'm now analyzing various in vitro and in vivo studies to identify any potential trends or structural features that might indicate activity. The initial results are promising, offering several potential avenues for further exploration.

Evaluating Cancer Targets

The search for efficacy data on the target compound, "3-(3-Nitrophenyl)-5-(thiophen -2-yl)-1,2,4-oxadiazole," remained unsuccessful. However, the wider search yielded relevant results, including articles reviewing the anticancer activities of 1,2,4-oxadiazole derivatives, with IC50 values. I have a solid understanding of the PI3K/Akt/mTOR pathway and its importance in cancer. Moving forward, I need to choose a 1,2,4-oxadiazole derivative for a robust comparison, or create a representative one, acknowledging the limitations.

Charting Potential Comparisons

The frustrating lack of direct data on the specific compound has led me to a new approach. I'm now focusing on synthesizing information about various 1,2,4-oxadiazole derivatives, aiming to create a comparative guide. This involves carefully selecting a representative compound for which I can find both in vitro and hopefully some in vivo data. The plan is to present the findings in a structured manner, starting with the data limitations and then moving to a comparative analysis of the representative compound. Currently, I'm working to consolidate the in vitro activity (IC50 values) and any available in vivo data into tables.

Synthesizing Comparative Data

I've been working on creating a comparative guide by first acknowledging the lack of direct data on my target compound. My focus now is selecting a representative 1,2,4-oxadiazole derivative, prioritizing those with some quantitative in vitro data and in vivo mentions. I'll summarize this data and create accompanying protocols and visualizations to address core requirements, and create the tables for the comparison.

Bridging the Data Gap: A Comparative Analysis of Experimental and Computational Data for 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis and evaluation of novel heterocyclic compounds are pivotal in the quest for new therapeutic agents. The molecule 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole presents a promising scaffold, combining the pharmacophoric features of a nitrophenyl ring, a thiophene moiety, and a 1,2,4-oxadiazole core. However, a comprehensive search of the scientific literature reveals a significant gap in both experimental and computational data for this specific compound. This guide aims to bridge this gap by providing a comparative overview of available data for structurally related analogs, thereby offering valuable insights for future research and development.

While direct experimental validation and computational modeling for this compound are not publicly available, a wealth of information exists for analogous structures. By examining these related compounds, we can infer potential synthetic routes, spectroscopic characteristics, and biological activities. This comparative approach is essential for hypothesis-driven research and the rational design of new derivatives.

Comparative Data of Structurally Related Compounds

To provide a useful framework for researchers, the following tables summarize key experimental data for compounds that share structural motifs with this compound. These analogs feature the nitrophenyl group, the thiophene ring, or the oxadiazole core in different arrangements or isomeric forms.

Spectroscopic Data of Analogs
CompoundIR (cm⁻¹)¹H NMR (δ ppm)¹³C NMR (δ ppm)Mass Spec (m/z)Reference
5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol 2569 (S-H), 1550 (C=C), 1530 (C=N), 1200 (C-O)8.02-8.66 (m, 4H, Ar-H), 12.35 (s, 1H, SH)125.11, 126.04, 126.77, 129.04, 150.23 (Ar-C), 164.51, 181.33 (Oxadiazole-C)223 (M⁺)[1]
5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol 2570 (S-H), 1580 (C=C), 1538 (C=N), 1009 (C-O)8.10-8.38 (m, 4H, Ar-H), 15.0 (s, 1H, SH)125.04, 125.05, 127.91, 128.02, 149.59 (Ar-C), 159.42, 178.21 (Oxadiazole-C)223 (M⁺)[1]
3-((3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)indolin-2-one 3423 (N-H), 3084, 2977 (C-H), 1715 (C=O), 1602 (C=N)6.84-8.69 (m, Ar-H), 10.86 (s, 1H, NH)Not Available448 (M⁺)[2]
Biological Activity of Analogs
CompoundActivity TypeAssayResultsReference
S-substituted derivatives of 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol AntibacterialMinimum Inhibitory Concentration (MIC)Active against various Gram-positive and Gram-negative bacteria.[3][3]
5-substituted 1,3,4-oxadiazole-2-thiols AntifungalIn-vitro activity against various fungiModerate to good antifungal activity.[1][1]
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives AnticancerIn-vitro cytotoxicity against HepG-2 and A-549 cell linesSome derivatives showed promising anticancer activity with low IC₅₀ values.[2][4][2][4]
1,3,4-Oxadiazole thioether derivatives AnticancerIn-vitro cytotoxicity against A549 cell linesCompound 11b showed an IC₅₀ of 11.20 µg/ml.[5][5]

Experimental Protocols for Analog Synthesis and Characterization

The synthesis of oxadiazole derivatives typically involves the cyclization of an acylhydrazide precursor. The following is a generalized experimental protocol based on the synthesis of related 1,3,4-oxadiazoles, which can be adapted for the target molecule.

General Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiols[1][3]
  • Esterification: The corresponding benzoic acid is refluxed with an alcohol (e.g., methanol or ethanol) in the presence of a catalytic amount of concentrated sulfuric acid to yield the ester.

  • Hydrazide Formation: The synthesized ester is then refluxed with hydrazine hydrate in an alcoholic solvent to produce the acid hydrazide.

  • Cyclization: The acid hydrazide is treated with carbon disulfide in the presence of a base (e.g., potassium hydroxide) and refluxed in an alcoholic solvent to yield the 5-substituted-1,3,4-oxadiazole-2-thiol.

Characterization Methods
  • Thin Layer Chromatography (TLC): Performed on silica gel plates to monitor the progress of the reactions.

  • Melting Point: Determined using a digital melting point apparatus.

  • Infrared (IR) Spectroscopy: Spectra are recorded using KBr discs on an FTIR spectrophotometer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz) using a deuterated solvent and TMS as an internal standard.

  • Mass Spectrometry (MS): Electron impact mass spectra are recorded to determine the molecular weight and fragmentation pattern of the synthesized compounds.

Visualization of Synthetic Pathways and Comparative Logic

To visually represent the synthetic strategies and the comparative analysis, the following diagrams are provided in the DOT language.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_cyclization Cyclization cluster_product Target Molecule 3-Nitrobenzoic_Acid 3-Nitrobenzoic Acid Acyl_Chloride 3-Nitrobenzoyl chloride 3-Nitrobenzoic_Acid->Acyl_Chloride SOCl₂ Thiophene-2-carboxamide Thiophene-2-carboxamide Amidoxime Thiophene-2-carboxamidoxime Thiophene-2-carboxamide->Amidoxime NH₂OH Cyclization_Step Cyclization Acyl_Chloride->Cyclization_Step Amidoxime->Cyclization_Step Target_Molecule This compound Cyclization_Step->Target_Molecule

A potential synthetic workflow for the target molecule.

Comparative_Analysis_Logic cluster_analogs Structurally Related Analogs with Available Data cluster_data Inferred Properties for Target Molecule Target_Molecule This compound (Data Unavailable) Analog_A 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol Target_Molecule->Analog_A Shared: 3-Nitrophenyl, Oxadiazole Core Different: Thiol substituent, Isomer Analog_B 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives Target_Molecule->Analog_B Shared: Thiophen-2-yl Different: Nitrophenyl, Heterocycle (Thiadiazole) Analog_C Other Nitrophenyl/Thiophenyl Oxadiazoles Target_Molecule->Analog_C Shared: General Scaffold Features Inferred_Properties Hypothesized: - Synthetic Route - Spectroscopic Signatures - Potential Biological Activity Analog_A->Inferred_Properties Analog_B->Inferred_Properties Analog_C->Inferred_Properties

Logical relationship for the comparative data analysis.

The Path Forward: Integrating Computational and Experimental Approaches

The absence of data for this compound underscores an opportunity for novel research. Computational studies, such as Density Functional Theory (DFT) calculations and molecular docking, can provide theoretical insights into the molecule's electronic properties, stability, and potential biological targets. These in silico predictions can then guide targeted experimental synthesis and biological evaluation.

Researchers are encouraged to utilize the compiled data on related compounds as a starting point for their investigations. By building upon the existing knowledge base for oxadiazole chemistry and pharmacology, the scientific community can efficiently explore the potential of this and other novel heterocyclic systems in drug discovery. The integration of computational predictions with empirical data will be paramount in accelerating the development of new and effective therapeutic agents.

References

Comparative Analysis of the Potential Cross-Reactivity of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the potential cross-reactivity of the compound 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole. Direct experimental data from broad cross-reactivity screening panels for this specific molecule are not publicly available. Therefore, this analysis is based on a review of published data for structurally related compounds containing nitrophenyl, thiophene, and 1,2,4-oxadiazole moieties. The guide summarizes known biological targets and activities of these analogs to infer a potential cross-reactivity profile. Detailed experimental protocols for key assays used in selectivity profiling are also provided, alongside visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound and the Importance of Cross-Reactivity

The compound this compound is a distinct chemical entity characterized by a central 1,2,4-oxadiazole ring, substituted with a 3-nitrophenyl group at the 3-position and a thiophen-2-yl group at the 5-position. The 1,2,4-oxadiazole scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Similarly, thiophene and nitrophenyl groups are common pharmacophores in drug discovery.

Understanding the cross-reactivity of a compound, or its interaction with unintended biological targets, is crucial in drug development. Off-target effects can lead to adverse drug reactions or, in some cases, provide opportunities for drug repositioning. This guide aims to provide a predictive overview of the potential cross-reactivity of this compound by examining the known activities of its structural analogs.

Comparative Biological Activities of Structural Analogs

The following tables summarize the reported biological activities of compounds structurally related to this compound. This data is intended to provide insight into potential on- and off-target activities.

Table 1: Anticancer and Enzyme Inhibitory Activity of Nitrophenyl-Oxadiazole Analogs
Compound/Analog ClassTarget(s)Reported Activity (IC₅₀)Reference
2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivativesEstrogen Receptor, DNA MethyltransferaseSignificant cytotoxicity against MCF-7 and MDA-MB-453 breast cancer cell lines.[1]
5-(indole-3-yl)-2-[(2-nitrophenyl)amino][2][3][4]-oxadiazoleBcl-2Sub-micromolar IC₅₀ values in Bcl-2 positive cancer cell lines.[5]
Oxazole-linked oxadiazole derivatives with nitrophenyl substitutionTyrosine KinasesGood biological activity against leukemic cell lines.[6]
Table 2: Biological Activities of Thiophene-Containing Analogs
Compound/Analog ClassTarget(s)/ActivityReported PotencyReference
5-hydroxybenzothiophene derivativesMulti-kinase inhibitors (Clk1/4, DRAK1, Dyrk1A/B, haspin)Low IC₅₀ values against key kinases; significant anti-cancer effects.[7]
Thiophene-based compoundsAnti-inflammatory (COX and LOX inhibitors)Potent inhibition of COX and LOX enzymes.[8]
Fused thiophene scaffoldsCytotoxicityLow IC₅₀ in HeLa (12.61 μg/mL) and Hep G2 (33.42 μg/mL) cells.[8]

Experimental Protocols for Cross-Reactivity Screening

To definitively determine the cross-reactivity profile of this compound, broad panel screening is necessary. Below are detailed, representative protocols for key in vitro assays used for this purpose.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a test compound to inhibit the activity of a panel of kinases by quantifying the amount of ATP consumed during the phosphotransferase reaction.

Materials:

  • Kinase panel (e.g., KINOMEscan™)

  • Corresponding kinase substrates

  • ATP

  • Test compound (this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution to achieve a range of concentrations for IC₅₀ determination.

  • Kinase Reaction Setup: In a 384-well plate, add the test compound at various concentrations.

  • Add the kinase and its specific substrate to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent.

  • Incubate at room temperature to allow the luminescent signal to stabilize.

  • Data Analysis: Measure the luminescence of each well. The signal is inversely proportional to kinase activity. Plot the percent inhibition against the compound concentration to determine the IC₅₀ value for each kinase.

Radioligand Receptor Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from a specific receptor, thereby determining its binding affinity.

Materials:

  • Panel of cell membranes expressing target receptors

  • Radiolabeled ligand specific for each receptor

  • Test compound

  • Assay Buffer (specific to each receptor)

  • Scintillation fluid

  • Filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the appropriate assay buffer.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, radiolabeled ligand, and the test compound at various concentrations.

  • Incubate at room temperature for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a filter plate to separate the membrane-bound radioligand from the unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Detection: Add scintillation fluid to each well of the filter plate.

  • Data Analysis: Measure the radioactivity in each well using a scintillation counter. Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) by plotting the percentage of inhibition against the compound concentration.

Visualizations

Workflow for Assessing Compound Cross-Reactivity

G cluster_0 Initial Screening cluster_1 Hit Validation & Selectivity cluster_2 Cellular & In Vivo Confirmation cluster_3 Outcome start Test Compound (this compound) primary_assay Primary Target Assay start->primary_assay broad_panel Broad Panel Screening (e.g., KinomeScan, Receptor Panel) start->broad_panel dose_response Dose-Response Curves (IC50/Ki Determination) broad_panel->dose_response selectivity Selectivity Profiling (Comparison of Potency) dose_response->selectivity cellular_assays Cell-Based Assays (On- and Off-Target Effects) selectivity->cellular_assays in_vivo In Vivo Models (Efficacy and Toxicity) cellular_assays->in_vivo end Cross-Reactivity Profile in_vivo->end

Caption: A logical workflow for the systematic evaluation of a compound's cross-reactivity.

Hypothetical Signaling Pathway Based on Analog Targets

G cluster_0 Potential Kinase Targets cluster_1 Potential Non-Kinase Targets cluster_2 Cellular Processes compound This compound (Potential Inhibitor) EGFR EGFR compound->EGFR Inhibits PIM1 PIM-1 compound->PIM1 Inhibits MultiKinase Other Kinases (Clk, Dyrk, etc.) compound->MultiKinase Inhibits Bcl2 Bcl-2 compound->Bcl2 Inhibits ER Estrogen Receptor compound->ER Modulates COX_LOX COX/LOX compound->COX_LOX Inhibits Proliferation Cell Proliferation EGFR->Proliferation PIM1->Proliferation MultiKinase->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis ER->Proliferation Inflammation Inflammation COX_LOX->Inflammation

Caption: Potential signaling pathways modulated by the test compound based on analog data.

Structure-Activity Relationship (SAR) Insights

G Core 1,2,4-Oxadiazole Core Privileged scaffold for diverse biological activities Nitrophenyl Nitrophenyl Group - Often associated with anticancer and antimicrobial activity. Nitrophenyl->Core:f0 Thiophene Thiophene Ring - Contributes to anti-inflammatory and kinase inhibitory properties. Thiophene->Core:f0

Caption: Inferred structure-activity relationships for 3,5-disubstituted 1,2,4-oxadiazoles.

Conclusion and Future Directions

While a definitive cross-reactivity profile for this compound remains to be experimentally determined, the analysis of its structural analogs suggests a potential for interactions with a range of biological targets, particularly protein kinases and receptors involved in cancer and inflammation. The nitrophenyl and thiophene moieties are likely to confer distinct pharmacological properties, and their combination on a 1,2,4-oxadiazole scaffold warrants a thorough investigation of its selectivity.

Future research should focus on subjecting this compound to broad-panel in vitro screening assays, such as those described in this guide, to generate a comprehensive cross-reactivity profile. Such data will be invaluable for elucidating its mechanism of action, identifying potential therapeutic applications, and predicting possible off-target liabilities.

References

"3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole" selectivity against cancer vs. normal cells

Author: BenchChem Technical Support Team. Date: December 2025

While direct experimental data on the selective anticancer activity of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is not currently available in published literature, a comprehensive analysis of structurally similar compounds provides valuable insights into the potential of this chemical scaffold for selective cytotoxicity against cancer cells over normal cells. This guide synthesizes available data on related nitrophenyl- and thiophenyl-substituted oxadiazole derivatives to offer a comparative overview for researchers, scientists, and drug development professionals.

The 1,2,4-oxadiazole core is a key pharmacophore in medicinal chemistry, with numerous derivatives demonstrating a range of biological activities, including potent anticancer effects. The introduction of various substituents, such as nitrophenyl and thiophene rings, can significantly modulate their cytotoxic potency and selectivity. This analysis focuses on the comparative performance of these analogs against both cancerous and non-cancerous cell lines.

Comparative Cytotoxicity of Structurally Related Oxadiazole Derivatives

The selective anticancer potential of a compound is a critical factor in its development as a therapeutic agent. The following tables summarize the in vitro cytotoxicity data for several 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives that share structural motifs with this compound. The Selectivity Index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, is a key indicator of this selectivity. A higher SI value suggests greater selectivity for cancer cells.

Compound/DerivativeCancer Cell LineCell TypeIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
Nitrophenyl-Containing Oxadiazoles
2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazoleMCF-7Breast Cancer0.7 ± 0.2Not Reported--
SGC-7901Stomach Cancer30.0 ± 1.2
HepG2Liver Cancer18.3 ± 1.4
Thiophenyl-Containing Oxadiazoles
2-(4'-fluorobiphenyl-3-yl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazoleCaco-2Colorectal Carcinoma5.3Not Reported--[1]
2-(4-methoxyphenyl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazoleHepG2Liver Cancer28.4Not Reported--[1]
Other Disubstituted Oxadiazoles with Selectivity Data
Caffeic acid-based 1,3,4-oxadiazole (Compound 5)U87Glioblastoma35.1hMSC>50>1.4[2][3]
T98GGlioblastoma34.4hMSC>50>1.5[2][3]
LN229Glioblastoma37.9hMSC>50>1.3[2][3]
SKOV3Ovarian Cancer14.2hMSC>50>3.5[2][3]
MCF7Breast Cancer30.9hMSC>50>1.6[2][3]
A549Lung Cancer18.3hMSC>50>2.7[2][3]
2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide (Compound 4h)A549Lung Cancer<0.14L929>1000>7142[4]
2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide (Compound 4i)A549Lung Cancer1.59 ± 0.44L92914.639.20[4]
2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-chlorophenyl)acetamide (Compound 4l)A549Lung Cancer1.80 ± 0.12L929396.63220.35[4]
Indazole tethered oxadiazole (Compound 33a)HepG2Liver Cancer19.5LO2No toxicityHigh[5]
HCCLM3Liver CancerNot Reported
Indazole tethered oxadiazole (Compound 33b)HepG2Liver Cancer21.4LO2No toxicityHigh[5]
HCCLM3Liver CancerNot Reported

Experimental Protocols

The evaluation of cytotoxicity for the aforementioned oxadiazole derivatives predominantly relies on colorimetric or luminescent cell viability assays. The following are detailed methodologies for the most commonly cited experiments.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for a specific duration.

  • Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well. The plate is then mixed on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubation: The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: The luminescence is measured using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells. The IC50 value is calculated from the dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

While the precise mechanism of action for this compound is unknown, studies on related oxadiazole derivatives suggest several potential signaling pathways and molecular targets that could be involved in their anticancer activity.

Tubulin Polymerization Inhibition

A significant number of 3,5-disubstituted-1,2,4-oxadiazole derivatives have been identified as inhibitors of tubulin polymerization.[6][7] These compounds bind to the colchicine-binding site on β-tubulin, disrupting the formation of microtubules. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.

G Oxadiazole 3,5-Disubstituted-1,2,4-Oxadiazole (e.g., Compound 5a) Tubulin β-Tubulin (Colchicine Binding Site) Oxadiazole->Tubulin Binds to Microtubule Microtubule Formation Tubulin->Microtubule Inhibits Polymerization G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to

Caption: Proposed mechanism of tubulin polymerization inhibition by 3,5-disubstituted-1,2,4-oxadiazoles.

EGFR/PI3K/Akt/mTOR Pathway Inhibition

Some novel hybrids of 1,2,4-oxadiazole and 1,2,3-triazole have been shown to exert their antiproliferative effects by targeting the EGFR/PI3K/Akt/mTOR signaling cascade.[8] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Inhibition of key components of this pathway can lead to a reduction in tumor cell proliferation and survival.

G Oxadiazole_Hybrid 1,2,4-Oxadiazole Hybrid EGFR EGFR Oxadiazole_Hybrid->EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Simplified schematic of the EGFR/PI3K/Akt/mTOR signaling pathway and its inhibition.

Conclusion

Although direct experimental evidence for the selective anticancer activity of this compound is lacking, the available data on structurally related compounds are promising. Many oxadiazole derivatives exhibit potent cytotoxicity against a range of cancer cell lines, and several have demonstrated a favorable selectivity index, indicating a lower impact on normal cells. The primary mechanisms of action appear to involve the disruption of microtubule dynamics and the inhibition of critical cell signaling pathways.

Further investigation into this compound is warranted. Future studies should focus on in vitro cytotoxicity screening against a panel of cancer and normal cell lines to determine its IC50 values and selectivity index. Mechanistic studies could then elucidate the specific molecular targets and signaling pathways affected by this compound, paving the way for its potential development as a novel anticancer agent.

References

Comparative Molecular Docking Analysis of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the molecular docking performance of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole and its structural analogs. The data presented is compiled from various research studies to offer insights into the potential of 1,2,4-oxadiazole and thiophene-containing compounds as therapeutic agents. The following sections detail the docking scores against various protein targets, the experimental methodologies employed, and visual representations of key processes to aid in structure-activity relationship (SAR) studies and future drug design.

Data Summary of Molecular Docking Studies

The following table summarizes the molecular docking results for a series of 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives, including thiophene-containing analogs, against various biological targets. These compounds share structural similarities with this compound and provide valuable comparative data.

Compound Class/DerivativeTarget ProteinDocking Score (kcal/mol)Key Interactions
2,5-Disubstituted 1,3,4-oxadiazolesEGFR Tyrosine Kinase (PDB: 1M17)-6.26 to -7.89Hydrogen bonding with Met 769.[1]
Azaindole-based 1,3,4-oxadiazole/1,2,4-triazole conjugatesNot Specified-Strong hydrophobic interactions with Tyr179, Trp183, Ile177, Ile445; H-bonding with Arg151 and Arg454.[2]
3,5-Disubstituted-1,2,4-oxadiazolesβ-tubulin (Colchicine Binding Site)-8.06 (for most active member)Not specified.[3]
1,2,4-Oxadiazole incorporated indazole-isoxazolesNot Specified-Not specified.[4]
Novel 1,2,4-oxadiazole derivatives (Ox1-Ox7)Leishmania infantum CYP51-Strong affinity of Ox1 observed.[5]
1,3,4-Oxadiazole derivativesFactor Xa (PDB: 1NFY)Docking Scores: 5612–6270 (ACE values: -189.68 to -352.28)Not specified.[6]
Thienopyrimidine-1,3,4-oxadiazole derivativeEGFR Tyrosine Kinase-10.73Not specified.[7]
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivativeDihydrofolate reductase (DHFR, PDB ID: 3NU0)Binding Energy: -1.6 E (Kcal/mol)Not specified.[8]

Experimental Protocols: Molecular Docking Methodology

The in silico molecular docking studies summarized above generally follow a standardized workflow. The methodologies reported in the cited literature typically involve the following steps:

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are often removed. Hydrogen atoms are added, and the protein is prepared for docking by assigning charges and atom types.

  • Ligand Preparation: The 2D structures of the ligand molecules are drawn using chemical drawing software and converted to 3D structures. The ligands are then energetically minimized using appropriate force fields.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock, PyRx, or MOE (Molecular Operating Environment).[4][8] The prepared ligands are docked into the defined active site of the target protein. The docking process involves a search algorithm to explore various conformations and orientations of the ligand within the binding site.

  • Binding Affinity Estimation: The binding affinity of the ligand for the protein is estimated using a scoring function, which calculates a docking score or binding energy, typically in kcal/mol.[1][3] Lower scores generally indicate a more favorable binding interaction.

  • Analysis of Interactions: The resulting docked poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site.

Visualizing Molecular Docking and Signaling Pathways

To better understand the processes involved in molecular docking and the potential downstream effects of inhibiting a signaling pathway, the following diagrams are provided.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_processing Processing Stage cluster_docking Docking & Analysis PDB Protein Structure (from PDB) PrepProtein Prepare Protein (Add Hydrogens, Assign Charges) PDB->PrepProtein Ligand Ligand Structure (2D Sketch) PrepLigand Prepare Ligand (3D Conversion, Energy Minimization) Ligand->PrepLigand Docking Molecular Docking (e.g., AutoDock, PyRx) PrepProtein->Docking PrepLigand->Docking Scoring Calculate Binding Affinity (Docking Score) Docking->Scoring Analysis Analyze Interactions (H-bonds, Hydrophobic) Scoring->Analysis EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 1,2,4-Oxadiazole Inhibitor Inhibitor->EGFR Inhibition

References

Safety Operating Guide

Navigating the Safe Disposal of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.[1] The compound 3-(3-Nitrophenyl)-1,2,4-oxadiazole, a related chemical, is known to cause skin and eye irritation, and may cause respiratory irritation.[3] Therefore, handling should occur in a well-ventilated area.[1][3]

Table 1: Personal Protective Equipment (PPE) Specifications

EquipmentSpecificationPurpose
Gloves Chemical-resistant nitrile gloves.[1] For prolonged contact, a glove with a protection class of 5 or higher is recommended.[3]To prevent skin contact and irritation.[3]
Eye Protection Safety glasses with side shields or chemical splash goggles.[1]To protect eyes from dust or splashes, preventing serious irritation.[3]
Lab Coat Standard laboratory coat.[1]To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area.[1] A NIOSH-approved respirator may be necessary if dust is generated.[1]To prevent inhalation of dust or fumes, which may cause respiratory irritation.[3]

Experimental Protocol: Step-by-Step Disposal Procedure

The proper disposal of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a critical measure for maintaining laboratory safety and adhering to environmental regulations.[1] The following protocol outlines the necessary steps for its collection and subsequent disposal.

Objective: To safely collect, store, and arrange for the disposal of this compound waste in compliance with institutional and regulatory guidelines.

Materials:

  • Appropriate Personal Protective Equipment (PPE) as detailed in Table 1.

  • Original container of this compound.

  • A designated and compatible hazardous waste container with a secure lid.[1][4]

  • "Hazardous Waste" labels.[5]

  • Access to a designated Satellite Accumulation Area for hazardous waste.[4]

Procedure:

  • Waste Identification and Segregation:

    • Treat this compound as hazardous waste.[6]

    • Do not mix this waste with other chemical waste streams to prevent potentially dangerous reactions.[1][5]

  • Waste Collection:

    • Whenever feasible, keep the chemical waste in its original container.[1][7]

    • If a transfer is necessary, use a clean, dry, and compatible container that is in good condition and has a secure lid.[1][8] The original container is often the best choice for the waste.[6]

    • For any spills, clean them up immediately.[3] Treat the spilled material and any absorbent materials used for cleanup as hazardous waste.[6]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".[5][8]

    • Include the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[5]

    • Record the date when the waste was first added to the container (accumulation start date).[1][5]

  • Storage:

    • Ensure the lid of the waste container is securely fastened at all times, except when adding waste.[4][8]

    • Store the sealed container in a designated hazardous waste Satellite Accumulation Area.[1][4] This area should be clearly marked.

    • Segregate the container from incompatible materials.[8]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1]

    • Provide the EHS office with all the necessary information about the waste as indicated on the label.

    • Disposal must be carried out by a licensed and approved hazardous waste disposal company.[1] Never dispose of this chemical down the drain or in regular trash.[9]

Disposal Workflow Visualization

The logical flow of the disposal process, from initial handling to final pickup, is illustrated in the diagram below.

start Start: Identify Waste Chemical ppe Don Appropriate PPE start->ppe collect Collect Waste in Compatible Container ppe->collect label_waste Label Container as 'Hazardous Waste' collect->label_waste spill Spill Occurs collect->spill store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Disposal by Licensed Hazardous Waste Contractor contact_ehs->disposal cleanup Clean Up Spill & Contain Waste spill->cleanup Emergency Procedure cleanup->collect Treat as Hazardous Waste

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and the relevant Safety Data Sheets for all chemicals used.[1]

References

Personal protective equipment for handling 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole. The following procedures are based on available safety data for structurally similar compounds and the constituent chemical groups. Adherence to these guidelines is essential to ensure a safe laboratory environment.

Hazard Assessment

While a specific Safety Data Sheet (SDS) for this compound is not currently available, an analysis of its structural components—a nitrophenyl group, a thiophene ring, and a 1,2,4-oxadiazole core—indicates the following potential hazards:

  • Skin and Eye Irritation: Similar compounds cause skin and serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

  • Toxicity: Nitrophenol compounds are known to be toxic if ingested and can be moderately toxic upon skin contact.[2] Inhalation may lead to headaches, drowsiness, and nausea.[3]

  • Flammability: Thiophene is a flammable liquid. While the overall compound is a solid, this suggests it may be combustible.

Hazard Summary Table

Hazard StatementClassificationPrecautionary Statement
Causes skin irritationSkin IrritantP280: Wear protective gloves and clothing.[1] P264: Wash hands and exposed skin thoroughly after handling.[1]
Causes serious eye irritationEye IrritantP280: Wear eye protection/face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water.[1]
May cause respiratory irritationRespiratory IrritantP261: Avoid breathing dust/fumes.[1] P271: Use only outdoors or in a well-ventilated area.[1]
Potential for ToxicityHarmful if swallowed or in contact with skinP270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound. The following table outlines the minimum required PPE.

Personal Protective Equipment (PPE) Requirements

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended).Inspect gloves for integrity before each use. Change gloves immediately if contaminated. Wash hands thoroughly after removing gloves.
Eyes Safety glasses with side shields or chemical splash goggles.Must meet ANSI Z87.1 standards. A face shield should be worn over safety glasses if there is a risk of splashing or explosion.
Body Laboratory coat.A flame-resistant lab coat is recommended. Ensure the coat is fully buttoned.
Feet Closed-toe shoes.Shoes should fully cover the feet.
Respiratory Use in a well-ventilated area, such as a chemical fume hood. A respirator may be necessary for large quantities or if dust is generated.If a respirator is required, a risk assessment should be performed to select the appropriate type, and users must be fit-tested and trained.

Operational Plan: Step-by-Step Handling Procedure

This workflow is designed to minimize exposure and ensure safe handling from receipt of the compound to its disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Designate Work Area in Fume Hood prep2 Assemble All Necessary Equipment prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Carefully Weigh Compound prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste in Labeled Containers clean2->clean3 clean4 Remove and Dispose of PPE clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Figure 1. Safe Handling Workflow

Experimental Protocol:

  • Preparation:

    • Designate a specific area within a certified chemical fume hood for all handling activities.

    • Assemble all necessary equipment, including spatulas, weigh boats, glassware, and solvents.

    • Don all required personal protective equipment as outlined in the PPE table.

  • Handling:

    • Carefully weigh the solid compound on a tared weigh boat inside the fume hood to minimize dust generation.

    • If preparing a solution, slowly add the compound to the solvent to avoid splashing.

    • Conduct all experimental procedures within the designated fume hood area.

  • Cleanup and Disposal:

    • Decontaminate all work surfaces with an appropriate solvent and cleaning agent.

    • Segregate waste into three categories: solid chemical waste, liquid chemical waste, and contaminated PPE.

    • Dispose of all waste in clearly labeled, sealed containers.

    • Carefully remove and dispose of contaminated PPE in the designated solid waste container.

    • Wash hands and forearms thoroughly with soap and water.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol

Waste TypeDisposal Procedure
Solid Waste Collect in a labeled, sealed container. This includes unused compound and any contaminated items like weigh boats or paper towels.
Liquid Waste Collect in a labeled, sealed container compatible with the solvents used. Do not mix with incompatible waste streams.
Contaminated Sharps Dispose of in a designated sharps container.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected as liquid waste. Deface the label and dispose of the container as regular lab glass or plastic waste, if permitted by your institution.

All waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.